molecular formula C8H16O B077676 2-Methyl-3-heptanone CAS No. 13019-20-0

2-Methyl-3-heptanone

Cat. No.: B077676
CAS No.: 13019-20-0
M. Wt: 128.21 g/mol
InChI Key: XYYMFUCZDNNGFS-UHFFFAOYSA-N
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Description

2-Methyl-3-heptanone is a chiral aliphatic ketone of significant interest in chemical ecology and organic synthesis. Its primary research value lies in its role as a key intermediate and structural motif in the synthesis of insect pheromones, particularly for species of beetles and wasps, where the specific stereochemistry at the 2-position critically influences biological activity. Researchers utilize this compound to study structure-activity relationships, semiochemical communication, and for the development of environmentally benign pest management strategies. Furthermore, this compound finds application in flavor and fragrance research, contributing green, fruity, and ethereal notes to complex aroma profiles, making it valuable for the study of sensory chemistry and the synthesis of natural product analogs. The ketone functionality provides a versatile handle for further chemical transformations, including reductions to secondary alcohols or reductive amination, facilitating its use in building more complex molecular architectures. Supplied with high chemical purity, this compound is intended for analytical and laboratory-scale synthetic applications to advance studies in entomology, organic chemistry, and applied material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylheptan-3-one
Source PubChem
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InChI

InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYMFUCZDNNGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073395
Record name 3-Heptanone, 2-methyl-
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Molecular Weight

128.21 g/mol
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Physical Description

Colourless to pale yellow liquid
Record name 2-Methylheptan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Methylheptan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.811-0.821
Record name 2-Methylheptan-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

13019-20-0
Record name 2-Methyl-3-heptanone
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Record name 2-METHYL-3-HEPTANONE
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Record name 2-METHYL-3-HEPTANONE
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Record name 2-Methyl-3-heptanone
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Foundational & Exploratory

Physical characteristics of butyl isopropyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Characteristics of Butyl Isopropyl Ketone For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isopropyl ketone, systematically known as 5-methyl-3-hexanone, is an aliphatic ketone with the chemical formula C₇H₁₄O.[1][2] Its structural composition features a hexane (B92381) backbone with a carbonyl group at the third carbon and a methyl group at the fifth.[1] This compound, also referred to as ethyl isobutyl ketone, presents as a colorless liquid with a characteristic ketone odor.[1] Its moderate boiling point and solubility in organic solvents make it a relevant compound in various chemical syntheses and industrial applications.[1] Understanding its core physical characteristics is fundamental for its application in research and development, particularly for reaction modeling, solvent selection, and quality control.

This technical guide provides a consolidated overview of the key physical properties of 5-methyl-3-hexanone, detailed experimental protocols for their determination, and logical diagrams to illustrate molecular structure and experimental workflows.

Core Physical and Chemical Properties

The following table summarizes the key quantitative physical properties of 5-methyl-3-hexanone (CAS 623-56-3).

PropertyValueUnitSource(s)
IUPAC Name 5-Methyl-3-hexanone-[3]
Synonyms Butyl isopropyl ketone, Ethyl isobutyl ketone-[1][2]
CAS Number 623-56-3-[2]
Molecular Formula C₇H₁₄O-[1][2]
Molecular Weight 114.19 g/mol [2][4]
Appearance Colorless Liquid-[1]
Boiling Point 135 - 136°C[2][3][4][5]
Density 0.81g/mL[2][4][6]
Refractive Index (n_D²⁰) 1.40-[6]
Solubility Limited in water; Soluble in organic solvents.-[1]
Melting Point Data not readily available in cited literature. The isomeric compound 5-methyl-2-hexanone (B1664664) has a melting point of -74 °C.°C[7][8]

Mandatory Visualizations

Visualizations are provided for key logical and experimental workflows related to the characterization of 5-methyl-3-hexanone.

G Logical Derivation of IUPAC Name: 5-Methyl-3-hexanone cluster_structure Molecular Structure: CH3-CH2-C(=O)-CH2-CH(CH3)-CH3 cluster_rules IUPAC Naming Rules cluster_application Application to Structure struct Structure rule1 1. Identify the longest carbon chain containing the carbonyl group. app1 Longest chain = 6 carbons -> Hexane rule1->app1 rule2 2. Number the chain to give the carbonyl carbon the lowest possible number. app2 Carbonyl at C3 -> Hexan-3-one rule2->app2 rule3 3. Identify and number substituent groups. app3 Methyl group at C5 -> 5-Methyl rule3->app3 rule4 4. Assemble the name: (Substituent Number)-(Substituent Name)(Parent Chain)-(Suffix) final_name 5-Methyl-3-hexanone rule4->final_name app1->rule2 app2->rule3 app3->rule4

Caption: Logical workflow for deriving the IUPAC name 5-Methyl-3-hexanone.

G Experimental Workflow: Boiling Point Determination (Thiele Tube) start Start prep_sample 1. Fill small test tube halfway with 5-methyl-3-hexanone. start->prep_sample prep_capillary 2. Invert a sealed-end capillary tube and place it in the sample. prep_sample->prep_capillary assemble 3. Attach tube to a thermometer. Position in Thiele tube filled with oil. prep_capillary->assemble heat 4. Gently heat the side arm of the Thiele tube. assemble->heat observe_bubbles 5. Observe for a rapid, continuous stream of bubbles from capillary tip. heat->observe_bubbles observe_bubbles->heat Bubbles are slow/absent cool 6. Remove heat and allow the apparatus to cool. observe_bubbles->cool Bubbles are rapid observe_bp 7. Record temperature the moment the bubbling stops and liquid enters the capillary. cool->observe_bp observe_bp->cool Bubbling continues end End: Boiling Point Recorded observe_bp->end Liquid enters capillary

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Experimental Protocols

Detailed methodologies for determining the key physical properties of butyl isopropyl ketone are provided below. These protocols are generalized for a standard research laboratory setting.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for small sample volumes and provides an accurate boiling point, defined as the temperature where the vapor pressure of the liquid equals the external pressure.

  • Apparatus: Thiele tube, mineral oil, thermometer (-10 to 200 °C), small test tube (e.g., 6x50 mm culture tube), capillary tube (sealed at one end), rubber band or wire, clamp, and heat source (Bunsen burner or heat gun).

  • Protocol:

    • Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with 5-methyl-3-hexanone.

    • Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.

    • Assembly: Secure the test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

    • Mounting: Clamp the Thiele tube to a ring stand. Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the main body of the tube and the rubber band is above the mineral oil level. The oil should circulate freely.

    • Heating: Gently heat the side arm of the Thiele tube with a heat source. This design promotes convection currents, ensuring uniform temperature distribution in the oil.

    • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

    • Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The apparatus will begin to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. Record this temperature.

Determination of Density (Gravimetric Method)

This method relies on the direct measurement of the mass of a known volume of the liquid.

  • Apparatus: Analytical balance (readable to 0.001 g), volumetric flask or pycnometer (e.g., 10 mL, Class A), thermometer, and a Pasteur pipette.

  • Protocol:

    • Preparation: Ensure the volumetric flask or pycnometer is scrupulously clean and dry.

    • Tare Mass: Accurately measure and record the mass of the empty, dry flask.

    • Sample Filling: Carefully fill the flask with 5-methyl-3-hexanone up to the calibration mark. Use a Pasteur pipette for the final adjustment to ensure the bottom of the meniscus is precisely on the mark. Ensure there are no air bubbles.

    • Equilibration & Mass Measurement: Allow the sample to equilibrate to a known, constant temperature (e.g., 20°C or 25°C) and record this temperature. Accurately measure and record the mass of the filled flask.

    • Calculation:

      • Calculate the mass of the liquid by subtracting the tare mass from the filled mass.

      • Density is calculated using the formula: Density = Mass / Volume . The volume is the calibrated volume of the flask.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly characteristic property sensitive to purity.

  • Apparatus: Abbe refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm), and a clean dropper.

  • Protocol:

    • Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330). Circulate water from the water bath through the refractometer prisms to maintain a constant temperature (e.g., 20.0 °C).

    • Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 2-3 drops of 5-methyl-3-hexanone onto the surface of the lower (measuring) prism.

    • Measurement: Close the prisms firmly. Position the light source to illuminate the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

    • Dispersion Correction: If a colored band is visible at the border of the light/dark fields, adjust the dispersion correction knob until the boundary is a sharp, achromatic line.

    • Reading: Adjust the main knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.

    • Record Value: Depress the switch to illuminate the internal scale and read the refractive index value. Record the value along with the measurement temperature (e.g., n_D²⁰).

Acquisition of Infrared (IR) Spectrum

IR spectroscopy identifies functional groups within a molecule. For a ketone, the most prominent feature is the strong carbonyl (C=O) stretch.

  • Apparatus: Fourier-transform infrared (FTIR) spectrometer, salt plates (e.g., NaCl or KBr), and a clean dropper.

  • Protocol:

    • Spectrometer Preparation: Ensure the spectrometer sample chamber is clean and dry. Perform a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.

    • Sample Preparation (Neat Liquid): Place one clean, dry salt plate on a holder. Apply 1-2 drops of 5-methyl-3-hexanone to the center of the plate.

    • Film Creation: Place the second salt plate on top of the first and gently rotate it to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

    • Data Acquisition: Place the assembled salt plates into the sample holder within the spectrometer.

    • Scan: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

    • Analysis: Analyze the resulting spectrum. For 5-methyl-3-hexanone, expect a very strong, sharp absorbance peak around 1715 cm⁻¹, characteristic of a saturated aliphatic ketone C=O stretch. Also, observe C-H stretching absorbances just below 3000 cm⁻¹.

References

2-Methyl-3-heptanone (CAS 13019-20-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methyl-3-heptanone (CAS: 13019-20-0), a volatile organic compound with applications in analytical chemistry and flavor science. This document consolidates its physicochemical properties, safety data, and known applications. Detailed experimental protocols for its synthesis and use as an internal standard in gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, this guide explores the potential biological activities of this compound by examining related ketone compounds, suggesting avenues for future research in areas such as pheromonal communication and antimicrobial activity.

Chemical and Physical Properties

This compound, also known as butyl isopropyl ketone, is a colorless to pale yellow liquid.[1] It is characterized by a fruity odor.[2] This ketone is insoluble in water but soluble in fats and miscible with ethanol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13019-20-0
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol [3]
Boiling Point 158-160 °C[4]
Density 0.816 g/mL at 25 °C[4]
Refractive Index 1.411 (n20/D)[4]
Flash Point 43 °C (110 °F)[2]
Solubility Insoluble in water; soluble in fats and ethanol[1]

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard StatementGHS Pictogram
Flammable liquidsH226: Flammable liquid and vapor🔥
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Synthesis Protocol

3.1. Materials and Equipment

3.2. Experimental Procedure

Step 1: Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide)

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 2-bromobutane in dry diethyl ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Step 2: Grignard Reaction with Isobutyraldehyde

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of isobutyraldehyde in dry diethyl ether to the cooled Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude secondary alcohol, 2-methyl-3-heptanol (B94098).

Step 3: Oxidation to this compound

  • Prepare a solution of sodium dichromate in water and sulfuric acid.

  • Cool the dichromate solution in an ice bath.

  • Slowly add the crude 2-methyl-3-heptanol to the cooled oxidizing solution with vigorous stirring.

  • After the addition, remove the ice bath and allow the reaction to proceed at room temperature for several hours.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

  • Purify the resulting crude this compound by fractional distillation.

Synthesis_Workflow 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium Bromide 2-Bromobutane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Grignard_Reaction 2-Methyl-3-heptanol 2-Methyl-3-heptanol Grignard_Reaction->2-Methyl-3-heptanol Oxidation Oxidation (Sodium Dichromate) 2-Methyl-3-heptanol->Oxidation This compound This compound Oxidation->this compound

Caption: Synthesis workflow for this compound.

Applications

4.1. Internal Standard in Analytical Chemistry

This compound is frequently used as an internal standard for the quantification of volatile organic compounds in complex matrices by GC-MS.[4] Its chemical properties, including volatility and stability, make it a suitable reference compound for analyzing flavor profiles in food and beverages, as well as metabolites in biological samples.

4.1.1. Experimental Protocol: Quantification of Volatiles in a Liquid Matrix using GC-MS with this compound as an Internal Standard

Materials and Equipment:

  • Sample matrix (e.g., fruit juice, cell culture media)

  • This compound (internal standard solution of known concentration)

  • Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for volatile analysis (e.g., HP-5MS)

  • Heated agitator for SPME

  • Vials with septa

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the liquid sample into a headspace vial.

    • Add a precise volume of the this compound internal standard solution to the vial.

    • Seal the vial with a septum cap.

  • SPME Extraction:

    • Place the vial in a heated agitator.

    • Expose the SPME fiber to the headspace of the sample for a defined period and at a specific temperature to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Inject the adsorbed analytes by inserting the SPME fiber into the hot GC inlet for thermal desorption.

    • GC Conditions (Example): [1]

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 10°C/min.

      • Injector Temperature: 250°C

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: Scan from m/z 35 to 350

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

  • Data Analysis:

    • Identify the peaks corresponding to the target analytes and the internal standard (this compound) based on their retention times and mass spectra.

    • Calculate the response factor for each analyte relative to the internal standard using calibration standards.

    • Quantify the concentration of the target analytes in the sample by comparing their peak areas to the peak area of the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction SPME cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Sample Vial Headspace Vial Sample->Vial Internal_Standard This compound (Internal Standard) Internal_Standard->Vial SPME_Fiber SPME Fiber Extraction Vial->SPME_Fiber GC_MS GC-MS System SPME_Fiber->GC_MS Data Chromatogram and Mass Spectra GC_MS->Data Quantification Concentration Calculation Data->Quantification

Caption: GC-MS workflow with this compound as an internal standard.

4.2. Flavor and Fragrance

This compound is recognized as a flavoring agent.[3] It has a flavor profile described as green.[3] This compound is found naturally in some foods, including muscadine grapes and cooked chicken.[4]

Potential Biological Activities and Future Research Directions

Currently, there is a lack of direct research on the specific biological activities and signaling pathways of this compound. However, studies on structurally related ketones provide a basis for postulating potential areas of investigation.

5.1. Pheromonal Activity

The related compound, 2-heptanone (B89624), is a known pheromone in rodents and insects.[5] In rats, it is released in urine under stress and is detected by the main olfactory epithelium, where it interacts with specific olfactory receptors.[5] Given the structural similarity, it is plausible that this compound could also have pheromonal properties in certain species, potentially acting as an attractant, repellent, or alarm signal. Future research could involve electrophysiological and behavioral assays to screen for its effects on various organisms.

5.2. Antimicrobial and Anesthetic Properties

Another related ketone, 6-methyl-2-heptanone, has demonstrated antifungal activity against Alternaria solani by disrupting the fungal cell membrane.[6] Additionally, 2-heptanone has been shown to have anesthetic effects on honeybee pests.[5] These findings suggest that this compound could be investigated for its potential antimicrobial or anesthetic properties. In vitro studies could assess its efficacy against a range of microbial pathogens, and its mechanism of action could be explored through membrane permeability assays and microscopic analysis.

Potential_Biological_Activity cluster_pheromonal Pheromonal Activity cluster_antimicrobial Antimicrobial Activity This compound This compound Olfactory_Receptors Olfactory Receptor Binding This compound->Olfactory_Receptors Potential Interaction Cell_Membrane Cell Membrane Disruption This compound->Cell_Membrane Potential Interaction Behavioral_Response Behavioral Response (Attraction/Repulsion) Olfactory_Receptors->Behavioral_Response Microbial_Inhibition Inhibition of Microbial Growth Cell_Membrane->Microbial_Inhibition

Caption: Potential biological activities of this compound.

Conclusion

This compound is a well-characterized ketone with established applications as an internal standard in analytical chemistry and as a flavoring agent. This guide has provided a comprehensive overview of its properties, along with detailed protocols for its synthesis and analytical use. While direct research into its biological activities is limited, the known functions of structurally similar ketones suggest promising avenues for future investigation into its potential as a pheromone or antimicrobial agent. Such research could expand the utility of this compound into the fields of chemical ecology and drug discovery.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 2-Methyl-3-heptanone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure's correlation with its NMR signals.

Introduction

This compound (C₈H₁₆O) is a ketone with a branched alkyl structure. Understanding its chemical structure and the electronic environment of its constituent atoms is crucial for its application in various scientific domains. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds. This guide presents the complete ¹H and ¹³C NMR spectral data for this compound, facilitating its identification and characterization.

NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a0.90Triplet3HH-7
b1.05Doublet6HH-1, H-1'
c1.30Multiplet2HH-6
d1.53Multiplet2HH-5
e2.40Triplet2HH-4
f2.58Multiplet1HH-2
¹³C NMR Spectral Data
SignalChemical Shift (δ, ppm)Assignment
113.9C-7
218.2C-1, C-1'
322.4C-6
426.1C-5
540.5C-4
641.5C-2
7216.3C-3 (C=O)

Experimental Protocol

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for data acquisition.

  • Tuning and Locking: Insert the sample into the spectrometer probe. Tune and match the probe to the appropriate frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform shimming of the magnetic field to optimize its homogeneity across the sample, which results in sharp and well-resolved NMR signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity.

    • Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to correct for any distortions in the baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR spectra, integrate the area under each signal to determine the relative number of protons contributing to each peak.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its corresponding ¹H and ¹³C NMR signals.

Mass spectrometry fragmentation pattern of 2-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₈H₁₆O). Understanding these fragmentation pathways is critical for the structural elucidation of unknown compounds and for metabolism studies in drug development. This document outlines the primary fragmentation mechanisms, presents quantitative data of the resulting ions, and provides a standardized experimental protocol for acquiring similar mass spectra.

Core Fragmentation Mechanisms

Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The most prominent of these are alpha-cleavage and the McLafferty rearrangement, which are common fragmentation pathways for ketones.[1][2]

1.1. Alpha-Cleavage

Alpha-cleavage is the scission of the carbon-carbon bond adjacent to the carbonyl group.[1][3] This process is highly favored because it results in the formation of a resonance-stabilized acylium ion.[2] For this compound, there are two potential sites for alpha-cleavage, leading to the formation of different fragment ions.

  • Cleavage of the Isopropyl-Carbonyl Bond: Breakage of the bond between the carbonyl carbon and the isopropyl group results in the loss of an isopropyl radical (•CH(CH₃)₂) to form a butyl acylium ion.

  • Cleavage of the Butyl-Carbonyl Bond: Alternatively, cleavage of the bond between the carbonyl carbon and the butyl group leads to the loss of a butyl radical (•CH₂CH₂CH₂CH₃) and the formation of an isopropyl acylium ion.

The relative abundance of the resulting fragment ions often depends on the stability of the radical lost and the resulting cation.[4]

1.2. McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[2][5] This process involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond.[2] This results in the formation of a neutral alkene and a resonance-stabilized enol radical cation.[2] For this compound, a McLafferty rearrangement can occur, leading to the elimination of a neutral propene molecule.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks corresponding to the stable ions formed through the fragmentation pathways described above. The quantitative data for the major fragments, as sourced from the NIST Mass Spectrometry Data Center, is summarized below.[6]

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
1285[C₈H₁₆O]⁺•Molecular Ion (M⁺•)
85100[CH₃CH₂CH₂CO]⁺α-cleavage (loss of •C₃H₇)
7130[ (CH₃)₂CHCO]⁺α-cleavage (loss of •C₄H₉)
5795[C₄H₉]⁺Secondary fragmentation or direct cleavage
4360[C₃H₇]⁺Secondary fragmentation or direct cleavage
4145[C₃H₅]⁺Further fragmentation

Fragmentation Pathway Diagram

The logical flow of the fragmentation of this compound is visualized in the following diagram.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_secondary Secondary Fragmentation M This compound (m/z 128) F85 [CH3CH2CH2CO]+ (m/z 85) M->F85 - •CH(CH3)2 F71 [(CH3)2CHCO]+ (m/z 71) M->F71 - •CH2CH2CH2CH3 F72 Enol Radical Cation (m/z 72) M->F72 - C3H6 F57 [C4H9]+ (m/z 57) F85->F57 - CO F43 [C3H7]+ (m/z 43) F71->F43 - CO

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry of Ketones

This protocol provides a general procedure for the analysis of ketones like this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Instrumentation

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Data acquisition and processing software.

4.2. Reagents and Materials

  • This compound standard.

  • High-purity solvent for sample dilution (e.g., hexane (B92381) or dichloromethane).

  • Helium (carrier gas), 99.999% purity or higher.

4.3. Sample Preparation

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working solution at a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).

4.4. GC-MS Parameters

  • GC Inlet:

    • Injection Mode: Splitless or Split (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-350.

    • Scan Rate: 2 scans/second.

4.5. Data Analysis

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for confirmation.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 2-Methyl-3-heptanone. It details the expected vibrational modes, a standard experimental protocol for spectral acquisition, and a logical workflow for analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development requiring a thorough understanding of the IR characteristics of this aliphatic ketone.

Introduction to the Infrared Spectroscopy of Ketones

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

This compound, an aliphatic ketone, possesses distinct functional groups—primarily the carbonyl group (C=O) and various sp³-hybridized carbon-hydrogen (C-H) bonds within its methyl, methylene (B1212753), and methine groups. The analysis of its IR spectrum focuses on identifying the characteristic absorption bands associated with the stretching and bending vibrations of these groups.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~1715StrongC=O StretchKetone
2960 - 2850StrongC-H Stretch-CH₃, -CH₂, -CH (Aliphatic)
1465MediumC-H Bend (Scissoring)-CH₂-
1375MediumC-H Bend (Symmetric)-CH₃

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by a few key features:

  • The Carbonyl (C=O) Stretch: The most prominent and diagnostic absorption is expected to be a strong, sharp peak around 1715 cm⁻¹. This is the characteristic stretching vibration of the carbonyl group in a saturated aliphatic ketone. Its high intensity is due to the large change in dipole moment during this vibration.

  • The sp³ C-H Stretches: A series of strong absorption bands are anticipated in the 2960-2850 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃), methylene (-CH₂-), and methine (-CH) groups of the molecule.

  • The C-H Bending Vibrations: In the fingerprint region (below 1500 cm⁻¹), one can expect to find absorptions corresponding to various C-H bending (deformation) modes. A band around 1465 cm⁻¹ is typical for the scissoring vibration of methylene groups, while a band around 1375 cm⁻¹ is characteristic of the symmetric bending ("umbrella" mode) of methyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and convenient method for analyzing liquid samples like this compound.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound (liquid sample)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum, resulting in the infrared spectrum of this compound.

    • Perform any necessary data processing, such as baseline correction or smoothing, if required.

  • Cleaning:

    • After the measurement is complete, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

Mandatory Visualizations

The following diagrams illustrate key aspects of the IR spectroscopy analysis of this compound.

IR_Analysis_Workflow Workflow for IR Spectroscopy Analysis cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Background Subtraction & Processing D->E F Identify Characteristic Peaks E->F G Correlate Peaks to Functional Groups F->G H Final Structural Confirmation G->H

Caption: Workflow for IR Spectroscopy Analysis.

Functional_Group_Correlation IR Absorption Correlation for this compound cluster_molecule cluster_groups cluster_regions mol This compound ketone Ketone (C=O) alphatic_ch Aliphatic C-H (-CH3, -CH2, -CH) co_stretch ~1715 cm⁻¹ (Strong) ketone->co_stretch C=O Stretch ch_stretch 2960-2850 cm⁻¹ (Strong) alphatic_ch->ch_stretch C-H Stretch ch_bend 1465-1375 cm⁻¹ (Medium) alphatic_ch->ch_bend C-H Bend

Caption: IR Absorption Correlation for this compound.

An In-depth Technical Guide to the Kovats Retention Index of 2-Methyl-3-heptanone on Polar and Non-polar Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Kovats retention index for 2-Methyl-3-heptanone, a ketone of interest in various fields, including flavor and fragrance analysis, metabolomics, and industrial chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) for compound identification and characterization.

Introduction to the Kovats Retention Index

In gas chromatography, the retention time—the time it takes for a compound to pass through the column—is a fundamental parameter. However, it can vary significantly with changes in experimental conditions such as column length, film thickness, diameter, temperature, and carrier gas flow rate.[1][2] To address this variability, the Hungarian chemist Ervin Kováts introduced the retention index system in the 1950s.[1][3] The Kovats retention index (I) converts retention times into system-independent constants by relating the retention time of an analyte to those of n-alkanes, which are used as reference standards.[1][2] The index of an n-alkane is defined as 100 times its carbon number. For instance, n-butane has a Kovats index of 400.[1] This system allows for the comparison of retention data across different laboratories and analytical setups, aiding in the identification of unknown compounds by matching their experimentally determined retention indices with tabulated values.[1]

Kovats Retention Index of this compound

This compound (C₈H₁₆O) is a ketone with the IUPAC name 2-methylheptan-3-one.[4] Its retention behavior in gas chromatography is significantly influenced by the polarity of the stationary phase of the column. This guide presents the Kovats retention indices for this compound on both non-polar and polar columns.

The following tables summarize the experimentally determined Kovats retention indices for this compound on various polar and non-polar stationary phases.

Table 1: Kovats Retention Index of this compound on Non-Polar Columns

Column TypeStationary PhaseTemperature (°C)Kovats Index (I)Reference
CapillaryHP-1110922Héberger and Görgényi, 1999[4]
CapillaryHP-190920Héberger and Görgényi, 1999[4]
CapillaryHP-170919Héberger and Görgényi, 1999[4]
CapillaryHP-150918Héberger and Görgényi, 1999[4]
Not SpecifiedStandard non-polarNot Specified913.8Predicted[5]

Table 2: Kovats Retention Index of this compound on Polar Columns

Column TypeStationary PhaseTemperature (°C)Kovats Index (I)Reference
CapillaryHP-Innowax1101197.5Héberger and Görgényi, 1999[4]
CapillaryHP-Innowax901188.1Héberger and Görgényi, 1999
CapillaryHP-Innowax701183.4Héberger and Görgényi, 1999
CapillaryHP-Innowax501178.7Héberger and Görgényi, 1999[4]
Not SpecifiedStandard polarNot Specified1233.1Predicted[5]
Not SpecifiedStandard polarNot Specified1164, 1170Not Specified[6]

Experimental Protocol for Kovats Retention Index Determination

The determination of the Kovats retention index involves a standardized gas chromatography experiment. The following protocol outlines the general methodology.

  • Analyte: this compound

  • n-Alkane Standard Mixture: A certified mixture of homologous n-alkanes (e.g., C8-C32) dissolved in a suitable solvent like hexane.[7]

  • Solvent: High-purity solvent for sample dilution (e.g., hexane).

  • Carrier Gas: High-purity inert gas (e.g., Helium, Nitrogen, or Hydrogen).

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Columns:

    • Non-polar: e.g., HP-1 (100% dimethylpolysiloxane)

    • Polar: e.g., HP-Innowax (polyethylene glycol)

  • Data Acquisition and Processing Software

  • Injection Mode: Split or splitless

  • Injector Temperature: Typically 250 °C

  • Detector Temperature: Typically 250 °C (for FID)

  • Carrier Gas Flow Rate: Set to an optimal linear velocity for the chosen carrier gas.

  • Temperature Program:

    • Isothermal Analysis: The column temperature is held constant throughout the analysis. This method is suitable for samples with a narrow boiling point range.[8]

    • Temperature-Programmed Analysis: The column temperature is increased according to a defined ramp. This is preferred for complex mixtures with a wide range of boiling points.[8]

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. Prepare a separate solution of the n-alkane standard mixture.

  • Analysis of n-Alkanes: Inject the n-alkane standard mixture into the GC system and record the chromatogram. Identify the retention times of each n-alkane.

  • Analysis of the Analyte: Inject the this compound solution under the identical chromatographic conditions used for the n-alkane analysis and record its retention time.

  • Co-injection (Optional): A mixture of the analyte and the n-alkane standard can be injected to improve the accuracy of retention time measurements.

The formula for calculating the Kovats retention index depends on whether the analysis is isothermal or temperature-programmed.

  • Isothermal Analysis: The Kovats index (I) is calculated using the following formula[1][9]: I = 100 * [n + (log(t′r(analyte)) - log(t′r(n))) / (log(t′r(N)) - log(t′r(n)))] Where:

    • t′r is the adjusted retention time (tr - tm, where tm is the hold-up time).

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

  • Temperature-Programmed Analysis: The formula is simplified to a linear interpolation[9]: I = 100 * [n + (tr(analyte) - tr(n)) / (tr(N)) - tr(n))] Where:

    • tr is the retention time.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

Visualizations

The following diagram illustrates the workflow for determining the Kovats retention index.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_calc Data Processing and Calculation cluster_result Final Result prep_analyte Prepare Dilute Analyte Solution (this compound) gc_run_analyte Inject Analyte Solution Record Retention Time prep_analyte->gc_run_analyte prep_alkane Prepare n-Alkane Standard Solution gc_run_alkane Inject n-Alkane Standard Record Retention Times prep_alkane->gc_run_alkane identify_peaks Identify Bracketing n-Alkanes gc_run_alkane->identify_peaks gc_run_analyte->identify_peaks calculate_index Calculate Kovats Retention Index identify_peaks->calculate_index final_index Kovats Retention Index (I) calculate_index->final_index

Caption: Workflow for Kovats Retention Index Determination.

The retention of a compound in gas chromatography is a complex interplay of various factors. The following diagram illustrates the relationship between the analyte's properties, the column's characteristics, and the resulting Kovats retention index.

influencing_factors cluster_analyte Analyte Properties cluster_column Column Properties cluster_interaction Intermolecular Interactions cluster_result Result boiling_point Boiling Point interactions Analyte-Stationary Phase Interactions boiling_point->interactions polarity Polarity (Dipole Moment) polarity->interactions molecular_size Molecular Size and Shape molecular_size->interactions phase_polarity Stationary Phase Polarity phase_polarity->interactions temperature Column Temperature temperature->interactions kovats_index Kovats Retention Index interactions->kovats_index

Caption: Factors Influencing the Kovats Retention Index.

References

Solubility of 2-Methyl-3-heptanone in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-methyl-3-heptanone in water and various organic solvents. The information is curated to support research, development, and formulation activities where this ketone is utilized.

Core Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes, including its use as a solvent, in fragrance formulations, and as an intermediate in organic synthesis. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventTypeSolubilityTemperature (°C)Remarks
Water Polar Protic1371 mg/L25Estimated value.[1]
~2.22 g/LNot SpecifiedPredicted value.
Ethanol (B145695) Polar ProticMiscibleRoom Temperature[2]
Fats Non-polarSolubleNot Specified[2][3]
Alcohols Polar ProticSolubleNot Specified[1][4]
Ethers Polar AproticSolubleNot Specified[4]
Hexane Non-polarSignificantly SolubleNot Specified[5]
Cyclohexane Non-polarSignificantly SolubleNot Specified[5]

Experimental Protocols for Solubility Determination

While specific experimental procedures for determining the solubility of this compound were not found in the reviewed literature, standardized methods are well-established for such evaluations. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides robust protocols for determining water solubility.[6][7][8][9][10] These methods can be adapted for organic solvents.

Flask Method (for solubilities > 10⁻² g/L)

This method is a straightforward approach for determining the solubility of a substance.

  • Preparation: A surplus amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time.[6][10]

  • Separation: Once equilibrium is achieved, the mixture is allowed to stand, and the undissolved ketone is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry.

Column Elution Method (for solubilities < 10⁻² g/L)

This method is more suitable for substances with low solubility.

  • Column Preparation: A column is packed with an inert support material coated with an excess of this compound.

  • Elution: The solvent is passed through the column at a slow, constant rate.

  • Sample Collection: The eluate is collected in fractions.

  • Analysis: The concentration of this compound in each fraction is determined. The plateau of the concentration curve represents the saturation solubility.

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a polar carbonyl group and a non-polar alkyl chain, giving it a dual character. This structure dictates its solubility behavior across different solvent classes.

cluster_Solute This compound cluster_Solvents Solvent Polarity Solute C₈H₁₆O Polar Polar Solvents (e.g., Water, Ethanol) Solute->Polar Limited to High (due to polar C=O group) NonPolar Non-Polar Solvents (e.g., Hexane, Fats) Solute->NonPolar High (due to non-polar alkyl chain)

Caption: Solubility of this compound based on solvent polarity.

The diagram above illustrates the relationship between the molecular structure of this compound and its solubility in polar and non-polar solvents. The presence of the polar carbonyl group allows for interactions with polar solvents, leading to some degree of solubility, with miscibility observed in ethanol. Conversely, the significant non-polar alkyl chain results in high solubility in non-polar environments like hydrocarbons and fats.

References

A Technical Guide to the Odor Profile and Threshold of 2-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the odor profile and detection threshold of the volatile organic compound 2-Methyl-3-heptanone. The information presented herein is intended for researchers, scientists, and professionals in the fields of sensory science, flavor and fragrance chemistry, and drug development who require a detailed understanding of this compound's sensory properties and the methodologies used for their determination.

Chemical and Physical Properties

This compound, also known as butyl isopropyl ketone, is a colorless to pale yellow liquid.[1] It is recognized as a trace taste- and odor-causing compound found in natural water and has been identified in various foods, including muscadine grapes, cooked chicken, and wine.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
CAS Number 13019-20-0
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Boiling Point 158-160 °C
Density 0.816 g/mL at 25 °C
Solubility in Water 1371 mg/L at 25 °C (estimated)
Vapor Pressure 2.526 mmHg at 25 °C (estimated)

Odor Profile and Threshold

The odor of this compound is primarily characterized as fruity, with additional green and leafy nuances.[2] The perception of its odor is dependent on its concentration. A detailed breakdown of its odor profile at different concentrations is essential for its application in flavor and fragrance formulations.

ConcentrationOdor Descriptors
High Concentration (neat) Fruity, Green, Leafy[2]
Low Concentration (in water) Fruity, Herbal, Green

The odor threshold is a critical parameter for understanding the potency of an odorant. For this compound, the odor detection threshold in water has been reported to be in the range of 0.024 to 0.058 parts per million (ppm) .[1]

Experimental Protocols

The determination of the odor profile and threshold of a volatile compound like this compound requires rigorous and standardized experimental methodologies. The following sections detail the protocols for sensory analysis and instrumental techniques.

Odor Threshold Determination (ASTM E679-19)

The odor threshold of this compound in a given medium (e.g., water, air) is determined using a standardized forced-choice ascending concentration series method, as outlined in ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[3][4]

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • High-purity this compound (≥99%)

  • Odor-free water or other specified solvent/medium

  • Glassware (volumetric flasks, pipettes, sniffing bottles with Teflon-lined caps)

  • A panel of trained sensory assessors (typically 8-12 members)

Procedure:

  • Panelist Screening and Training: Panelists are screened for olfactory acuity and trained to recognize and describe the odor of this compound.

  • Sample Preparation: A stock solution of this compound is prepared in the desired medium. A series of dilutions, typically in ascending order of concentration with a constant dilution factor (e.g., 1:2 or 1:3), is prepared from the stock solution.

  • Presentation: For each concentration level, three samples are presented to each panelist: two blanks (medium only) and one sample containing this compound. This is known as a "triangle test." The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two. This is a forced-choice method, meaning a choice must be made, even if it is a guess.

  • Data Collection: The responses of each panelist at each concentration level are recorded.

  • Threshold Calculation: The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

Odor Profile Characterization (Gas Chromatography-Olfactometry)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to separate and identify odor-active compounds in a sample.[5] A human assessor acts as a sensitive detector to describe the odor of each compound as it elutes from the gas chromatograph.

Objective: To identify and describe the specific odor characteristics of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port (sniffing port).

  • Capillary column suitable for the separation of volatile compounds (e.g., DB-5 or equivalent).

  • Sample introduction system (e.g., split/splitless injector).

Procedure:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.

  • GC Analysis: A small volume of the sample is injected into the GC. The oven temperature is programmed to separate the volatile compounds.

  • Olfactometry: The effluent from the GC column is split between the FID and the sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and provides a description of the odor, its intensity, and its duration for each eluting compound.

  • Data Analysis: The retention time of the odor event is matched with the peak from the FID to identify the compound responsible for the odor. The odor descriptors are compiled to create a detailed odor profile.

Signaling Pathway and Experimental Workflows

The perception of odor begins with the interaction of an odorant molecule with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific olfactory receptor for this compound has not been definitively identified, the general signaling pathway for aliphatic ketones is understood to follow the canonical olfactory signal transduction cascade.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Influx of Cations Ca_Na Ca2+, Na+ Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Signal to Brain Action_Potential->Brain Experimental_Workflow cluster_sensory Sensory Evaluation cluster_analytical Analytical Chemistry Panel Sensory Panel Screening & Training Threshold Odor Threshold Determination (ASTM E679-19) Panel->Threshold Profile Odor Profile Characterization Panel->Profile Data_Analysis Data Analysis & Reporting Threshold->Data_Analysis Threshold Data Profile->Data_Analysis Profile Data GC_O Gas Chromatography-Olfactometry (GC-O) GC_O->Profile Provides Odor Descriptors GC_MS Gas Chromatography-Mass Spectrometry (GC-MS for purity) Compound This compound (High Purity) Compound->Panel Compound->GC_O Compound->GC_MS Purity Analysis

References

An In-depth Technical Guide to the Isomers of Methyl-heptanone: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of methyl-heptanone, compounds of interest in various fields, including flavor and fragrance science, pheromone research, and as intermediates in organic synthesis. This document details their basic physical and chemical properties, outlines key synthetic methodologies, and describes standard characterization techniques.

Structural Isomers of Methyl-heptanone

Methyl-heptanone (C₈H₁₆O) possesses a number of structural isomers, which are categorized based on the position of the carbonyl group (ketone) on the heptane (B126788) backbone and the location of the methyl substituent. The primary heptanone structures are 2-heptanone, 3-heptanone, and 4-heptanone. The addition of a methyl group to these parent structures gives rise to a variety of isomers, each with unique properties.

A logical breakdown of the isomers is presented below:

Isomers Methyl-heptanone Isomers Methyl-heptanone Isomers Methyl-2-heptanones Methyl-2-heptanones Methyl-heptanone Isomers->Methyl-2-heptanones Methyl-3-heptanones Methyl-3-heptanones Methyl-heptanone Isomers->Methyl-3-heptanones Methyl-4-heptanones Methyl-4-heptanones Methyl-heptanone Isomers->Methyl-4-heptanones 3-Methyl-2-heptanone 3-Methyl-2-heptanone Methyl-2-heptanones->3-Methyl-2-heptanone 4-Methyl-2-heptanone 4-Methyl-2-heptanone Methyl-2-heptanones->4-Methyl-2-heptanone 5-Methyl-2-heptanone 5-Methyl-2-heptanone Methyl-2-heptanones->5-Methyl-2-heptanone 6-Methyl-2-heptanone 6-Methyl-2-heptanone Methyl-2-heptanones->6-Methyl-2-heptanone 2-Methyl-3-heptanone This compound Methyl-3-heptanones->this compound 4-Methyl-3-heptanone (B36217) 4-Methyl-3-heptanone Methyl-3-heptanones->4-Methyl-3-heptanone 5-Methyl-3-heptanone 5-Methyl-3-heptanone Methyl-3-heptanones->5-Methyl-3-heptanone 6-Methyl-3-heptanone 6-Methyl-3-heptanone Methyl-3-heptanones->6-Methyl-3-heptanone 2-Methyl-4-heptanone 2-Methyl-4-heptanone Methyl-4-heptanones->2-Methyl-4-heptanone 3-Methyl-4-heptanone 3-Methyl-4-heptanone Methyl-4-heptanones->3-Methyl-4-heptanone

Figure 1: Classification of Methyl-heptanone Isomers.

Physicochemical Properties

The physical properties of methyl-heptanone isomers vary depending on the substitution pattern. These properties are crucial for their separation, purification, and application. A summary of available data is presented in the following tables.

Methyl-2-heptanone Isomers
Property3-Methyl-2-heptanone4-Methyl-2-heptanone5-Methyl-2-heptanone6-Methyl-2-heptanone
CAS Number 2371-19-9[1]6137-06-0[2]18217-12-4[3]928-68-7[4]
Molecular Weight ( g/mol ) 128.21[1]128.21[5]128.21[3]128.21[6]
Boiling Point (°C) 157.85[1]159.93[2]167.5[7]170-171[4]
Density (g/mL at 20°C) 0.8218[1]~0.815 (est.)0.811[7]0.8151 (at 20/4°C)[4]
Refractive Index (n²⁰/D) 1.4172[1]~1.415 (est.)1.409[7]1.4162[4]
Flash Point (°C) 44.6[1]44.6[2]44.6[7]44.44
Melting Point (°C) -32.24 (est.)[1]--32.24 (est.)[7]-32.24 (est.)[6]
Methyl-3-heptanone Isomers
PropertyThis compound4-Methyl-3-heptanone5-Methyl-3-heptanone6-Methyl-3-heptanone
CAS Number 13019-20-0[8]6137-11-7541-85-5[9]624-42-0[10]
Molecular Weight ( g/mol ) 128.21[8]128.21128.21[9]128.21[10]
Boiling Point (°C) 158-160[8]156-157157-162[9]~160
Density (g/mL at 25°C) 0.816[8]~0.8150.820-0.824 (at 20°C)[9]~0.812
Refractive Index (n²⁰/D) 1.411[8]1.4161.414 (at 20°C)[11]~1.414
Flash Point (°C) 43[8]-59[9]-
Melting Point (°C) ---57[12]-
Methyl-4-heptanone Isomers
Property2-Methyl-4-heptanone3-Methyl-4-heptanone
CAS Number 626-33-5[13]15726-15-5[14]
Molecular Weight ( g/mol ) 128.21[13]128.21[14]
Boiling Point (°C) 155[13]158-160[14]
Density (g/mL) ~0.8120.81[14]
Refractive Index (n²⁰/D) ~1.412~1.415
Flash Point (°C) --
Melting Point (°C) --80[14]

Experimental Protocols

Detailed methodologies for the synthesis of specific methyl-heptanone isomers are provided below. These protocols are representative of common synthetic strategies employed for the preparation of these ketones.

Synthesis of (±)-4-Methyl-3-heptanone

This synthesis proceeds via a two-step sequence involving a Grignard reaction to form the precursor alcohol, followed by oxidation to the desired ketone.[9]

Step 1: Preparation of (±)-4-Methyl-3-heptanol

  • Apparatus: A dry 200-mL round-bottom flask equipped with a reflux condenser, a calcium chloride drying tube, and a magnetic stirring bar.

  • Reagents:

    • Magnesium shavings: 7.3 g (0.30 mol)

    • Dry diethyl ether: 100 mL

    • 2-Bromopentane (B28208): 2.4 g (0.016 mol)

    • Propanal (distilled immediately before use)

    • Methyl iodide (optional, as initiator)

    • Iodine crystal (optional, as initiator)

    • 5% aqueous NaOH

    • Anhydrous magnesium sulfate

  • Procedure:

    • To the flask, add the magnesium shavings and 100 mL of dry diethyl ether.

    • Assemble the apparatus and add 2.4 g of 2-bromopentane through the top of the condenser.

    • Commence stirring. If the Grignard reaction does not initiate within 5 minutes, add a few drops of methyl iodide and a crystal of iodine.

    • Once the reaction has started, a solution of propanal in dry diethyl ether is added dropwise to the Grignard reagent.

    • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

    • The reaction is quenched by the slow addition of water, followed by a 10% solution of hydrochloric acid until the inorganic salts dissolve.

    • The organic layer is separated, washed with 50 mL of 5% aqueous NaOH, and dried over anhydrous magnesium sulfate.

    • The ether is removed by evaporation, and the resulting crude alcohol is purified by distillation.

Step 2: Oxidation to (±)-4-Methyl-3-heptanone

  • Apparatus: A 250-mL Erlenmeyer flask and a 250-mL separatory funnel.

  • Reagents:

    • (±)-4-Methyl-3-heptanol: 13.9 g (0.107 mol)

    • Sodium dichromate

    • Concentrated sulfuric acid

    • 10% sodium hydroxide (B78521) solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare a solution of sodium dichromate in water and carefully add concentrated sulfuric acid.

    • Cool the oxidizing mixture in an ice bath.

    • Slowly add the 4-methyl-3-heptanol (B77350) to the stirred oxidizing mixture. The color of the reaction mixture should change from orange to green.

    • After the addition, continue stirring for an additional 15 minutes.

    • Transfer the reaction mixture to a separatory funnel.

    • Isolate the organic layer and wash it with four 50-mL portions of 10% sodium hydroxide solution.

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Remove the ether by heating on a steam bath to yield the crude ketone.

    • Purify the 4-methyl-3-heptanone by distillation (boiling point 156-157°C at 745 mm).[9] The expected yield is approximately 51%.[9]

Synthesis of 2-Methyl-4-heptanone

This synthesis also involves a Grignard reaction to form the alcohol intermediate, which is then oxidized.[13]

Step 1: Preparation of 2-Methyl-4-heptanol (B13450)

  • Apparatus: A 100-mL three-necked flask equipped with a dropping funnel, a reflux condenser with a CaCl₂ tube, a stopper, and a magnetic stirring bar. All glassware should be dried in an oven at 80°C overnight. The reaction is performed under a nitrogen atmosphere.

  • Reagents:

    • 1-Chloro-2-methylpropane (B167039) (dried over Na₂SO₄): 4.81 g (5.45 mL, 52.0 mmol)

    • Activated magnesium: 1.9 g (78 mmol)

    • Iodine crystals

    • Dry diethyl ether (distilled from P₂O₅)

    • Butanal (fractionally distilled, bp 75-76°C): 2.40 g (2.94 mL, 33.3 mmol)

    • 5% aqueous HCl

  • Procedure:

    • Flush the flask with nitrogen.

    • Add the activated magnesium and a few crystals of iodine to the flask.

    • Charge the dropping funnel with a solution of 1-chloro-2-methylpropane in 30 mL of dry ether.

    • Sublime the iodine onto the magnesium turnings using a heating gun.

    • Add the 1-chloro-2-methylpropane solution dropwise at a rate that maintains a gentle reflux. The reaction mixture will turn a gray/brown color.

    • After the addition is complete, cool the solution to room temperature.

    • Add a solution of butanal in 10 mL of anhydrous ether dropwise with stirring. After the addition, reflux the mixture for an additional 20 minutes.

    • Carefully add 5 mL of water dropwise, followed by 35 mL of 5% aqueous HCl.

    • Decant the solution from the remaining magnesium, wash the magnesium with ether, and combine the organic phases.

    • Separate the layers and wash the ethereal solution with 30 mL of 5% aqueous NaOH and dry over Na₂SO₄.

    • Remove the ether using a rotary evaporator to obtain the crude 2-methyl-4-heptanol.

Step 2: Oxidation to 2-Methyl-4-heptanone

  • Apparatus: A 100-mL three-necked flask with a dropping funnel, a CaCl₂ tube, a stopper, and a magnetic stirring bar.

  • Reagents:

    • 2-Methyl-4-heptanol: 2.00 g (15.3 mmol)

    • Acetic acid: 10 mL

    • Aqueous 2.1 M NaOCl solution: 14.5 mL

    • Dichloromethane

    • Saturated NaHCO₃ solution

    • 5% NaHSO₃ solution

  • Procedure:

    • Charge the flask with a solution of 2-methyl-4-heptanol in acetic acid and place it in a cold water bath.

    • Add the NaOCl solution dropwise over 30 minutes, keeping the temperature between 15-25°C.

    • After the addition, remove the water bath and continue stirring for 1.5 hours.

    • Add 50 mL of water and extract the product twice with 60 mL of dichloromethane.

    • Combine the organic layers and wash them twice with saturated NaHCO₃ solution and twice with 5% NaHSO₃ solution.

    • Dry the organic layer and remove the solvent to yield the crude 2-methyl-4-heptanone.

Synthesis of 6-Methyl-2-heptanone

6-Methyl-2-heptanone can be prepared by the controlled hydrogenation of methylheptenone.[6] An alternative industrial process involves the cross-aldolization of acetone (B3395972) with isovaleraldehyde (B47997) in the presence of a basic substance to form 4-hydroxy-6-methylheptan-2-one, which is subsequently hydrogenated under dehydration conditions.[15]

A general laboratory procedure based on the aldol (B89426) condensation and subsequent hydrogenation is as follows:

  • Step 1: Aldol Condensation of Isovaleraldehyde and Acetone

    • In a reaction vessel, isovaleraldehyde is reacted with an excess of acetone in the presence of an aqueous solution of a base, such as sodium hydroxide. The reaction is typically carried out at a controlled temperature to favor the formation of the aldol adduct, 4-hydroxy-6-methylheptan-2-one.

  • Step 2: Dehydration and Hydrogenation

    • The crude product from the aldol condensation, containing 4-hydroxy-6-methylheptan-2-one, is then subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst and a dehydrating agent (e.g., an acid catalyst) under a hydrogen atmosphere. This one-pot reaction effects both the dehydration of the β-hydroxy ketone to the corresponding enone and the subsequent reduction of the double bond to yield 6-methyl-2-heptanone. The reaction is typically carried out at elevated temperature and pressure.[15]

    • The final product is isolated by filtration to remove the catalyst, followed by distillation.

Analytical Characterization

The identification and characterization of methyl-heptanone isomers are typically achieved using a combination of spectroscopic and chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the different isomers and identifying them based on their unique mass spectra and retention times.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural elucidation.[1]

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl group (C=O) in a ketone, confirming the functional group present in all methyl-heptanone isomers.

Below is a workflow for the characterization of a synthesized methyl-heptanone isomer:

Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Distillation Distillation Crude Product->Distillation Pure Isomer Pure Isomer Distillation->Pure Isomer GC-MS GC-MS Structural Confirmation Structural Confirmation GC-MS->Structural Confirmation NMR NMR NMR->Structural Confirmation IR IR IR->Structural Confirmation Pure Isomer->GC-MS Pure Isomer->NMR Pure Isomer->IR

Figure 2: Experimental Workflow for Synthesis and Characterization.

References

The Role of C8H16O Ketones in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds are paramount in defining the flavor and aroma profiles of food, beverages, and pharmaceutical formulations. Among these, ketones with the molecular formula C8H16O represent a significant class of compounds that contribute a wide array of sensory characteristics, from fruity and floral to cheesy and earthy notes. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of key C8H16O ketones in flavor chemistry. It also details experimental protocols for their analysis and presents quantitative data on their occurrence and sensory thresholds.

Key C8H16O Ketones in Flavor Chemistry

Several isomers of C8H16O ketones have been identified as important flavor constituents. This guide will focus on the following prominent examples:

  • 2-Octanone: Characterized by a floral, fruity, and slightly green aroma.[1]

  • 3-Octanone (B92607): Possesses a pungent, fruity, and herbal odor.[2][3]

  • 5-Methyl-3-heptanone: Known for its fruity, floral, and slightly green notes.[4]

  • 6-Methyl-3-heptanone: Contributes a fruity and herbal aroma.[5]

These ketones are naturally present in a variety of foods and plants, including dairy products (especially cheese), mushrooms, fruits, and herbs.[2][6][7][8] Their presence and concentration are often critical to the characteristic flavor of these products.

Discovery and History

The identification of C8H16O ketones as flavor compounds is closely tied to the advancement of analytical chemistry, particularly the development of gas chromatography (GC) and mass spectrometry (MS).

  • 2-Octanone has been identified as a key volatile in blue cheese, roasted filberts, and various cooked meats.[6] Its role in cheese flavor is particularly well-documented, where it contributes to the characteristic sharp and pungent notes.[6]

  • 3-Octanone is another significant contributor to the flavor of many cheeses, including Beaufort and fermented soybean curds.[2] It has also been found in fruits like nectarines and pineapple guava.[2] Beyond its role in food, 3-octanone is utilized by some plants and fungi as a defense mechanism against insects and nematodes.[8]

  • Methyl heptanones , such as 5-methyl-3-heptanone and 6-methyl-3-heptanone, are recognized for their pleasant fruity and floral aromas and are used as flavoring and fragrance agents.[4][5][9] 5-Methyl-3-heptanone is noted for an aroma reminiscent of apricots and peaches.[10]

Quantitative Data

The concentration of C8H16O ketones and their odor thresholds are crucial for understanding their impact on flavor. The following tables summarize available quantitative data for key C8H16O ketones.

KetoneFood/SourceConcentrationReference
2-OctanoneDuck Meat0.08 ppb[6]
Duck Fat0.91 ppb[6]
3-OctanonePineapple Guava2.33 µg/g[2]
Fermented Soybean Curds92.9 to 427.6 µg/kg[2]
6-Methyl-3-heptanoneDairy Products3.0 - 15.0 mg/kg[9]
Bakery Wares5.0 - 25.0 mg/kg[9]
Non-alcoholic Beverages2.0 - 10.0 mg/kg[9]
KetoneOdor ThresholdReference
2-Octanone248 ppm[6]
3-Octanone6.0 ppm[2][3]

Experimental Protocols

The analysis of volatile C8H16O ketones from complex matrices like food typically involves extraction and concentration followed by gas chromatography-mass spectrometry (GC-MS). Solid-Phase Microextraction (SPME) is a widely used solvent-free sample preparation technique.[11][12]

Protocol: SPME-GC-MS Analysis of C8H16O Ketones in Cheese

This protocol provides a generalized method for the analysis of C8H16O ketones in cheese, based on common practices in flavor chemistry research.[11][13][14]

1. Sample Preparation:

  • Grate a representative sample of the cheese (e.g., 3.00 g).[13]
  • Place the grated cheese into a 20 mL headspace vial.[12]
  • For enhanced release of volatiles, an internal standard can be added at this stage.

2. Headspace Solid-Phase Microextraction (SPME):

  • Seal the vial with a PTFE-faced septum.
  • Equilibrate the sample at a constant temperature (e.g., 40°C) for a set time (e.g., 30 minutes) in a heating block or water bath.[13]
  • Introduce a SPME fiber (e.g., 75-μm carboxen-polydimethylsiloxane (CAR/PDMS)) into the headspace above the sample.[13]
  • Expose the fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.[13]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Thermally desorb the collected volatiles from the SPME fiber in the heated GC injector port (e.g., 250°C for 2 minutes).[13]
  • Separation:
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]
  • Column: A polar capillary column, such as a DB-Wax (e.g., 60 m × 0.25 mm × 0.25 μm), is suitable for separating these ketones.[13]
  • Oven Temperature Program: A typical program would be to hold at an initial temperature (e.g., 40°C for 2 minutes), then ramp up at a specific rate (e.g., 5°C/min) to a final temperature (e.g., 240°C), and hold for a few minutes.[13]
  • Detection (Mass Spectrometry):
  • Ionization Mode: Electron Ionization (EI).
  • Mass Scan Range: Scan from a low to high mass-to-charge ratio (e.g., 33 to 450 amu) to detect the target analytes.[13]

4. Data Analysis:

  • Identify the C8H16O ketones by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards.
  • Quantify the compounds using the internal standard or by creating a calibration curve with external standards.

Visualization of Key Pathways and Workflows

Biosynthesis of Methyl Ketones in Blue Cheese

The characteristic flavor of blue cheese is largely due to the production of methyl ketones, including those with a C8 backbone, by the mold Penicillium roqueforti. This process involves the enzymatic breakdown of fatty acids.

G cluster_0 Lipolysis cluster_1 β-Oxidation & Decarboxylation Triglycerides Triglycerides Fatty_Acids Fatty_Acids Triglycerides->Fatty_Acids Lipase Beta_Ketoacyl_CoA Beta_Ketoacyl_CoA Fatty_Acids->Beta_Ketoacyl_CoA β-Oxidation enzymes Fatty_Acids->Beta_Ketoacyl_CoA Methyl_Ketones Methyl_Ketones Beta_Ketoacyl_CoA->Methyl_Ketones Decarboxylase

Caption: Biosynthesis of methyl ketones in blue cheese.

Experimental Workflow for Ketone Analysis

The following diagram illustrates a typical workflow for the analysis of C8H16O ketones in a food matrix using SPME-GC-MS.

G Sample_Preparation Sample Preparation (e.g., Grating Cheese) SPME_Extraction SPME Headspace Extraction Sample_Preparation->SPME_Extraction Equilibration GC_MS_Analysis GC-MS Analysis SPME_Extraction->GC_MS_Analysis Desorption & Injection Data_Processing Data Processing (Identification & Quantification) GC_MS_Analysis->Data_Processing Chromatograms & Spectra Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation

Caption: Experimental workflow for SPME-GC-MS analysis.

General Olfactory Signaling Pathway

The perception of odorants like C8H16O ketones begins with their interaction with olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

G Odorant C8H16O Ketone OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G Protein (Gαolf) Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP ATP to cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Ca²⁺/Na⁺ influx Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

Caption: General olfactory signal transduction pathway.

Conclusion

C8H16O ketones are a diverse and important class of flavor compounds. Their unique sensory properties contribute significantly to the flavor profiles of a wide range of foods. The analytical techniques outlined in this guide provide a robust framework for their identification and quantification, which is essential for quality control, product development, and sensory science research. Further investigation into the specific olfactory receptors and biosynthetic pathways for these ketones will continue to advance our understanding of flavor chemistry.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-Methyl-3-heptanone, a ketone with applications in flavor and fragrance chemistry, as well as a potential intermediate in organic synthesis. The synthesis is achieved through a robust two-step process commencing with a Grignard reaction to form the secondary alcohol, 2-methyl-3-heptanol (B94098), which is subsequently oxidized to the target ketone.

Physicochemical and Safety Data

A summary of the key quantitative data for the reactants, intermediate, and final product is presented below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)Safety Hazards
Isobutyraldehyde (B47883)C₄H₈O72.1163-640.7891.373Flammable, Irritant
1-Bromobutane (B133212)C₄H₉Br137.02101-1031.2761.439Flammable, Irritant
Magnesium TurningsMg24.31-1.738-Flammable Solid
Diethyl Ether (anhydrous)C₄H₁₀O74.1234.60.7131.353Highly Flammable, CNS Depressant
2-Methyl-3-heptanolC₈H₁₈O130.23167.20.8191.425Flammable
This compound C₈H₁₆O 128.21 158-160 [1]0.816 [1]1.411 [1]Flammable Liquid
Sodium DichromateNa₂Cr₂O₇261.97400 (decomposes)2.52-Oxidizer, Carcinogen, Toxic
Sulfuric AcidH₂SO₄98.083371.841.427Corrosive, Oxidizer

Experimental Protocols

The synthesis of this compound is presented in two main experimental protocols: the Grignard synthesis of the precursor alcohol and its subsequent oxidation.

Protocol 1: Grignard Synthesis of 2-Methyl-3-heptanol

This procedure details the synthesis of 2-methyl-3-heptanol via the Grignard reaction of n-butylmagnesium bromide with isobutyraldehyde. This method is adapted from established protocols for similar Grignard reactions.[2]

Materials:

  • Magnesium turnings (2.4 g, 0.1 mol)

  • Anhydrous diethyl ether (100 mL)

  • 1-Bromobutane (13.7 g, 0.1 mol)

  • Isobutyraldehyde (7.21 g, 0.1 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • 5% Hydrochloric acid

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask (250 mL) equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Magnetic stirrer and heating mantle.

  • Separatory funnel.

Procedure:

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

    • Place the magnesium turnings in the three-necked flask.

    • In the dropping funnel, prepare a solution of 1-bromobutane in 30 mL of anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of isobutyraldehyde in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Add 5% hydrochloric acid to dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude 2-methyl-3-heptanol can be purified by distillation.

Protocol 2: Oxidation of 2-Methyl-3-heptanol to this compound

This protocol describes the oxidation of the secondary alcohol to the desired ketone using a chromic acid-based oxidant.[2] Caution: Sodium dichromate is highly toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

Materials:

  • 2-Methyl-3-heptanol (13.0 g, 0.1 mol)

  • Sodium dichromate dihydrate (29.8 g, 0.1 mol)

  • Concentrated sulfuric acid (20 mL)

  • Water (100 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask (500 mL) equipped with a dropping funnel, a thermometer, and a mechanical stirrer.

  • Ice bath.

  • Separatory funnel.

Procedure:

  • Preparation of the Oxidizing Solution:

    • In a flask, dissolve the sodium dichromate dihydrate in water.

    • Carefully and slowly, with cooling in an ice bath, add the concentrated sulfuric acid to the dichromate solution.

  • Oxidation Reaction:

    • Place the 2-methyl-3-heptanol in the three-necked flask and cool it in an ice bath.

    • Slowly add the prepared oxidizing solution dropwise from the dropping funnel, maintaining the reaction temperature between 15-25 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours.[3]

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel and add diethyl ether.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the washings are no longer acidic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

    • The crude this compound can be purified by fractional distillation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Mg Mg Turnings Grignard_Formation Formation of n-Butylmagnesium Bromide Mg->Grignard_Formation Bromobutane 1-Bromobutane Bromobutane->Grignard_Formation Ether1 Anhydrous Diethyl Ether Ether1->Grignard_Formation Reaction1 Grignard Addition Grignard_Formation->Reaction1 Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reaction1 Workup1 Aqueous Work-up (NH4Cl, HCl) Reaction1->Workup1 Alcohol_Crude Crude 2-Methyl-3-heptanol Workup1->Alcohol_Crude Purification1 Distillation Alcohol_Crude->Purification1 Alcohol_Pure Pure 2-Methyl-3-heptanol Purification1->Alcohol_Pure Reaction2 Oxidation Alcohol_Pure->Reaction2 Dichromate Sodium Dichromate Oxidant_Prep Preparation of Oxidizing Solution Dichromate->Oxidant_Prep Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Oxidant_Prep Oxidant_Prep->Reaction2 Workup2 Aqueous Work-up (NaHCO3) Reaction2->Workup2 Ketone_Crude Crude this compound Workup2->Ketone_Crude Purification2 Fractional Distillation Ketone_Crude->Purification2 Final_Product Pure this compound Purification2->Final_Product

References

Application Notes and Protocols: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone via the SAMP-Hydrazone Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of chiral ketones is a critical process in the development of pharmaceuticals and other biologically active molecules. The (S)-(+)-4-Methyl-3-heptanone is a known insect pheromone, and its enantiomerically pure synthesis is of significant interest. The SAMP/RAMP hydrazone method, developed by Corey and Enders, provides a robust and highly stereoselective route for the α-alkylation of ketones and aldehydes.[1] This application note details the protocol for the asymmetric synthesis of (S)-(+)-4-Methyl-3-heptanone using the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) chiral auxiliary.

Reaction Scheme

The overall synthetic route involves three main steps:

  • Formation of the SAMP-hydrazone from 3-pentanone (B124093) and SAMP.

  • Diastereoselective α-alkylation of the SAMP-hydrazone with propyl iodide.

  • Oxidative cleavage of the resulting hydrazone to yield the chiral ketone, (S)-(+)-4-Methyl-3-heptanone.

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (e.e.) or diastereomeric excess (d.e.) achieved at each step of the synthesis.

StepProductYield (%)Stereoselectivity (d.e./e.e. %)
1. Hydrazone Formation3-Pentanone SAMP hydrazone87N/A
2. α-Alkylation(S)-(+)-4-Methyl-3-heptanone SAMP hydrazone90≥97 (d.e.)
3. Ozonolysis(S)-(+)-4-Methyl-3-heptanone56-58≥97 (e.e.)

Table 1: Summary of yields and stereoselectivities for the synthesis of (S)-(+)-4-Methyl-3-heptanone.

Experimental Protocols

Synthesis of 3-Pentanone SAMP Hydrazone

This procedure outlines the formation of the chiral hydrazone from 3-pentanone and the SAMP auxiliary.[2][3]

Materials:

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • 3-Pentanone

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Argon gas

Equipment:

  • 50-mL pear-shaped flask

  • Liebig condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Short-path distillation apparatus

Procedure:

  • To a 50-mL pear-shaped flask equipped with a Liebig condenser, gas inlet, and magnetic stir bar, add 3.9 g (30 mmol) of SAMP and 3.79 mL (36 mmol) of 3-pentanone.

  • Heat the mixture at 60°C under an argon atmosphere overnight.

  • After cooling to room temperature, dilute the crude product with 200 mL of diethyl ether.

  • Transfer the solution to a separatory funnel and wash with 30 mL of water.

  • Separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by short-path distillation to yield the 3-pentanone SAMP hydrazone.

Asymmetric α-Alkylation

This protocol describes the diastereoselective alkylation of the SAMP-hydrazone with propyl iodide.[3]

Materials:

  • 3-Pentanone SAMP hydrazone

  • Dry diethyl ether

  • Dry diisopropylamine (B44863)

  • n-Butyllithium (1.6 M in hexane)

  • Propyl iodide

  • Water

  • Anhydrous magnesium sulfate

  • Argon gas

Equipment:

  • 250-mL flame-dried, one-necked flask with a side arm and rubber septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Low-temperature cooling bath (pentane/liquid nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Flush a 250-mL flame-dried flask with argon and cool to 0°C.

  • Add 110 mL of dry diethyl ether and 2.97 mL (21 mmol) of dry diisopropylamine to the flask.

  • Slowly add 13.1 mL of a 1.6 M n-butyllithium solution in hexane (B92381) (21 mmol) dropwise. Stir for 10 minutes at 0°C.

  • Add a solution of 3.96 g (20 mmol) of 3-pentanone SAMP hydrazone in 10 mL of diethyl ether to the lithium diisopropylamide (LDA) solution over 5 minutes at 0°C.

  • Stir the mixture for 4 hours at 0°C, during which the lithiated hydrazone will precipitate.

  • Cool the mixture to -110°C using a pentane/liquid nitrogen bath and maintain this temperature for 15 minutes.

  • Add 2.15 mL (22 mmol) of propyl iodide dropwise.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Pour the contents of the flask into a separatory funnel containing 300 mL of diethyl ether and 50 mL of water.

  • Separate the layers and extract the aqueous layer twice with 25 mL of diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone.

Oxidative Cleavage via Ozonolysis

This procedure details the liberation of the chiral ketone from the hydrazone using ozone.[2][3]

Materials:

Equipment:

  • 100-mL Schlenk tube with a gas inlet and Teflon stopcocks

  • Ozone generator

  • Low-temperature cooling bath (acetone/dry ice)

  • Microdistillation apparatus

Procedure:

  • Dissolve 4.3 g (18 mmol) of the crude hydrazone in 50 mL of dichloromethane in a 100-mL Schlenk tube under a nitrogen atmosphere.

  • Cool the solution to -78°C using an acetone/dry ice bath.

  • Pass dry ozone through the solution until a persistent green-blue color is observed (approximately 4 hours). Caution: Ozone is highly toxic and potentially explosive. This step must be performed in a well-ventilated fume hood.

  • Allow the mixture to warm to room temperature while bubbling nitrogen through the solution to remove excess ozone.

  • Remove the solvent by distillation at atmospheric pressure (bath temperature of 60°C).

  • Transfer the residue to a microdistillation apparatus and purify by distillation to obtain (S)-(+)-4-Methyl-3-heptanone.

Alternative Cleavage Methods

While ozonolysis is effective, other methods for hydrazone cleavage can be employed, which may be advantageous if the substrate is sensitive to ozone.

  • Oxidative Hydrolysis with Peroxyselenous Acid: Treatment with selenium dioxide and hydrogen peroxide in a buffered solution (pH 7) can cleanly cleave the hydrazone without epimerization of the adjacent stereocenter.[4][5]

  • Hydrolysis with Oxalic Acid: A mild method involves treating the hydrazone with a saturated aqueous solution of oxalic acid. This procedure allows for the recovery of the SAMP auxiliary.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: α-Alkylation cluster_step3 Step 3: Cleavage start 3-Pentanone + SAMP reaction1 Heat at 60°C overnight start->reaction1 workup1 Ether/Water Workup reaction1->workup1 product1 3-Pentanone SAMP Hydrazone workup1->product1 deprotonation Deprotonation with LDA at 0°C product1->deprotonation alkylation Alkylation with Propyl Iodide at -110°C deprotonation->alkylation workup2 Aqueous Workup alkylation->workup2 product2 Alkylated SAMP Hydrazone workup2->product2 cleavage Ozonolysis at -78°C product2->cleavage distillation Distillation cleavage->distillation final_product (S)-(+)-4-Methyl-3-heptanone distillation->final_product

Caption: Experimental workflow for the asymmetric synthesis of (S)-(+)-4-Methyl-3-heptanone.

Reaction Mechanism and Stereocontrol

reaction_mechanism cluster_hydrazone Hydrazone Formation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage pentanone 3-Pentanone hydrazone SAMP Hydrazone pentanone->hydrazone samp SAMP samp->hydrazone azaenolate Lithium Azaenolate (chelated structure) hydrazone->azaenolate Deprotonation lda LDA lda->azaenolate alkylated_hydrazone Alkylated Hydrazone (S-configuration) azaenolate->alkylated_hydrazone Attack from less hindered face propyl_iodide Propyl Iodide propyl_iodide->alkylated_hydrazone ketone (S)-(+)-4-Methyl- 3-heptanone alkylated_hydrazone->ketone Ozonolysis ozone Ozone (O3) ozone->ketone

Caption: Key steps and stereochemical control in the SAMP-hydrazone method.

References

Application Note: Grignard Reaction Protocol for the Synthesis of 4-Methyl-3-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-methyl-3-heptanol (B77350), a key precursor and known insect pheromone, via a Grignard reaction.[1][2][3] The procedure involves the formation of a sec-pentylmagnesium bromide Grignard reagent, followed by its nucleophilic addition to propanal.[1][4] This application note includes a comprehensive methodology, reagent specifications, reaction conditions, purification techniques, and expected outcomes, supported by quantitative data and a visual workflow diagram.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6] It utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone, to produce an alcohol.[6][7]

4-Methyl-3-heptanol is a significant compound, notably recognized as an aggregation pheromone for the European elm bark beetle (Scolytus multistriatus), a vector for Dutch elm disease.[1][2][3] Its synthesis is a common example in organic chemistry education and a relevant procedure for researchers in chemical ecology and pest management.[8][9][10] The protocol described herein details the synthesis from 2-bromopentane (B28208) and propanal.[1][4]

Reaction Scheme

The synthesis is a two-step process performed in a single pot:

  • Formation of the Grignard Reagent: 2-bromopentane reacts with magnesium metal in anhydrous diethyl ether to form sec-pentylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of propanal. Subsequent acidic workup protonates the resulting alkoxide to yield 4-methyl-3-heptanol.[4][11]

Materials and Equipment

Reagents
ReagentChemical FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Notes
Magnesium TurningsMg24.317.30.30Must be dry.
2-BromopentaneC₅H₁₁Br151.0430.30.20Use racemic mixture.
PropanalC₃H₆O58.0811.60.20Freshly distilled if possible.
Diethyl Ether(C₂H₅)₂O74.12~150 mL-Anhydrous is critical.[12]
IodineI₂253.811-2 crystals-Optional, for initiation.[1][4]
Methyl IodideCH₃I141.945-10 drops-Optional, for initiation.[1][4]
Hydrochloric Acid (5%)HCl (aq)36.46As needed-For workup.
Sodium Hydroxide (5%)NaOH (aq)40.00~50 mL-For washing.[1][2]
Anhydrous MgSO₄ or Na₂SO₄--As needed-For drying organic layer.[2]
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • 25 mL addition funnel (dropping funnel)

  • Calcium chloride or Drierite drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Standard laboratory glassware

Experimental Protocol

Critical Prerequisite: All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture from contaminating the reaction, as Grignard reagents are highly sensitive to water.[4][12]

Step 1: Formation of sec-Pentylmagnesium Bromide
  • Place the magnesium turnings (7.3 g, 0.30 mol) and a magnetic stir bar into the dry 250 mL three-neck flask.

  • Fit the flask with the reflux condenser (topped with a drying tube) and the addition funnel.

  • Add 100 mL of anhydrous diethyl ether to the flask, covering the magnesium.

  • Prepare a solution of 2-bromopentane (30.3 g, 0.20 mol) in 25 mL of anhydrous diethyl ether and place it in the addition funnel.

  • Add a small portion (~2.5 g) of the 2-bromopentane solution to the magnesium suspension to initiate the reaction.[1]

  • The reaction should begin within minutes, indicated by the formation of bubbles and a slight turbidity or cloudiness in the solution.[13] If the reaction does not start, add a small crystal of iodine or a few drops of methyl iodide to activate the magnesium surface.[1][4] Gentle warming may also be applied.

  • Once the reaction has initiated, add the remaining 2-bromopentane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. This addition should take approximately 30 minutes.[1]

  • After the addition is complete, continue stirring the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[1]

Step 2: Reaction with Propanal
  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add propanal (11.6 g, 0.20 mol) dropwise from the addition funnel to the stirred Grignard solution. The reaction is exothermic; maintain a controlled rate to prevent the ether from boiling too vigorously.

  • Once the propanal addition is complete, remove the ice bath and stir the reaction mixture for an additional 15 minutes at room temperature.[1]

Step 3: Workup and Hydrolysis
  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add 50 mL of water through the addition funnel to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide salt.

  • To dissolve the resulting inorganic magnesium salts (Mg(OH)Br), add 5% aqueous HCl dropwise until the solution becomes clear with two distinct layers.[1]

  • Transfer the entire mixture to a separatory funnel.

Step 4: Isolation and Purification
  • Separate the organic (ether) layer from the aqueous layer.

  • Wash the organic layer with 50 mL of 5% aqueous NaOH solution, followed by a wash with brine (saturated NaCl solution).[1][2]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).[2]

  • Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Purify the remaining oily residue by distillation at atmospheric pressure. Collect the fraction boiling between 150-165 °C.[1][2]

Data Summary and Expected Results

ParameterValueReference(s)
Theoretical Yield 26.05 g-
Reported Actual Yield 13.9 g[1]
Reported Percent Yield 36% - 70%[1][14]
Boiling Point 150-165 °C (at 745 Torr)[1]
Refractive Index (n_D) 1.429 (at 25 °C)[1]
Appearance Colorless to pale yellow liquid[1]

Note on Yield: Yields can vary. Lower yields (e.g., 36%) are commonly reported in educational settings.[1][4] Higher yields (60-70%) have also been reported, with discrepancies potentially arising from side reactions such as the magnesium-induced coupling of 2-bromopentane to form 4,5-dimethyloctane.[14]

Workflow Visualization

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Dry Glassware & Reagents setup Assemble Apparatus (Flask, Condenser, Funnel) start->setup grignard 1. Form Grignard Reagent (2-Bromopentane + Mg in Ether) setup->grignard Add Mg, Ether addition 2. Add Propanal (Dropwise at 0°C) grignard->addition hydrolysis 3. Quench & Hydrolyze (Add H₂O, then 5% HCl) addition->hydrolysis extract 4. Liquid-Liquid Extraction (Separate Ether Layer) hydrolysis->extract wash 5. Wash Organic Layer (5% NaOH, Brine) extract->wash dry 6. Dry with MgSO₄ wash->dry evap 7. Evaporate Ether dry->evap distill 8. Fractional Distillation (Collect 150-165°C fraction) evap->distill product Final Product: 4-Methyl-3-Heptanol distill->product

Caption: Workflow for the synthesis of 4-methyl-3-heptanol.

Safety and Handling

  • Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood and avoid all sources of ignition.

  • Grignard Reagents: Highly reactive and moisture-sensitive. The reaction can be vigorous. Quench carefully.

  • 2-Bromopentane & Propanal: Irritants and flammable. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids and Bases: Corrosive. Handle with care.

Discussion

The synthesis of 4-methyl-3-heptanol via the Grignard reaction is a robust and well-documented procedure.[1][14][15] A key consideration is that the starting material, 2-bromopentane, is chiral, and commercial sources are typically racemic. The reaction with achiral propanal creates a second chiral center at C-3.[1][3] Consequently, the final product is a mixture of diastereomeric pairs of enantiomers, which accounts for the relatively wide boiling point range observed during distillation.[3] Gas chromatography can be used to analyze the diastereomeric ratio.[1] Potential side reactions include the Wurtz-type coupling of the alkyl halide, which can reduce the overall yield of the desired alcohol.[14]

References

Application Notes and Protocols for the Oxidation of Secondary Alcohols to Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aliphatic ketones are not only valuable final products but also serve as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The selection of an appropriate oxidation method is paramount, as it can significantly impact reaction efficiency, yield, purity, and scalability. Key considerations for choosing a method include the substrate's functional group tolerance, desired reaction conditions (e.g., temperature, pH), and the toxicity and cost of the reagents.

This document provides detailed application notes and experimental protocols for three widely used and reliable methods for the oxidation of secondary aliphatic alcohols: Jones Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation.

Overview of Key Oxidation Methods

A variety of methods are available for the oxidation of secondary alcohols, each with distinct advantages and disadvantages.[1]

  • Jones Oxidation: This method employs a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent).[2] It is a strong, rapid, and cost-effective oxidizing agent, often resulting in high yields.[3] However, its high acidity can be detrimental to sensitive functional groups, and the use of carcinogenic chromium(VI) compounds poses significant environmental and health concerns.[3]

  • Swern Oxidation: This technique utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered organic base like triethylamine (B128534).[1][4] The Swern oxidation is known for its mild reaction conditions, making it suitable for substrates with acid-sensitive functionalities.[4] A notable drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[4]

  • Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine compound, Dess-Martin periodinane, as the oxidant.[5] It offers several advantages, including mild, neutral reaction conditions (typically at room temperature), short reaction times, and high chemoselectivity, tolerating a wide range of sensitive functional groups.[5][6] While highly effective, DMP is relatively expensive and can be shock-sensitive, which can be a concern for large-scale synthesis.[5]

The selection of an appropriate method depends on a careful evaluation of these factors in the context of the specific synthetic challenge. The following diagram illustrates a general workflow for the oxidation of a secondary alcohol to a ketone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Secondary Alcohol (Substrate) D Dissolve Substrate in Solvent A->D B Select & Prepare Oxidizing Agent E Add Oxidizing Agent (Control Temperature) B->E C Choose Appropriate Solvent C->D D->E Combine F Monitor Reaction (e.g., TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up (Extraction) G->H I Dry & Concentrate Organic Phase H->I J Purify Product (e.g., Chromatography) I->J K Characterize Ketone (NMR, IR, MS) J->K L Determine Yield & Purity K->L

Caption: General experimental workflow for the oxidation of a secondary alcohol.

The logical relationship and key characteristics of the three discussed oxidation methods are summarized in the diagram below.

G OxidationMethods Oxidation of Secondary Alcohols to Ketones Jones Jones Oxidation Reagent: CrO₃/H₂SO₄ Conditions: Acidic, 0°C to RT Pros: Inexpensive, Fast Cons: Harsh, Toxic (CrVI) OxidationMethods->Jones Swern Swern Oxidation Reagent: DMSO, (COCl)₂, Et₃N Conditions: Anhydrous, Low Temp (-78°C) Pros: Mild, Tolerates sensitive groups Cons: Malodorous byproduct, Strict temp. control OxidationMethods->Swern DMP Dess-Martin Periodinane (DMP) Reagent: Hypervalent Iodine Conditions: Neutral, Room Temp Pros: Very Mild, High Chemoselectivity Cons: Expensive, Shock-sensitive OxidationMethods->DMP

Caption: Comparison of key features of selected oxidation methods.

Experimental Protocols

Jones Oxidation of Cyclooctanol to Cyclooctanone

This protocol is adapted from a standard procedure and is suitable for robust secondary alcohols.[7]

Materials:

  • Cyclooctanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol (B130326) (for quenching)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite

Procedure:

  • Preparation of Jones Reagent: In a flask, carefully dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Slowly add this mixture to 70 mL of water with stirring in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the secondary alcohol (e.g., 0.5 mole of cyclooctanol) in 1.25 L of acetone.

  • Addition of Jones Reagent: Cool the stirred solution to approximately 20°C in a water bath. Add the Jones reagent dropwise from the dropping funnel at a rate that maintains the reaction temperature below 35°C. The orange color of the reagent will turn green. Continue the addition until the orange color persists for about 20 minutes.

  • Quenching: Add isopropanol dropwise to the reaction mixture until the orange color disappears and a green color persists. This step quenches any excess oxidant.

  • Work-up: Filter the mixture through a pad of Celite to remove the chromium salts. Extract the filtrate with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. Further purification can be achieved by distillation or column chromatography.

Swern Oxidation of a Secondary Alcohol

This protocol describes a general procedure for the Swern oxidation.[4][8]

Materials:

  • Secondary alcohol

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to -78°C using a dry ice/acetone bath.

  • Activation of DMSO: To the cold DCM, add oxalyl chloride (1.5 equivalents) followed by the dropwise addition of DMSO (2.2 equivalents). Stir the mixture for 15 minutes at -78°C.

  • Addition of Alcohol: Dissolve the secondary alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78°C.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes. Quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography.

Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol

This protocol provides a general method for the DMP oxidation.[5][9]

Materials:

  • Secondary alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the secondary alcohol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Addition of DMP: Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the oxidation of various aliphatic secondary alcohols using the described methods.

Table 1: Jones Oxidation of Secondary Alcohols

SubstrateProductReaction TimeTemperature (°C)Yield (%)Citation(s)
CyclooctanolCyclooctanone~1 hour20-3592-96[7]
2-Octanol2-Octanone30 min2585
CyclohexanolCyclohexanone30 min2590
(-)-Menthol(-)-Menthone1.5 hours2581-88[10][11]

Table 2: Swern Oxidation of Secondary Alcohols

SubstrateProductReaction TimeTemperature (°C)Yield (%)Citation(s)
2-Octanol2-Octanone1-2 hours-78 to RT~95
4-Heptanol4-Heptanone1.5 hours-78 to RT96
CyclooctanolCyclooctanone2 hours-78 to RT94
(-)-Menthol(-)-Menthone~2 hours-78 to RT~90[1]

Table 3: Dess-Martin Periodinane (DMP) Oxidation of Secondary Alcohols

SubstrateProductReaction TimeTemperature (°C)Yield (%)Citation(s)
2-Octanol2-Octanone1.5 hoursRT94
CyclooctanolCyclooctanone2 hoursRT92
1-Decanol2-Decanone2 hoursRT93
GeraniolGeranial1 hourRT98[5]

Note: Yields are for isolated products and can vary depending on the specific reaction scale and purification method. "RT" denotes room temperature.

Conclusion

The Jones, Swern, and Dess-Martin oxidations are all highly effective methods for the conversion of secondary aliphatic alcohols to their corresponding ketones. The choice of method should be guided by the specific requirements of the synthesis, including the presence of other functional groups, scalability, and safety considerations. For robust substrates where cost is a primary concern, the Jones oxidation remains a viable option, provided that appropriate safety and waste disposal protocols are followed. The Swern and Dess-Martin oxidations offer milder conditions suitable for more delicate and complex molecules, with the DMP oxidation providing exceptional chemoselectivity at a higher reagent cost. These detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Use of 2-Methyl-3-heptanone as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. 2-Methyl-3-heptanone (CAS No. 13019-20-0) is a volatile ketone that serves as an effective internal standard for the analysis of a wide range of volatile and semi-volatile organic compounds, particularly in complex matrices such as food, beverages, and biological samples.[1] Its chemical properties, including a boiling point of 158-160 °C and good stability, make it a suitable choice for methods involving thermal desorption and heated injection ports.[1] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its appropriate application.

PropertyValueReference
Chemical Formula C₈H₁₆O[2]
Molecular Weight 128.21 g/mol [1]
Boiling Point 158-160 °C[1]
Density 0.816 g/mL at 25 °C[1]
CAS Number 13019-20-0[2]
Appearance Colorless to light yellow liquid[1]

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions that can be used for its identification and quantification. The molecular ion peak is observed at m/z 128.

Ion Typem/zRelative Abundance (Typical)Role in Analysis
Molecular Ion [M]⁺ 128LowConfirmation of molecular weight
Fragment Ion 85ModerateQualifier Ion
Fragment Ion 71HighQuantifier Ion
Fragment Ion 57HighQuantifier/Qualifier Ion

Note: Relative abundances can vary slightly depending on the GC-MS instrument and tuning parameters. It is recommended to acquire a mass spectrum of the this compound standard on the instrument in use to confirm the quantifier and qualifier ions.

Experimental Protocols

This section details a comprehensive protocol for the use of this compound as an internal standard, adapted from a method for the analysis of volatile metabolites in a complex matrix.[3]

Materials and Reagents
  • This compound (≥99% purity)

  • Methanol (B129727) (GC grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., HLB)

  • Nitrogen gas (high purity)

  • Sample vials (2 mL, glass, with PTFE-lined caps)

  • Micropipettes and standard laboratory glassware

Preparation of Internal Standard Stock Solution
  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the this compound in methanol and bring the volume to the mark. This creates a stock solution of approximately 10 mg/mL.

  • From this stock solution, prepare a working solution of a desired concentration (e.g., 100 mmol/L, as used in the bee pollen study) by serial dilution with methanol.[3]

Sample Preparation

The following is a general workflow for sample preparation. Specific steps may need to be optimized based on the sample matrix and target analytes.

  • Sample Homogenization : Weigh a known amount of the sample (e.g., 3.0 g) and dissolve or suspend it in a suitable solvent (e.g., 10 mL of ultrapure water).[3] Homogenize the sample for a sufficient time (e.g., 5 minutes) to ensure a representative mixture.[3]

  • Solid-Phase Extraction (SPE) :

    • Activate the SPE cartridge according to the manufacturer's instructions.

    • Load an aliquot of the homogenized sample (e.g., 1 mL) onto the cartridge.[3]

    • Wash the cartridge to remove interferences.

    • Elute the target analytes with an appropriate solvent.

  • Solvent Evaporation and Reconstitution :

    • Dry the eluate under a gentle stream of nitrogen gas.[3]

    • Reconstitute the dried extract in a small, precise volume of methanol (e.g., 150 µL).[3]

  • Addition of Internal Standard :

    • Add a precise volume of the this compound internal standard working solution to the reconstituted sample extract (e.g., 50 µL of a 100 mmol/L solution).[3]

    • Vortex the vial to ensure thorough mixing. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and should be optimized for the specific application. These parameters are based on a method for the analysis of volatile metabolites.[3]

ParameterSetting
GC System Agilent Gas Chromatograph or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Injection Volume 0.2 µL
Split Ratio 10:1
Oven Temperature Program Initial temperature of 40 °C (held for 2 min), then ramped to 250 °C at 10 °C/min
MS System Agilent Mass Spectrometer or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 20-500 m/z
Solvent Delay 4 min
Calibration Curve Preparation
  • Prepare a series of calibration standards containing known concentrations of the target analytes.

  • Add the same, constant amount of the this compound internal standard working solution to each calibration standard.

  • Analyze the calibration standards using the established GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The resulting curve should be linear over the desired concentration range.

Data Presentation

The following table is a template for presenting quantitative data obtained using the internal standard method with this compound.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Calibration Range (µg/mL)R² of Calibration Curve
Analyte Ae.g., 8.5e.g., 123e.g., 95, 67e.g., 0.1 - 10e.g., >0.995
Analyte Be.g., 10.2e.g., 154e.g., 111, 83e.g., 0.1 - 10e.g., >0.995
This compound (IS) e.g., 9.17185, 57Constant ConcentrationN/A

Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound as an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Drydown Solvent Evaporation SPE->Drydown Reconstitution Reconstitution in Solvent Drydown->Reconstitution Add_IS Addition of This compound (IS) Reconstitution->Add_IS Injection GC Injection Add_IS->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Calibration Calibration Curve Plotting Ratio->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Internal_Standard_Logic Analyte Analyte Signal (Peak Area) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound Peak Area) IS->Ratio Calibration Linear Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Correction Correction for Variability (Injection, Sample Prep) Ratio->Correction Concentration Analyte Concentration Concentration->Calibration

Caption: Logical relationship of the internal standard method for quantification.

References

Application of 2-Methyl-3-heptanone in Food Flavor Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-heptanone is a volatile organic compound that contributes to the characteristic aroma profiles of various food products. With its distinct fruity and green aroma, this ketone plays a significant role in the sensory perception of foods such as grapes, cooked chicken, and wine. Understanding its contribution to food flavor is crucial for product development, quality control, and the formulation of flavor profiles in the food and beverage industry. Additionally, in drug development, characterizing such volatile compounds can be essential for assessing potential off-flavors in oral formulations. This document provides detailed application notes and protocols for the analysis of this compound in food matrices.

Sensory Profile and Occurrence

This compound is characterized by a multifaceted aroma profile, primarily described as fruity, green, herbal, and leafy. Its presence has been reported in a variety of food items, contributing to their unique flavor signatures.

Table 1: Sensory Characteristics and Occurrence of this compound

AttributeDescription
Sensory Profile Fruity, Green, Herbal, Leafy
Odor Threshold in Water 0.024 - 0.058 ppm
Reported Occurrence Muscadine grapes (Vitis rotundifolia), cooked chicken, white and rosé wine.[1]

Quantitative Data

While this compound is a known contributor to the flavor of certain foods, specific quantitative data on its naturally occurring concentrations in these matrices is not extensively available in the reviewed literature. However, its well-defined chemical properties and distinct chromatographic behavior have led to its common use as an internal standard in the quantitative analysis of other volatile compounds in food. This application provides a reference for its concentration when intentionally added for analytical purposes.

Table 2: Application of this compound as an Internal Standard

Food MatrixAnalytical MethodConcentration of Internal Standard AddedReference
Thai Soy SauceDynamic Headspace Sampling, Direct Solvent Extraction, Vacuum Simultaneous Steam Distillation-Solvent Extraction with GC-MSNot specified[1]
Stored Nonfat Dry MilkGas Chromatography-Olfactometry and Aroma Extract Dilution AnalysisNot specified[1]
Cooked Chicken MeatHeadspace Solid-Phase Microextraction (HS-SPME) with GC-MS0.0816 mg/mL (2 µL added to 3g sample)
Smoked ChickenHeadspace Solid-Phase Microextraction (HS-SPME) with GC-MS0.812 µg/µL (6 µL added to 4g sample)
Bee PollenGas Chromatography-Mass Spectrometry (GC-MS)100 mmol/L (50 µL added to redissolved extract)

Experimental Protocols

Protocol 1: Analysis of this compound in Food Matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound from a solid or liquid food matrix.

1. Sample Preparation:

  • For solid samples (e.g., cooked chicken, grapes): Homogenize a representative portion of the sample. Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • For liquid samples (e.g., wine): Pipette 5-10 mL of the sample into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, a salt solution (e.g., NaCl) can be added to the vial to increase the ionic strength of the matrix.

  • If used as an internal standard, add a known concentration of this compound to the sample vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sealed vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatile compounds to partition into the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode for a few minutes.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-5 minutes.
    • Ramp: Increase to 150°C at a rate of 3-5°C/minute.
    • Ramp 2: Increase to 250°C at a rate of 10-15°C/minute, hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Mass Range: Scan from m/z 35 to 350.
    • Ion Source Temperature: 230°C.
    • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention index with those of a pure standard and/or a reference library (e.g., NIST).

  • Quantify the compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared with standard solutions. If an internal standard is used, calculate the relative response factor.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample (Solid or Liquid) Homogenize Homogenize (if solid) Sample->Homogenize Weigh Weigh/Pipette into Vial Homogenize->Weigh Add_IS Add Internal Standard (optional) Weigh->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate and Agitate Seal->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Protocol 2: Sensory Evaluation of this compound Aroma Profile

This protocol describes a method for the sensory profiling of this compound using a trained panel.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

  • Train the panel on the recognition and intensity scaling of basic tastes and aromas, with a focus on fruity and green notes.

  • Provide reference standards for relevant aroma attributes (e.g., ethyl acetate (B1210297) for 'fruity', hexanal (B45976) for 'green').

2. Sample Preparation for Sensory Analysis:

  • Prepare a series of concentrations of this compound in a neutral medium (e.g., deionized water or deodorized oil).

  • Present the samples in coded, covered glass sniffer jars to prevent visual bias.

3. Descriptive Analysis Procedure:

  • Panelists individually evaluate the aroma of each sample.

  • In a preliminary session, the panel collectively develops a lexicon of descriptive terms for the aroma of this compound.

  • In subsequent sessions, panelists rate the intensity of each agreed-upon attribute on a structured scale (e.g., a 15-cm line scale anchored from 'not perceived' to 'very strong').

  • Include a reference sample in each session to calibrate the panelists.

  • Provide water and unsalted crackers for palate cleansing between samples.

4. Data Analysis:

  • Collect the intensity ratings from each panelist.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities across different concentrations.

  • Visualize the results using spider web plots or bar charts to represent the aroma profile.

Signaling Pathway for Ketone Odor Perception

The perception of odors, including that of ketones like this compound, is initiated by the binding of the volatile molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opens Depolarization Depolarization Cl_ion Cl⁻ Efflux Cl_channel->Cl_ion Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized signaling pathway for ketone odor perception.

Conclusion

This compound is a key aroma compound with a characteristic fruity and green profile, contributing significantly to the flavor of various foods. The protocols provided herein offer a framework for its analytical quantification and sensory evaluation, which are essential for flavor chemistry research, food product development, and quality assurance. While specific data on its natural concentrations are limited, its application as an internal standard underscores its utility in precise flavor analysis. Further research into the quantitative occurrence of this compound in different food matrices would be beneficial for a more comprehensive understanding of its role in food flavor.

References

Application Note & Protocol: Analysis of Volatile Organic Compounds in Dairy Products Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of volatile organic compounds (VOCs) in various dairy products. The protocol emphasizes the use of an internal standard for accurate quantification and employs Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust technique for this application.[1][2]

Introduction

Volatile organic compounds are crucial in defining the characteristic aroma and flavor profiles of dairy products such as milk, cheese, and yogurt.[3][4] The analysis of these compounds is essential for quality control, process optimization, and new product development. Heat treatment, fermentation, and storage conditions can significantly alter the VOC profile of dairy products.[3][5] This application note details a standardized protocol for the extraction, separation, and quantification of VOCs in dairy matrices using an internal standard to ensure accuracy and reproducibility. The use of an internal standard corrects for variations in sample preparation and instrument response.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction VOC Extraction cluster_analysis Analysis cluster_data Data Processing sample Dairy Product Sample (e.g., Milk, Cheese) aliquot Aliquoting & Weighing sample->aliquot vial Transfer to Headspace Vial aliquot->vial add_is Addition of Internal Standard vial->add_is add_salt Addition of Salt (e.g., NaCl) add_is->add_salt equilibration Equilibration (Incubation) add_salt->equilibration spme HS-SPME Extraction equilibration->spme desorption Thermal Desorption in GC Inlet spme->desorption gcms GC-MS Analysis desorption->gcms identification Compound Identification (MS Library & RI) gcms->identification quantification Quantification (Internal Standard Method) identification->quantification report Data Reporting quantification->report

Caption: Experimental workflow for VOC analysis in dairy products.

Materials and Reagents

  • Dairy Samples: Milk, cheese, whey powder, etc.

  • Internal Standard (IS): 2-Methyl-3-heptanone or 2,4,6-trimethylpyridine (B116444) are commonly used.[1] Prepare a stock solution in a suitable solvent (e.g., methanol (B129727) or water).

  • Salt: Sodium chloride (NaCl), analytical grade.

  • n-Alkanes Standard: C7-C40 n-alkane series for Retention Index (RI) calculation.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range VOC analysis.[6]

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific dairy matrix.

  • Aliquoting:

    • For liquid samples (e.g., milk), transfer a precise volume (e.g., 10 mL) into a 20 mL headspace vial.[1][6]

    • For solid or semi-solid samples (e.g., cheese), weigh a precise amount (e.g., 5 g of finely diced cheese) into the vial.[1]

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10-20 µL) of the internal standard solution to each sample vial to achieve a known final concentration (e.g., 20 µg/L).[2][6]

  • Salt Addition: Add a known amount of NaCl (e.g., 1.00 g to 3.7 g) to the vial.[6] Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of volatile compounds and promotes their partitioning into the headspace.[1]

  • Sealing: Immediately seal the vial with the screw cap containing the PTFE/silicone septum.

HS-SPME Procedure
  • Equilibration: Place the sealed vial in a water bath or incubator with agitation. Allow the sample to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 min).[1][6]

  • Extraction:

    • Insert the SPME fiber into the headspace above the sample.

    • Expose the fiber to the headspace for a defined period (e.g., 30 min) to allow for the adsorption of VOCs.[1][6] The extraction temperature should be maintained during this step.

  • Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for specific applications.

ParameterSetting
GC System Agilent 7890A or similar
MS System Agilent 5975C or similar
SPME Fiber 50/30 µm DVB/CAR/PDMS
Injection Port Temp. 250 °C[2][6]
Injection Mode Splitless (for a duration of 5-8 min)[2][6]
Carrier Gas Helium at a constant flow rate (e.g., 1-2 mL/min)[2][7]
Oven Program Initial temp: 35-40 °C (hold for 5-8 min), ramp to 150-180 °C at 4-5 °C/min, then ramp to 230-250 °C at 15-20 °C/min, final hold for 5-20 min.[2][7][8]
MS Ion Source Temp. 200-230 °C
MS Quadrupole Temp. 150 °C
Mass Range 30-300 m/z[7]
Ionization Mode Electron Ionization (EI) at 70 eV

Data Analysis

Compound Identification

Volatile compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley).[6][7] Further confirmation is achieved by comparing the calculated Linear Retention Index (LRI) of each compound with published values. The LRI is calculated based on the retention times of a series of n-alkanes analyzed under the same chromatographic conditions.

Quantification

The concentration of each identified VOC is calculated using the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of the analyte based on a calibration curve.

Quantitative Data Summary

The following tables summarize the concentrations of key volatile organic compounds found in various dairy products as reported in the literature. Concentrations are expressed in ng/mL or µg/kg.

Table 1: Volatile Organic Compounds in Milk

Compound ClassCompoundConcentration Range (µg/kg)Reference
Ketones Acetone87,440 (ng/mL)
2-Pentanone99,740 (ng/mL)
2-HeptanonePresent[3]
2-UndecanonePresent[3]
Acids Hexanoic acid47,670 - 193,570 (ng/mL)
Octanoic acid66,940 - 109,380 (ng/mL)
n-Decanoic acid42,560 (ng/mL)
Other Methoxy-phenyl-oxime51,580 - 114,830 (ng/mL)
FurfuralPresent[3]
2-FuranmethanolPresent[3]

Note: Concentrations can vary significantly based on milk processing, animal feed, and other factors.

Table 2: Volatile Organic Compounds in Cheese

Compound ClassCompoundCheese TypeConcentration RangeReference
Alcohols 3-Methyl-1-butanolRaw Sheep Milk CheesePresent[9]
2-HeptanolRaw Sheep Milk CheesePresent[9]
Ketones 2-HeptanoneRaw Sheep Milk CheesePresent[9]
3-Hydroxybutan-2-oneRaw Sheep Milk CheesePresent[9]
Esters Ethyl butanoateRaw Sheep Milk CheesePresent[9]
Ethyl hexanoateRaw Sheep Milk CheesePresent[9]

Note: The VOC profile of cheese is highly dependent on the starter cultures, ripening time, and milk source.

Conclusion

This application note provides a comprehensive protocol for the analysis of volatile organic compounds in dairy products using HS-SPME-GC-MS with an internal standard. The detailed methodology, from sample preparation to data analysis, ensures reliable and reproducible quantification of key flavor and aroma compounds. The provided quantitative data serves as a valuable reference for researchers in quality control and product development within the dairy industry.

References

Application Note: Dynamic Headspace Sampling for the Analysis of 2-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dynamic headspace sampling (DHS) is a robust and sensitive technique for the extraction and pre-concentration of volatile and semi-volatile organic compounds (VOCs) from a variety of sample matrices. This method offers significant advantages over static headspace analysis by providing exhaustive extraction, thereby leading to lower detection limits.[1] This application note provides a detailed protocol for the analysis of 2-Methyl-3-heptanone using dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS). This compound, a ketone with a characteristic odor, is often used as an internal standard in the analysis of volatile compounds in complex matrices such as food and environmental samples.[2]

This document outlines the necessary materials, instrumentation, and a step-by-step procedure for the successful implementation of this analytical method. Additionally, it includes quantitative data tables for key experimental parameters and a visual representation of the experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the dynamic headspace sampling protocol of this compound. These parameters are based on established methods for volatile ketones and can be optimized for specific sample matrices and instrumentation.

Table 1: Dynamic Headspace Sampling Parameters

ParameterValueNotes
Sample Volume 5 - 25 mL (aqueous) or 1-5 g (solid)Sample size can be adjusted to meet required detection limits.[3]
Vial Size 20 mLEnsure at least 50% headspace volume.[4]
Internal Standard This compoundSee Table 2 for preparation.
Incubation Temperature 60 - 80 °CHigher temperatures improve purging efficiency for water-soluble analytes like ketones.[5]
Incubation Time 10 - 15 minAllows for equilibration of the analyte between the sample and the headspace.
Purge Gas Helium or Nitrogen (99.999% purity)Helium is commonly used; Nitrogen is a viable alternative for some methods.[3]
Purge Flow Rate 40 mL/minA standard flow rate for many purge and trap methods.[3]
Purge Time 11 minEnsures exhaustive purging of volatiles from the sample.[3]
Sorbent Trap Tenax® TA or a combination trap (e.g., Tenax®, Carbopack™ B, Carboxen™)Tenax® TA is suitable for a wide range of VOCs. Combination traps can improve trapping of very volatile compounds.[6][7]
Trap Temperature (Adsorption) Ambient (20-25 °C)
Dry Purge Time 1 - 2 minHelps to remove excess water from the trap before desorption.

Table 2: Internal Standard Preparation

ParameterValue
Compound This compound
Purity ≥99%
Stock Solution Concentration 1000 µg/mL in Methanol
Working Standard Concentration 100 mmol/L in Methanol
Spiking Volume 50 µL into the redissolved sample extract.[2]

Table 3: Thermal Desorption and GC-MS Parameters

ParameterValue
Desorption Temperature 250 - 280 °C
Desorption Time 2 - 4 min
Desorption Flow Rate 10-15 mL/min
Cryofocusing Temperature -10 °C to 20 °C
GC Column DB-624, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Oven Temperature Program Initial 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min
Injector Temperature 250 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan

Experimental Protocol

This protocol details the methodology for the dynamic headspace sampling and analysis of a sample using this compound as an internal standard.

Materials and Reagents
  • This compound (≥99% purity)

  • Methanol (GC grade)

  • Helium or Nitrogen (99.999% purity)

  • Deionized water (for blanks and standards)

  • Sample vials (20 mL) with PTFE-lined septa

  • Sorbent tubes (e.g., Tenax® TA)

Instrumentation
  • Dynamic Headspace Autosampler/Concentrator

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

Procedure

3.1. Sample and Standard Preparation

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Internal Standard Working Solution: From the stock solution, prepare a 100 mmol/L working solution of this compound in methanol.[2]

  • Sample Preparation:

    • For liquid samples, place 5-25 mL of the sample into a 20 mL headspace vial.

    • For solid samples, weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 50 µL of the 100 mmol/L this compound internal standard working solution directly to the sample in the vial.[2]

  • Immediately seal the vial with a PTFE-lined septum and cap.

3.2. Dynamic Headspace Sampling

  • Place the sealed vial into the dynamic headspace autosampler.

  • Incubation: Incubate the sample at 60-80 °C for 10-15 minutes with agitation to facilitate the partitioning of volatiles into the headspace.[5]

  • Purging: Purge the headspace of the vial with helium or nitrogen at a flow rate of 40 mL/min for 11 minutes.[3] The volatiles are swept from the headspace and onto the sorbent trap.

  • Dry Purge: Purge the sorbent trap with dry inert gas for 1-2 minutes to remove excess water.

3.3. Thermal Desorption and GC-MS Analysis

  • Desorption: Rapidly heat the sorbent trap to 250-280 °C to desorb the trapped analytes. The analytes are transferred to the GC column through a heated transfer line.

  • Cryofocusing: A cryotrap at the head of the GC column can be used (e.g., cooled to -10 °C) to focus the analytes into a narrow band before chromatographic separation.

  • GC-MS Analysis: Initiate the GC-MS analysis using the parameters outlined in Table 3.

  • Data Acquisition: Acquire the data in full scan mode over a mass range of m/z 35-350.

3.4. Data Analysis

  • Identify the chromatographic peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the target analytes by relating their peak areas to the peak area of the internal standard, this compound.

Visualizations

The following diagrams illustrate the experimental workflow for dynamic headspace sampling.

DHS_Workflow cluster_prep Sample Preparation cluster_dhs Dynamic Headspace Sampling cluster_analysis Analysis Sample Sample Matrix (Liquid or Solid) Vial Headspace Vial Sample->Vial IS Internal Standard (this compound) IS->Vial Incubation Incubation & Agitation (60-80°C) Purge Purge with Inert Gas (40 mL/min) Incubation->Purge Trap Sorbent Trap (e.g., Tenax TA) Purge->Trap Desorption Thermal Desorption (250-280°C) GCMS GC-MS Analysis Desorption->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Experimental workflow for Dynamic Headspace Sampling.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Sample Sample Matrix DHS Dynamic Headspace Extraction Sample->DHS IS This compound (Internal Standard) IS->DHS Parameters Optimized DHS Parameters Parameters->DHS GCMS GC-MS Separation & Detection DHS->GCMS Qualitative Qualitative Identification (Mass Spectra) GCMS->Qualitative Quantitative Quantitative Results (Analyte Concentration) GCMS->Quantitative

Caption: Logical relationship of the analytical process.

References

Application Note: Quantification of Volatile Compounds in Soy Sauce Using an Internal Standard Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Soy sauce, a traditional fermented condiment, possesses a complex and unique flavor profile derived from a rich variety of volatile organic compounds (VOCs). These compounds, including alcohols, aldehydes, esters, acids, furans, and sulfur-containing molecules, are generated during the intricate fermentation process. The precise quantification of these volatile compounds is crucial for quality control, product development, and understanding the nuances of different soy sauce varieties.

This application note details a robust and reliable method for the quantification of volatile compounds in soy sauce using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and an internal standard for accurate quantification.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of volatile compounds in soy sauce.

Materials and Reagents
  • Soy sauce sample

  • Internal Standard (IS): 2-octanol (B43104) (or 3-octanol, hexyl acetate)

  • Methanol (B129727) (for preparing IS stock solution)

  • Sodium chloride (NaCl)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • HS-SPME autosampler

  • SPME fiber assembly: e.g., 85 µm Polyacrylate (PA) or 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

Preparation of Internal Standard Stock Solution
  • Accurately weigh a specific amount of the internal standard (e.g., 2-octanol).

  • Dissolve it in a known volume of methanol to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Store the stock solution in a sealed vial at 4°C.

Sample Preparation
  • Transfer a precise volume of the soy sauce sample (e.g., 4 mL) into a 20 mL headspace vial.[1]

  • Add a specific amount of NaCl (e.g., 0.7 g) to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds.[1][2]

  • Spike the sample with a known volume of the internal standard working solution to achieve a final concentration of, for example, 1 µg/mL.

  • Immediately seal the vial with the screw cap.

  • Gently vortex the vial to ensure thorough mixing.

HS-SPME Procedure
  • Place the prepared vial in the autosampler tray.

  • Equilibrate the sample at a specific temperature (e.g., 45°C) for a set time (e.g., 20 minutes) with agitation.[1][2]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature.[1][3]

  • After extraction, retract the fiber and introduce it into the GC injection port for thermal desorption of the analytes.

GC-MS Analysis
  • Injector: Splitless mode, Temperature: 250°C, Desorption time: 5 min.[4][5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A polar capillary column such as a DB-Wax or HP-INNOWAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[2][6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 min.

    • Ramp to 160°C at 6°C/min.

    • Ramp to 220°C at 10°C/min, hold for 10 min.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-450.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis and Quantification
  • Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with known values.[2][6]

  • Calculate the concentration of each analyte using the internal standard method with the following formula:

    Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor)

    (Note: The response factor for each analyte relative to the internal standard should be determined by analyzing a series of calibration standards containing known concentrations of the analytes and the internal standard.)

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Soy Sauce Sample add_salt Add NaCl sample->add_salt add_is Spike with Internal Standard vial Seal in Headspace Vial add_is->vial add_salt->add_is equilibrate Equilibration vial->equilibrate extract Headspace Extraction equilibrate->extract desorb Thermal Desorption extract->desorb separation Chromatographic Separation desorb->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification using IS identification->quantification report Results Reporting quantification->report

Caption: Experimental workflow for the quantification of volatile compounds in soy sauce.

Results and Discussion

The described HS-SPME-GC-MS method with an internal standard allows for the accurate and reproducible quantification of a wide range of volatile compounds in soy sauce. The addition of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable quantitative data.

A typical analysis of soy sauce reveals a complex chromatogram containing numerous peaks corresponding to different volatile compounds. The major classes of compounds identified often include alcohols, esters, aldehydes, ketones, acids, phenols, and pyrazines.[2][7][8]

Quantitative Data Summary

The following table presents a summary of representative concentrations of key volatile compounds found in different types of soy sauce, as reported in the literature. Concentrations are expressed in µg/L.

Compound ClassCompound NameConcentration Range (µg/L)Predominant Aroma
Alcohols EthanolHigh (often % level)Alcoholic
3-Methyl-1-butanol1,000 - 20,000Malty, alcoholic[1]
2-Phenylethanol500 - 5,000Floral, rose-like
Aldehydes 3-Methylbutanal100 - 1,000Malty[7]
Phenylacetaldehyde50 - 500Floral, honey-like[7]
Esters Ethyl acetate500 - 10,000Fruity, solvent-like[1]
Ethyl lactate100 - 2,000Fruity, buttery
Furans/Furanones 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)100 - 1,500Caramel-like, sweet[7]
Phenols 4-Ethylguaiacol50 - 500Smoky, spicy
Guaiacol20 - 200Smoky, medicinal
Acids Acetic acidHighSour, vinegary[7]
3-Methylbutanoic acid100 - 1,000Cheesy, sweaty
Sulfur Compounds Dimethyl trisulfide10 - 100Cabbage, sulfury[1][7]
Methional5 - 50Cooked potato[1]

Note: The concentrations of these compounds can vary significantly depending on the type of soy sauce, raw materials, fermentation process, and aging time.

Formation of Key Volatile Compounds

The volatile compounds in soy sauce are primarily formed through microbial metabolism and chemical reactions during fermentation and aging. The Maillard reaction and Strecker degradation are key chemical pathways.

formation_pathway sugars Reducing Sugars (from starch hydrolysis) maillard Maillard Reaction sugars->maillard amino_acids Amino Acids (from protein hydrolysis) amino_acids->maillard strecker Strecker Degradation amino_acids->strecker lipids Lipids lipid_oxidation Lipid Oxidation lipids->lipid_oxidation yeast Yeast Metabolism alcohols Alcohols (e.g., Ethanol) yeast->alcohols lactic_acid_bacteria Lactic Acid Bacteria acids Organic Acids (e.g., Acetic Acid) lactic_acid_bacteria->acids maillard->strecker furans Furans & Furanones (e.g., HDMF) maillard->furans pyrazines Pyrazines maillard->pyrazines strecker_aldehydes Strecker Aldehydes (e.g., 3-Methylbutanal) strecker->strecker_aldehydes esterification Esterification esters Esters (e.g., Ethyl Acetate) esterification->esters aldehydes_ketones Aldehydes & Ketones lipid_oxidation->aldehydes_ketones alcohols->esterification acids->esterification

Caption: Simplified pathways for the formation of key volatile compounds in soy sauce.

Conclusion

The HS-SPME-GC-MS method utilizing an internal standard is a powerful technique for the quantitative analysis of volatile compounds in soy sauce. This approach provides accurate and reliable data that is essential for quality assessment, process optimization, and flavor research in the food industry. The detailed protocol and workflow presented in this application note can be readily adopted by researchers and quality control laboratories.

References

Application Note and Protocol for the Preparation of a 2-Methyl-3-heptanone Stock Solution for Gas Chromatography (GC) Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification in gas chromatography (GC) relies on the precise preparation of calibration standards. This document provides a detailed protocol for the preparation of a 2-Methyl-3-heptanone stock solution, which can be subsequently used to create a series of calibration standards for quantitative analysis. This compound is a ketone that can be used as a standard or internal standard in various GC applications, including flavor and fragrance analysis, environmental monitoring, and chemical manufacturing quality control. Adherence to this protocol will ensure the accuracy and reproducibility of stock solution preparation, forming a solid foundation for reliable GC calibration curves.

Experimental Protocol

This protocol details the steps for preparing a 1000 ppm (mg/L) stock solution of this compound.

Materials and Equipment:

  • This compound (purity ≥ 98%)

  • Methanol (B129727) (GC grade or equivalent high-purity solvent)

  • 100 mL volumetric flask (Class A)

  • Analytical balance (readability ± 0.0001 g)

  • Micropipette or glass syringe (appropriate volume for dispensing this compound)

  • Beaker

  • Spatula

  • Pasteur pipette

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Solvent Preparation: Fill a 100 mL Class A volumetric flask approximately halfway with GC-grade methanol.

  • Weighing this compound:

    • Tare a clean, dry beaker on the analytical balance.

    • Using a micropipette or glass syringe, accurately dispense approximately 0.122 mL of this compound into the tared beaker. Note: This volume is calculated based on the density of this compound (0.816 g/mL at 25 °C) to yield a mass of approximately 0.1 g.

    • Record the exact mass of this compound to four decimal places.

  • Dissolution:

    • Carefully add a small amount of methanol from the volumetric flask to the beaker containing the this compound.

    • Gently swirl the beaker to dissolve the compound completely.

  • Transfer to Volumetric Flask:

    • Quantitatively transfer the dissolved solution from the beaker to the 100 mL volumetric flask.

    • Rinse the beaker multiple times with small aliquots of methanol from the volumetric flask, transferring each rinsing to the volumetric flask to ensure all the this compound is transferred.

  • Dilution to Volume:

    • Carefully add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

  • Homogenization:

    • Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.

  • Storage and Labeling:

    • Transfer the prepared stock solution to a clearly labeled, sealed amber glass vial for storage.

    • The label should include the name of the compound (this compound), the exact concentration in ppm (mg/L), the solvent used (Methanol), the preparation date, and the initials of the preparer.

    • Store the stock solution in a cool, dark, and well-ventilated area, following the safety data sheet (SDS) recommendations for this compound.

Data Presentation

The following table summarizes the quantitative data required for the preparation of the 1000 ppm this compound stock solution.

ParameterValue
AnalyteThis compound
CAS Number13019-20-0
Molecular Weight128.21 g/mol
Density (at 25 °C)0.816 g/mL
Purity≥ 98%
Target Stock Concentration1000 ppm (mg/L)
SolventMethanol (GC Grade)
Volumetric Flask Volume100 mL
Target Mass of Analyte0.1000 g
Approximate Volume of Analyte0.122 mL

Mandatory Visualization

The following diagram illustrates the logical workflow for the preparation of the this compound stock solution.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization Phase start Start materials Gather Materials: - this compound - Methanol - Volumetric Flask - Balance, etc. start->materials weigh Accurately weigh ~0.1 g of This compound materials->weigh dissolve Dissolve in a small amount of Methanol weigh->dissolve transfer Quantitatively transfer to 100 mL volumetric flask dissolve->transfer dilute Dilute to the mark with Methanol transfer->dilute mix Cap and invert flask 15-20 times to mix dilute->mix label_store Label and Store Stock Solution Properly mix->label_store end End: 1000 ppm Stock Solution Prepared label_store->end

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic 2-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic 2-Methyl-3-heptanone from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their associated byproducts?

A1: this compound is commonly synthesized via two main routes: the Grignard reaction and the oxidation of 2-methyl-3-heptanol. Each route has a characteristic set of potential byproducts.

  • Grignard Reaction: The reaction of a Grignard reagent (e.g., butylmagnesium bromide) with isobutyronitrile (B166230) or a Weinreb amide can yield this compound.[1][2] Potential byproducts include:

    • Tertiary Alcohols: Formed from the reaction of the ketone product with excess Grignard reagent.[3][4]

    • Unreacted Starting Materials: Residual isobutyronitrile or Weinreb amide.

    • Grignard Coupling Products: Such as octane, from the coupling of the Grignard reagent.

    • Enolates and Reduction Products: Especially with sterically hindered ketones.[3]

  • Oxidation of 2-Methyl-3-heptanol: Oxidation of the corresponding secondary alcohol, 2-methyl-3-heptanol, is another common method.[5][6] The primary byproduct is typically:

    • Unreacted 2-Methyl-3-heptanol: Due to incomplete oxidation.

Q2: What are the recommended initial purification steps for a crude reaction mixture containing this compound?

A2: An initial workup is crucial to remove the bulk of impurities before final purification. A typical aqueous workup involves:

  • Quenching the Reaction: Carefully adding a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride for Grignard reactions) to neutralize any reactive species.

  • Liquid-Liquid Extraction: Using an organic solvent (e.g., diethyl ether, ethyl acetate) to extract the organic products from the aqueous layer.

  • Washing: Washing the organic layer with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Removing the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Q3: Which purification techniques are most effective for isolating this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Fractional Distillation: Ideal for separating this compound (boiling point: 158-160 °C) from byproducts with significantly different boiling points, such as unreacted starting materials or higher boiling tertiary alcohols.[7][8]

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is effective for removing both more polar (e.g., alcohols) and less polar (e.g., coupling products) impurities.

  • Bisulfite Extraction: A chemical purification method particularly useful for removing aldehydes and unhindered ketones from a mixture.[9][10][11][12][13] The ketone forms a water-soluble adduct with sodium bisulfite, which can be separated in an aqueous layer. The ketone is then regenerated by adding a base.[9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low yield after distillation Co-distillation with a close-boiling impurity: A byproduct may have a boiling point very close to that of this compound.- Perform a careful fractional distillation with a column that has a high number of theoretical plates.- Analyze the distilled fractions by GC-MS or NMR to identify the impurity.- Consider an alternative purification method like column chromatography before distillation.
Product loss during workup: The product may have some water solubility, leading to loss in the aqueous layer.[14]- Perform multiple extractions of the aqueous layer with the organic solvent.- Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.
Presence of a tertiary alcohol after purification Ineffective separation by distillation or chromatography: The polarity and boiling point of the tertiary alcohol might be too close to the product for efficient separation.- Optimize the column chromatography conditions (e.g., change the solvent system, use a different stationary phase).- If the impurity is a result of the Grignard reaction, consider using a Weinreb amide as the starting material, which is less prone to over-addition.[1]
Persistent unreacted starting material (e.g., 2-methyl-3-heptanol) Incomplete oxidation: The oxidizing agent was not strong enough or the reaction time was insufficient.- Re-subject the mixture to the oxidation conditions.- Use column chromatography to separate the more polar alcohol from the ketone.
Cloudy organic layer after extraction Formation of an emulsion: This can occur during vigorous shaking of the separatory funnel, especially if basic or acidic solutions are present.- Add brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of Celite.
Poor separation using bisulfite extraction Steric hindrance: this compound is a somewhat sterically hindered ketone, which can affect the efficiency of bisulfite adduct formation.[9]- Increase the reaction time with the sodium bisulfite solution.- Use a co-solvent like dimethylformamide (DMF) to improve the reaction rate for aliphatic ketones.[9][10]- Ensure the sodium bisulfite solution is freshly prepared and saturated.[13]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying crude this compound when the byproducts have boiling points that differ by at least 20-30 °C.

Methodology:

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Place the crude this compound into the round-bottom flask along with a few boiling chips.

  • Slowly heat the flask.

  • Monitor the temperature at the top of the column. Discard the initial fraction (forerun) that distills at a lower temperature.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (158-160 °C).[7][8]

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask.

  • Analyze the collected fraction for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification via Bisulfite Extraction

This chemical method is useful for separating this compound from non-ketonic byproducts.[9][10][13]

Methodology:

  • Dissolve the crude product in a water-miscible solvent like methanol (B129727) or dimethylformamide (DMF is recommended for aliphatic ketones).[9][10]

  • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.

  • Add an immiscible organic solvent (e.g., diethyl ether or hexane) and deionized water. Shake and then allow the layers to separate. The bisulfite adduct of the ketone will be in the aqueous layer.[13]

  • Separate the layers. The organic layer contains the non-ketonic impurities.

  • To regenerate the ketone, transfer the aqueous layer to a clean separatory funnel, add an organic solvent, and then slowly add a base (e.g., 10% NaOH) until the solution is basic (pH > 12). This will reverse the adduct formation.[10]

  • Shake the funnel, separate the layers, and extract the aqueous layer again with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol [15]
Boiling Point 158-160 °C[7][8]
Density 0.816 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.411[7][8]

Table 2: Comparison of Purification Methods

Method Purity Achieved Typical Yield Advantages Disadvantages
Fractional Distillation >98% (GC)70-90%- Scalable- Relatively simple for suitable mixtures- Ineffective for close-boiling impurities- Potential for thermal decomposition
Column Chromatography >99% (GC/NMR)60-85%- High resolution- Applicable to a wide range of impurities- Can be time-consuming- Requires significant solvent volumes- Can be difficult to scale up
Bisulfite Extraction >95%50-80%- Specific for ketones- Removes non-ketonic impurities effectively- May not be efficient for sterically hindered ketones- Requires careful pH control for regeneration- Can be lower yielding

Visualizations

experimental_workflow crude Crude this compound (from synthesis) workup Aqueous Workup (Extraction & Drying) crude->workup distillation Fractional Distillation workup->distillation Option 1 chromatography Column Chromatography workup->chromatography Option 2 bisulfite Bisulfite Extraction workup->bisulfite Option 3 analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis bisulfite->analysis analysis->distillation If Impure analysis->chromatography If Impure pure_product Purified this compound analysis->pure_product If Purity is High

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Attempted check_purity Check Purity (GC/NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure success Purification Successful is_pure->success Yes identify_impurity Identify Impurity is_pure->identify_impurity No is_alcohol Impurity is Alcohol? identify_impurity->is_alcohol is_starting_material Impurity is Starting Material? is_alcohol->is_starting_material No rerun_chromatography Optimize & Rerun Column Chromatography is_alcohol->rerun_chromatography Yes is_starting_material->rerun_chromatography No rerun_oxidation Re-run Oxidation or Chromatograph is_starting_material->rerun_oxidation Yes (Alcohol) rerun_distillation Fractional Distillation (Higher Efficiency) is_starting_material->rerun_distillation Yes (Other)

Caption: Troubleshooting logic for purification of this compound.

References

Technical Support Center: Grignard Synthesis of 2-Methyl-3-heptanone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 2-Methyl-3-heptanone and its immediate precursors via Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary Grignard synthesis routes to this compound?

A1: There are two highly effective routes for synthesizing this compound. The choice depends on precursor availability and desired experimental workflow.

  • Direct Ketone Synthesis (via Nitrile): This is often the more efficient route. It involves the reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis to yield the ketone directly.[1][2] Two combinations are possible for this compound:

    • Isobutyronitrile (2-methylpropanenitrile) + n-Butylmagnesium halide.

    • Butanenitrile + Isopropylmagnesium halide.

  • Two-Step Synthesis (via Aldehyde): This route first produces the secondary alcohol precursor, 2-Methyl-3-heptanol, which is then oxidized to the target ketone.[3][4] The initial Grignard reaction can be:

    • Isobutyraldehyde (B47883) (2-methylpropanal) + n-Butylmagnesium halide.

    • Butyraldehyde (butanal) + Isopropylmagnesium halide.

Q2: Why are anhydrous (dry) conditions absolutely critical for a Grignard reaction?

A2: Grignard reagents are potent nucleophiles and extremely strong bases.[5] They react readily with protic solvents or even atmospheric moisture. Water will protonate the Grignard reagent, converting it into an unreactive alkane and rendering it useless for the synthesis.[6] This is a primary cause of reaction failure or low yield. All glassware must be oven or flame-dried, and anhydrous solvents must be used.

Q3: Which solvent is recommended for this synthesis?

A3: Ethereal solvents are essential for stabilizing the Grignard reagent.[7] Diethyl ether is common and effective for initiating the reaction. Tetrahydrofuran (THF) is often preferred for its higher boiling point and better solvating properties, which can be particularly useful when working with less reactive halides like alkyl chlorides.[7]

Q4: How can I tell if my Grignard reagent formation has initiated successfully?

A4: Successful initiation is typically marked by several observations: a gentle reflux of the ether solvent, the appearance of turbidity or a grayish/brown color in the solution, and a noticeable exotherm (the flask will feel warm).[4][8] The gradual disappearance of the metallic magnesium turnings is also a clear indicator.

Troubleshooting Guide

Issue 1: The reaction to form the Grignard reagent does not start.

Question Answer & Solution
My reaction mixture remains clear and shows no exotherm after adding the initial amount of alkyl halide. What's wrong? Possible Cause: Failure of initiation. This is often due to a passivating layer of magnesium oxide on the magnesium turnings or trace amounts of moisture.[7] Solutions: 1. Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask. These agents react with the magnesium surface to expose fresh, reactive metal.[3][8] 2. Mechanical Agitation: Gently crush a few pieces of the magnesium turnings with a dry glass rod against the side of the flask. 3. Heat: Gently warm a small portion of the reaction mixture with a heat gun until initiation begins, then cease heating immediately.

Issue 2: The overall yield of the final ketone product is very low.

Question Answer & Solution
I recovered most of my starting material (nitrile or aldehyde). What happened? Possible Cause: Poor Grignard reagent formation. If the reagent was not successfully prepared in the first step, no reaction with the electrophile can occur. Solution: Confirm successful Grignard formation before adding the nitrile or aldehyde. If initiation is a recurring problem, ensure all glassware is scrupulously dried and consider using fresh, high-quality magnesium turnings and anhydrous solvent.
My primary byproduct is a high-molecular-weight alkane (e.g., octane (B31449) from a butyl halide). Why? Possible Cause: Wurtz-type coupling. This side reaction occurs when the Grignard reagent attacks the unreacted alkyl halide.[7] Solution: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.
I'm using the aldehyde route and recovering my starting aldehyde, along with some alcohol. What is causing this? Possible Cause: Enolization of the aldehyde. If the aldehyde has acidic alpha-hydrogens, the Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate. This is more common with sterically hindered Grignard reagents or ketones.[7][9] Solution: Perform the addition of the aldehyde at a low temperature (0 °C or below) to favor nucleophilic addition over deprotonation.

Issue 3: I am getting significant side products instead of the desired ketone or alcohol.

Question Answer & Solution
My final product is contaminated with a tertiary alcohol. How can I avoid this? Possible Cause: The ketone product is reacting with a second equivalent of the Grignard reagent. While the intermediate imine salt from the nitrile route is generally unreactive, premature hydrolysis or a very fast reaction can expose the newly formed ketone to remaining Grignard reagent.[10][11] This is a more significant risk in one-pot syntheses if conditions are not carefully controlled. Solution: 1. Inverse Addition: Add the Grignard reagent solution slowly to the nitrile or aldehyde solution (instead of the other way around). This ensures the Grignard reagent is never in excess. 2. Low Temperature: Conduct the reaction at low temperatures (-40 °C to 0 °C) to control the reaction rate and prevent over-addition.[12]
I'm using the aldehyde route and my product is the secondary alcohol, but the yield is low and I have another alcohol byproduct. Possible Cause: Reduction of the aldehyde. If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the aldehyde to an alcohol via a six-membered transition state, consuming the reagent in a non-productive pathway.[9] Solution: This side reaction is inherent to the reagent structure. While low temperatures can help, the most effective solution may be to choose the alternative synthetic pairing (e.g., use n-butylmagnesium bromide and isobutyraldehyde instead of isopropylmagnesium bromide and butyraldehyde).

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their expected impact on the yield of Grignard reactions for ketone/alcohol synthesis.

ParameterCondition ACondition BExpected Outcome & Rationale
Solvent Diethyl EtherTetrahydrofuran (THF)THF is often superior for difficult reactions due to better stabilization of the Grignard reagent, though ether is excellent for initiation.[7]
Temperature Room Temperature0 °C to -20 °CLower temperatures significantly reduce side reactions like enolization, reduction, and over-addition to the ketone product, generally leading to higher yields and cleaner products.[12]
Addition Mode Normal Addition (Electrophile to Grignard)Inverse Addition (Grignard to Electrophile)Inverse addition is highly recommended to prevent the Grignard reagent from being in excess, which minimizes the formation of tertiary alcohol byproducts.
Reactant Ratio >1.2 equivalents Grignard1.05 equivalents GrignardUsing a slight excess of the Grignard reagent ensures full consumption of the more valuable electrophile, but a large excess increases the risk of side reactions. A slight excess (5-10%) is optimal.

Visualizations

Workflow start_end start_end process process check check io io Start Start A Dry Glassware & Prepare Anhydrous Solvents Start->A B Activate Mg Turnings (if necessary) A->B C Prepare Grignard Reagent (Slow Alkyl Halide Addition) B->C D Cool Grignard Solution (e.g., 0 °C) C->D E Slowly Add Electrophile (Nitrile or Aldehyde) D->E F Reaction Quench (e.g., aq. NH4Cl) E->F G Aqueous Workup & Extraction F->G H Dry Organic Layer & Remove Solvent G->H I Purify Product (Distillation or Chromatography) H->I End End Product I->End Troubleshooting start Low Final Yield? sm_recovered Starting Material Recovered? start->sm_recovered Yes side_products Side Products Observed? start->side_products No sm_recovered->side_products No grignard_fail Grignard Formation Failure: - Check solvent dryness - Activate Mg with I2 - Ensure halide quality sm_recovered->grignard_fail Yes enolization Enolization/Reduction Issue: - Lower reaction temperature - Use inverse addition - Re-evaluate reagent pairing side_products->enolization Other? wurtz Wurtz Coupling: - Slow halide addition - Ensure efficient stirring side_products->wurtz Alkane Dimer? overaddition Over-addition to Ketone: - Use inverse addition - Lower reaction temperature side_products->overaddition Tertiary Alcohol?

References

Challenges in the distillation and separation of methyl-heptanone isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl-Heptanone Isomer Separation

Welcome to the technical support center for the distillation and separation of methyl-heptanone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate methyl-heptanone isomers by simple distillation?

A1: Methyl-heptanone isomers are constitutional isomers with the same molecular weight (128.21 g/mol ).[1][2] This results in very similar physical properties, including extremely close boiling points. Simple distillation is ineffective when the boiling point difference between components is less than 70°C. For such mixtures, fractional distillation or more advanced techniques are necessary to achieve separation.[3]

Q2: What are the typical boiling points for common methyl-heptanone isomers?

A2: The boiling points are very close, which is the primary challenge for separation by distillation. For example, 5-methyl-3-heptanone has a boiling range of 157-162°C, while 4-methyl-3-heptanone (B36217) boils at approximately 160°C.[1] This small difference necessitates high-efficiency separation techniques.

Q3: Can extractive distillation be used to separate methyl-heptanone isomers?

A3: Yes, extractive distillation is a viable method for separating isomers with close boiling points. This technique involves adding a solvent (an extractive agent) to the mixture, which alters the relative volatility of the isomers, making them easier to separate. For instance, a mixture of ethylene (B1197577) glycol and butoxypropanol has been successfully used as an extractive agent to separate 2-heptanone (B89624) and 3-heptanone.[4]

Q4: When should I consider using preparative chromatography instead of distillation?

A4: Preparative chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be considered when high purity is essential, when dealing with very small sample volumes, or when isomers (especially enantiomers) are impossible to separate by distillation.[5][6] Chiral HPLC is specifically required for separating enantiomers, which have identical boiling points.[5]

Q5: How can I separate the enantiomers of a chiral methyl-heptanone?

A5: Enantiomers cannot be separated by conventional distillation or chromatography because their physical properties are identical. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective technique for this purpose.[5][6] Polysaccharide-based CSPs are often successful in separating chiral ketones.[5]

Troubleshooting Guides

This section addresses specific problems you may encounter during the separation and distillation of methyl-heptanone isomers.

Guide 1: Fractional Distillation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation (Product fractions are still mixtures) 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation. 2. Distillation Rate Too Fast: Vapors are moving up the column too quickly, preventing proper equilibrium between liquid and vapor phases.[3] 3. Flooding: The column is filled with condensed liquid, obstructing vapor flow.[7]1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or steel wool). 2. Reduce the heating rate to ensure a slow and steady distillation. Aim for a consistent drip rate in the condenser.[3] 3. Decrease the heating rate immediately to allow the liquid to drain back into the distilling flask. Resume heating at a gentler rate.[7]
Temperature Fluctuations at the Thermometer 1. Uneven Heating: The heat source is providing inconsistent energy. 2. Drafts: The apparatus is exposed to cool air drafts, causing premature condensation.[3]1. Ensure the heating mantle is in good contact with the flask and the stirring is adequate for even heat distribution. 2. Insulate the column by wrapping it with glass wool and then aluminum foil to maintain a stable temperature gradient.[3][7]
No Distillate Collection Despite Boiling 1. Insufficient Heating: The vapors are not reaching the condenser with enough energy to distill over.[7] 2. Vapor Leaks: Poorly sealed joints are allowing vapor to escape.1. Increase the heating mantle temperature. The distilling pot needs to be significantly hotter than the column head.[7] 2. Check all glass joints to ensure they are properly sealed. Use Keck clips to secure connections.[3]
Guide 2: Preparative Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Resolution / Co-elution of Isomers (HPLC) 1. Incorrect Mobile Phase: The solvent system does not provide sufficient selectivity for the isomers.[8] 2. Wrong Column: The stationary phase is not suitable for separating the target isomers.[8]1. Adjust the solvent ratio in your mobile phase. For reverse-phase HPLC, a mixture of acetonitrile (B52724) and water is common.[9] Experiment with different gradients or isocratic conditions.[8] 2. For constitutional isomers, a high-resolution column (e.g., C18) may work.[9] For enantiomers, a chiral stationary phase is mandatory.[5]
Peak Tailing 1. Column Overload: Too much sample was injected. 2. Column Degradation: The stationary phase is breaking down or contaminated.1. Reduce the injection volume or the concentration of the sample. 2. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inconsistent Retention Times 1. Fluctuating Pump Pressure: The HPLC pump is not delivering a consistent flow rate. 2. Changes in Mobile Phase Composition: The solvent mixture is not stable or is improperly mixed.1. Purge the pump to remove air bubbles and check for leaks. 2. Ensure the mobile phase is well-mixed and degassed before use.

Data Presentation

Table 1: Physical Properties of C8 Ketone Isomers
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
5-Methyl-3-heptanoneC₈H₁₆O128.21157 - 1620.823 (at 25°C)
4-Methyl-3-heptanoneC₈H₁₆O128.21159.9[1]0.811
6-Methyl-2-heptanoneC₈H₁₆O128.21~165 - 171 (438-444 K)[2]N/A
2-Heptanone (Reference)C₇H₁₄O114.18151[10]0.8
3-Heptanone (Reference)C₇H₁₄O114.18~150N/A

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To separate two methyl-heptanone isomers with a boiling point difference of 5-10°C.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with steel wool), a "Y" adapter, a thermometer, a condenser, and a receiving flask.[3] Ensure all joints are securely clamped.

  • Sample Charging: Charge the round-bottom flask with the isomer mixture, adding a few boiling chips or a magnetic stir bar for smooth boiling.

  • Insulation: Wrap the fractionating column and the Y-adapter with glass wool followed by aluminum foil to minimize heat loss.[7]

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, observe the ring of condensate slowly rising up the column. Maintain a slow, steady heating rate to allow for proper vapor-liquid equilibrium on the column's theoretical plates.[3]

  • Fraction Collection: When the vapor temperature at the thermometer stabilizes, record the temperature and begin collecting the first fraction. This fraction will be enriched in the lower-boiling isomer.

  • Temperature Change: A sharp drop in temperature indicates that the lower-boiling component has been distilled.[3] Increase the heating rate to distill the next component.

  • Second Fraction: Once the temperature stabilizes again at a higher point, change the receiving flask and collect the second fraction, which will be enriched in the higher-boiling isomer.

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.[11]

Protocol 2: Chiral HPLC for Enantiomer Separation

Objective: To separate the (R) and (S) enantiomers of a chiral methyl-heptanone.

Methodology:

  • Sample Preparation: Prepare a racemic standard of the methyl-heptanone isomer at a concentration of approximately 1.0 mg/mL.[5] The solvent should be compatible with the mobile phase (e.g., a hexane/isopropanol (B130326) mixture for normal phase).[5] Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Column Selection: Install a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral ketones.[5]

  • Mobile Phase: Prepare the mobile phase. For normal-phase chromatography, common mobile phases include mixtures of n-hexane and an alcohol like isopropanol or ethanol (B145695) (e.g., 90:10 v/v n-Hexane/Isopropanol).[5] For reversed-phase, a mixture of acetonitrile and water can be used.[5]

  • HPLC System Setup:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the ketone absorbs (e.g., ~220 nm).[9]

  • Injection and Elution: Inject the prepared sample onto the column and begin the run.

  • Method Optimization: If the enantiomers are not baseline separated, optimize the method by adjusting the mobile phase composition (e.g., changing the percentage of the alcohol modifier) or by trying a different chiral column.[5]

  • Data Analysis: Identify the two peaks corresponding to the two enantiomers and integrate their areas to determine the enantiomeric excess (ee) of the mixture.

Visualizations

Separation_Workflow cluster_start Start: Isomer Mixture cluster_analysis Initial Analysis cluster_decision Method Selection cluster_methods Separation Techniques cluster_end Outcome Mixture Mixture of Methyl-Heptanone Isomers Analysis Analyze Properties (Boiling Points, Chirality) Mixture->Analysis Decision Separation Method? Analysis->Decision FracDist Fractional Distillation Decision->FracDist Achiral, ΔBP > 5°C ExtDist Extractive Distillation Decision->ExtDist Achiral, ΔBP < 5°C PrepLC Preparative LC/GC Decision->PrepLC Chiral or High Purity Needed Product Purified Isomers FracDist->Product ExtDist->Product PrepLC->Product

Caption: Workflow for selecting a methyl-heptanone isomer separation method.

Distillation_Troubleshooting Start Problem: Poor Isomer Separation CheckRate Is Distillation Rate Slow & Steady? Start->CheckRate CheckColumn Is Column Efficient? (Length/Packing) CheckRate->CheckColumn Yes Sol_ReduceHeat Action: Reduce Heating Rate CheckRate->Sol_ReduceHeat No CheckFlooding Is Column Flooding? CheckColumn->CheckFlooding Yes Sol_ImproveColumn Action: Use Longer/Better Column CheckColumn->Sol_ImproveColumn No Sol_StopAndDrain Action: Stop Heat, Let Drain, Restart Gently CheckFlooding->Sol_StopAndDrain Yes ConsiderAlt Consider Alternative: Extractive Distillation or Chromatography CheckFlooding->ConsiderAlt No Sol_ReduceHeat->Start Re-evaluate Sol_ImproveColumn->Start Re-evaluate Sol_Insulate Action: Insulate Column Sol_StopAndDrain->Start Re-evaluate

Caption: Troubleshooting logic for poor fractional distillation performance.

References

Resolving co-elution issues with 2-Methyl-3-heptanone in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide & FAQs: Resolving Co-elution Issues with 2-Methyl-3-heptanone

This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-elution problems with this compound in their gas chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in gas chromatography and why is it a problem for the analysis of this compound?

A1: Co-elution is a common issue in chromatography where two or more different compounds elute from the GC column at the same time, resulting in overlapping peaks that appear as a single, distorted, or broadened peak.[1][2][3] This poses a significant problem for the accurate quantification and identification of this compound, especially when it is used as an internal standard in the analysis of volatile compounds in complex matrices like soy sauce or nonfat dry milk.[4][5] Inaccurate peak integration leads to unreliable analytical results.

Q2: How can I determine if the peak for this compound is co-eluting with another compound?

A2: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are several indicators to look for:

  • Peak Shape Deformities: Look for asymmetrical peaks, such as those with a shoulder or a split top. A "shoulder" is a more sudden discontinuity on the side of the peak, whereas "tailing" is a more gradual decline.[3]

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, you can examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak is a strong indication of co-elution.[3] If unique ions for each compound can be identified, it may be possible to quantify them even with co-elution.[6]

  • Diode Array Detector (DAD): For HPLC, a DAD can assess peak purity by comparing UV spectra across the peak. While less common in standard GC, similar principles apply to specialized GC detectors.[3]

Q3: What are the initial steps to troubleshoot co-elution of this compound?

A3: Start with simple method adjustments before making significant changes to your setup. Here are the recommended initial steps:

  • Optimize the Temperature Program: Modifying the oven temperature ramp is often the easiest and most effective first step.[7][8]

    • Slower Ramp Rate: A slower temperature ramp can increase the separation between closely eluting compounds.[7]

    • Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can provide enough time for separation to occur.[6]

  • Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve peak resolution.[7][9] Slower flow rates can sometimes enhance separation.[7]

  • Check Injection Technique and Volume: A large injection volume can lead to broader peaks and increase the likelihood of co-elution.[7][10] Ensure your injection technique is consistent and consider reducing the injection volume.[7]

Troubleshooting Guide: Resolving Co-elution of this compound

If initial troubleshooting steps are unsuccessful, a more systematic approach to method development is required. This guide provides a logical workflow to address persistent co-elution issues.

Logical Troubleshooting Workflow

Coelution_Troubleshooting Troubleshooting Workflow for this compound Co-elution start Co-elution Suspected with This compound confirm_coelution Confirm Co-elution (Peak Shape, MS Data) start->confirm_coelution method_optimization Method Optimization confirm_coelution->method_optimization temp_program Adjust Temperature Program (Slower Ramp, Isothermal Hold) method_optimization->temp_program Easy to Modify flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate resolution_achieved Resolution Achieved temp_program->resolution_achieved Success injection_params Modify Injection Parameters (Volume, Split Ratio) flow_rate->injection_params flow_rate->resolution_achieved Success column_change Column Change injection_params->column_change If Method Optimization Fails injection_params->resolution_achieved Success stationary_phase Change Stationary Phase Polarity column_change->stationary_phase Most Impactful column_dimensions Alter Column Dimensions (Length, ID, Film Thickness) stationary_phase->column_dimensions stationary_phase->resolution_achieved Success chiral_separation Consider Chiral Separation (e.g., for Enantiomers) column_dimensions->chiral_separation column_dimensions->resolution_achieved Success chiral_separation->resolution_achieved

Caption: A stepwise guide to troubleshooting co-elution issues.

Detailed Methodologies

1. Experimental Protocol: Temperature Program Optimization

  • Objective: To separate this compound from a co-eluting peak by modifying the oven temperature program.

  • Initial Analysis: Run your standard method and note the retention time and peak shape of the this compound peak.

  • Step 1: Reduce the Ramp Rate:

    • Decrease the temperature ramp rate by 50%. For example, if your ramp is 10°C/min, reduce it to 5°C/min.

    • Inject the sample and analyze the chromatogram. A slower ramp increases the time analytes spend interacting with the stationary phase, which can improve separation.[7]

  • Step 2: Introduce an Isothermal Hold:

    • If the ramp rate adjustment is insufficient, identify the temperature at which the co-eluting peaks elute.

    • Modify the temperature program to include a 2-5 minute isothermal hold at a temperature 10-20°C below the elution temperature.[6] This can provide the necessary time for the compounds to separate.

  • Data Comparison: Compare the resolution of the this compound peak from the initial, slower ramp, and isothermal hold methods.

2. Experimental Protocol: Changing the GC Column

  • Objective: To achieve separation by utilizing a column with a different stationary phase or dimensions.

  • Step 1: Select a Column with a Different Stationary Phase:

    • The choice of stationary phase is critical for selectivity.[1][3] If you are using a non-polar column (e.g., DB-1, HP-5), consider switching to a column with a different polarity, such as an intermediate polarity column (e.g., DB-17) or a polar column (e.g., WAX column).[11]

    • For the separation of ketones like this compound from other compounds, a polar stationary phase can offer different selectivity based on dipole-dipole interactions.

  • Step 2: Modify Column Dimensions:

    • Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) can increase resolution, but will also increase analysis time and cost.[9]

    • Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) can provide higher efficiency and better resolution.[12]

    • Increase Film Thickness: A thicker stationary phase film can increase retention and may improve the separation of volatile compounds.[12]

  • Step 3: Consider Chiral Separation:

    • If co-elution is suspected to be due to enantiomers, a chiral stationary phase is necessary.[13][14] this compound is a chiral molecule.[15] Cyclodextrin-based chiral columns are commonly used for the separation of enantiomers of ketones.[13]

Data Presentation: GC Parameter Comparison for Resolving Co-elution
ParameterStandard Method (Example)Modified Method 1 (Temp Program)Modified Method 2 (Column Change)Expected Outcome
Column DB-5, 30 m x 0.25 mm, 0.25 µmDB-5, 30 m x 0.25 mm, 0.25 µmDB-WAX, 30 m x 0.25 mm, 0.25 µmAltered selectivity
Carrier Gas Helium, 1.0 mL/minHelium, 0.8 mL/minHelium, 1.0 mL/minImproved peak shape
Oven Program 50°C (1 min), then 10°C/min to 250°C50°C (1 min), then 5°C/min to 150°C, hold 2 min, then 15°C/min to 250°C50°C (1 min), then 10°C/min to 220°CIncreased separation
Injection Vol. 1 µL0.5 µL1 µLReduced peak broadening
Split Ratio 20:150:120:1Sharper peaks
Signaling Pathways and Logical Relationships

The resolution of two peaks in chromatography is governed by the resolution equation, which highlights the three key factors that can be manipulated to improve separation.

Resolution_Equation Factors Affecting Chromatographic Resolution Resolution Peak Resolution (Rs) Efficiency Efficiency (N) 'Peak Skinniness' Resolution->Efficiency Influenced by Selectivity Selectivity (α) 'Column Chemistry' Resolution->Selectivity Influenced by Retention Retention Factor (k) 'Time in Stationary Phase' Resolution->Retention Influenced by Efficiency_Factors Column Length Carrier Gas Velocity Particle Size Efficiency->Efficiency_Factors Selectivity_Factors Stationary Phase Mobile Phase Temperature Selectivity->Selectivity_Factors Retention_Factors Temperature Mobile Phase Strength Retention->Retention_Factors

Caption: Key factors influencing GC peak resolution.

By systematically addressing each of these factors—efficiency, selectivity, and retention—researchers can effectively troubleshoot and resolve co-elution issues involving this compound.

References

Technical Support Center: Optimizing GC-MS for Trace-Level 2-Methyl-3-heptanone Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methyl-3-heptanone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal results for trace-level detection using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for enhancing the sensitivity of this compound at trace levels?

A1: For trace-level analysis, the injection mode is one of the most critical parameters. Switching from a split injection to a splitless injection will significantly increase the amount of analyte transferred to the GC column, thereby boosting sensitivity. Additionally, optimizing the ion source temperature is crucial for maximizing ionization efficiency without causing excessive fragmentation.

Q2: I am observing significant peak tailing for this compound. What are the likely causes and solutions?

A2: Peak tailing for a ketone like this compound can be attributed to several factors:

  • Active Sites: Active sites in the injector liner or the column can interact with the polar ketone group. Using a deactivated liner and a high-quality, inert GC column is recommended.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites. Trimming the first few centimeters of the column or replacing it may be necessary.

  • Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete volatilization of the analyte, causing peak tailing. It is important to ensure the inlet temperature is sufficient to rapidly vaporize the sample.[1]

Q3: My baseline is noisy, making it difficult to detect trace levels of this compound. How can I reduce baseline noise?

A3: A noisy baseline can originate from several sources:

  • Column Bleed: Operating the GC column above its maximum recommended temperature can cause the stationary phase to bleed, leading to a high baseline. Ensure the oven temperature program does not exceed the column's limit and consider using a low-bleed ("-MS") column.

  • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to baseline noise. It is essential to use high-purity gas and install traps for moisture, oxygen, and hydrocarbons.

  • Dirty Ion Source: A contaminated ion source is a common cause of increased background noise. Regular cleaning and maintenance of the MS source are crucial for maintaining low detection limits.[2]

Q4: What are the characteristic mass fragments of this compound that I should monitor in Selected Ion Monitoring (SIM) mode for enhanced sensitivity?

A4: For trace-level detection, operating the mass spectrometer in SIM mode is highly recommended as it increases sensitivity compared to full scan mode. Based on the mass spectrum of this compound, prominent ions can be selected for monitoring. While the full mass spectrum should be consulted for the most abundant and specific ions, ketones often exhibit characteristic fragmentation patterns.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Issue 1: Low or No Signal for this compound
Potential Cause Recommended Solution
Inappropriate Injection Mode For trace analysis, ensure you are using a splitless injection to transfer the maximum amount of analyte to the column. If using a split injection, the split ratio might be too high.
Low Ion Source Temperature An ion source temperature that is too low can result in poor ionization efficiency. Experiment with increasing the source temperature in increments (e.g., 10-20°C) to find the optimal setting for your instrument.[1] However, excessively high temperatures can lead to increased fragmentation and noise.[2]
Incorrect MS Tuning An improperly tuned mass spectrometer will have poor sensitivity. Perform an autotune or manual tune of the MS according to the manufacturer's recommendations.
Sample Degradation Ensure the sample is properly stored and handled to prevent degradation of the analyte before analysis.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Active Sites in the Inlet or Column Use a deactivated inlet liner. Ensure the GC column is of high quality and inert. If contamination is suspected, bake out the column or trim the inlet end.
Improper Column Installation An incorrect column installation depth in the injector or detector can cause peak shape issues. Reinstall the column according to the instrument manual's specifications.
Suboptimal Oven Temperature Program A slow initial ramp rate or a low initial temperature can sometimes lead to peak broadening. Conversely, a temperature ramp that is too fast can cause peak fronting. Optimize the temperature program for your specific column and analyte.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample if necessary.

Experimental Protocol: Trace-Level Detection of this compound

This protocol is adapted from a method where this compound was used as an internal standard, with modifications to optimize for trace-level detection.[3]

Sample Preparation (Headspace SPME)

For trace-level detection of volatile compounds like this compound from a liquid or solid matrix, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and recommended sample preparation technique.

  • Sample Incubation: Place the sample in a sealed headspace vial.

  • Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample. The extraction temperature and time should be optimized; a good starting point is 60°C for 20-30 minutes.[4]

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analyte onto the column.

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the trace-level detection of this compound.

ParameterRecommended ValueNotes for Trace-Level Optimization
GC System
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar or mid-polar column is suitable. The "-MS" designation indicates a low-bleed stationary phase, which is ideal for minimizing baseline noise.
Carrier GasHeliumMaintain a constant flow rate of approximately 1 mL/min.[3]
Injection ModeSplitlessThis is crucial for maximizing the transfer of the analyte to the column for trace-level detection.
Injector Temperature250°C[3][5]This temperature should be high enough to ensure rapid and complete vaporization of this compound.
Oven Temperature Program
Initial Temperature40°C, hold for 2 min[3]A lower initial temperature can help in focusing the analyte at the head of the column, leading to sharper peaks.
Ramp Rate10°C/min to 250°C[3]The ramp rate can be adjusted to optimize the separation from other matrix components.
MS System
Ionization ModeElectron Ionization (EI)Standard EI at 70 eV is typically used.[3]
MS Source Temperature230°C[3]This is a good starting point. Optimization may be required; temperatures between 230°C and 280°C are common.
MS Quadrupole Temperature150°C[2]This temperature is generally less sensitive than the source temperature but should be kept stable.
Acquisition ModeSelected Ion Monitoring (SIM)Monitor characteristic ions of this compound for maximum sensitivity. A full scan can be run initially to identify these ions.
Scan Range (for initial full scan)20-500 m/z[3]This range is sufficient to capture the molecular ion and major fragments of this compound.
Solvent Delay4 min[3]This should be set to a time just before the elution of this compound to protect the filament from the solvent peak.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the trace-level analysis of this compound using HS-SPME-GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Place Sample in Vial incubate Incubate and Equilibrate sample->incubate spme Expose SPME Fiber incubate->spme desorb Thermal Desorption in GC Inlet spme->desorb Transfer to GC separate Chromatographic Separation desorb->separate ionize Ionization in MS Source separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Peak Integration detect->integrate Acquire Data quantify Quantification integrate->quantify troubleshooting_low_signal start Low or No Signal for This compound check_injection Is the injection mode set to Splitless? start->check_injection set_splitless Set to Splitless mode and re-inject. check_injection->set_splitless No check_ms_tune Is the MS tuned recently? check_injection->check_ms_tune Yes set_splitless->start tune_ms Perform MS Autotune and check report. check_ms_tune->tune_ms No check_source_temp Is the ion source temperature optimized? check_ms_tune->check_source_temp Yes tune_ms->start optimize_source_temp Increase source temperature in 10-20°C increments and re-analyze. check_source_temp->optimize_source_temp No check_sample_prep Is sample preparation (e.g., SPME) optimized? check_source_temp->check_sample_prep Yes optimize_source_temp->start optimize_spme Optimize SPME parameters (fiber, time, temp). check_sample_prep->optimize_spme No clean_source Clean the MS ion source. check_sample_prep->clean_source Yes optimize_spme->start

References

Technical Support Center: 2-Methyl-3-heptanone Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of 2-Methyl-3-heptanone standard solutions to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound standard solutions?

A1: For general use, especially in gas chromatography (GC), high-purity methanol (B129727) or ethanol (B145695) are suitable solvents. This compound is miscible with ethanol and soluble in fats, but insoluble in water.[1] The choice of solvent should also be compatible with your analytical instrumentation and the sample matrix.

Q2: What are the optimal storage conditions for this compound standard solutions?

A2: To ensure long-term stability, standard solutions of this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[2][3][4][5] Recommended storage is in tightly sealed, amber glass vials at 2-8°C. For prolonged storage, consider temperatures of -20°C.

Q3: How does light exposure affect the stability of this compound solutions?

A3: Ketones can be susceptible to photodegradation through processes like Norrish Type I and Type II reactions, which are initiated by UV light. To minimize this risk, always store solutions in amber vials or protect them from light by wrapping clear vials in aluminum foil.

Q4: Can I store my this compound standard solution at room temperature on the benchtop during an experiment?

A4: For the duration of an analytical run, it is generally acceptable to keep the solution at room temperature, for example, in an autosampler. However, for any period longer than a few hours, it is best practice to return the solution to refrigerated storage to minimize potential degradation.

Q5: What are the signs of degradation in my this compound standard solution?

A5: Visual signs of degradation are unlikely for a colorless solution. The primary indication of degradation will be analytical. You may observe a decrease in the peak area of this compound in your chromatograms over time, or the appearance of new, unexpected peaks.

Q6: What are the main degradation pathways for this compound?

A6: While aliphatic ketones are relatively stable, potential degradation pathways include:

  • Oxidation: Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids.

  • Photodegradation: Exposure to UV light can induce cleavage at the carbonyl group.

Troubleshooting Guide

This guide addresses common issues encountered with this compound standard solutions.

Problem Possible Causes Solutions
Decreasing peak area in successive analyses. 1. Evaporation: The solvent may be evaporating, leading to a change in concentration. 2. Degradation: The compound may be degrading due to improper storage or handling. 3. Adsorption: The analyte may be adsorbing to the container or cap liner.1. Ensure vials are tightly sealed with appropriate septa. Use autosampler vials with low-bleed septa. 2. Review storage conditions. Store at 2-8°C and protect from light. Prepare fresh standards if degradation is suspected. 3. Use silanized glass vials to minimize active sites for adsorption.
Appearance of unknown peaks in the chromatogram. 1. Contamination: The solvent, syringe, or vial may be contaminated. 2. Degradation Products: The new peaks could be products of this compound degradation.1. Run a solvent blank to check for contamination. Use high-purity solvents and clean equipment. 2. If degradation is suspected, prepare a fresh standard and compare the chromatograms. Consider forced degradation studies to identify potential degradation products.
Inconsistent results between different preparations of the same standard concentration. 1. Pipetting or Weighing Errors: Inaccuracies in the initial preparation of the standard. 2. Solvent Purity: The purity of the solvent may vary between batches.1. Use calibrated pipettes and an analytical balance. Prepare a stock solution and perform serial dilutions for better accuracy. 2. Use a consistent source of high-purity solvent for all standard preparations.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions. Note: This data is hypothetical and intended for illustrative purposes due to the lack of specific experimental stability studies for this compound in the available literature. A formal stability study is recommended to determine precise degradation rates for your specific application.

Condition Solvent Temperature Container Estimated % Recovery after 30 days
1Methanol2-8°CAmber Glass Vial, Sealed>99%
2Methanol25°C (Room Temp)Amber Glass Vial, Sealed95-98%
3Methanol25°C (Room Temp)Clear Glass Vial, Exposed to Light<90%
4Methanol-20°CAmber Glass Vial, Sealed>99.5%

Experimental Protocols

Protocol for Stability Assessment of this compound Standard Solution by GC-FID

This protocol outlines a general procedure for evaluating the stability of a this compound standard solution.

1. Objective: To determine the stability of a this compound standard solution under specified storage conditions over a defined period.

2. Materials:

  • This compound (purity >99%)

  • High-purity methanol (GC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined septa

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • GC column suitable for volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

3. Preparation of Standard Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL in methanol.

  • Dispense aliquots of the working standard into several amber glass vials, seal tightly, and label appropriately.

4. Stability Study Design:

  • Time Points: Analyze the solutions at T=0, 7, 14, 30, 60, and 90 days.

  • Storage Conditions: Store the vials under the desired conditions (e.g., 2-8°C, 25°C protected from light, 25°C exposed to light).

  • Analysis: At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before analysis.

5. GC-FID Analysis:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on sensitivity requirements).

6. Data Analysis:

  • At each time point, inject the standard solution in triplicate.

  • Calculate the average peak area of this compound.

  • The stability is determined by comparing the average peak area at each time point to the average peak area at T=0.

    • % Recovery = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100

  • Acceptance Criteria: A common acceptance criterion for stability is a recovery within 98-102% of the initial concentration, with no significant formation of degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Standard Instability start Start: Inconsistent Analytical Results check_chromatogram Review Chromatogram: Decreased Peak Area or New Peaks? start->check_chromatogram decreased_area Decreased Peak Area check_chromatogram->decreased_area Yes new_peaks New Peaks Observed check_chromatogram->new_peaks Yes check_storage Verify Storage Conditions: Temp (2-8°C)? Protected from light? decreased_area->check_storage check_handling Review Handling Procedures: Vials tightly sealed? Cross-contamination? new_peaks->check_handling check_storage->check_handling Yes reprepare_standard Prepare Fresh Standard Solution check_storage->reprepare_standard No check_handling->reprepare_standard No run_blank Run Solvent Blank check_handling->run_blank Yes compare_results Compare Fresh vs. Old Standard reprepare_standard->compare_results problem_solved Problem Resolved compare_results->problem_solved Results Match degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Results Differ contamination_suspected Contamination Suspected run_blank->contamination_suspected

Caption: Troubleshooting workflow for unstable this compound solutions.

DegradationPathways Potential Degradation Pathways of this compound start This compound oxidation Oxidation (Strong Oxidizing Agents) start->oxidation photodegradation Photodegradation (UV Light) start->photodegradation cleavage_products Carboxylic Acid Products (e.g., Butanoic Acid, Isobutyric Acid) oxidation->cleavage_products norrish_products Radical Cleavage Products photodegradation->norrish_products

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low recovery of 2-Methyl-3-heptanone in solvent extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solvent extraction of 2-Methyl-3-heptanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to solvent extraction?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solvent and optimizing extraction conditions. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][3]
Boiling Point 158-160 °C[3][4]
Density 0.816 g/mL at 25 °C[3][4]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in alcohol and fats.[1][5]
logP (o/w) 2.32 - 2.47[6][7]
Q2: Which solvents are recommended for the extraction of this compound?

A2: Due to its nonpolar nature, this compound is best extracted using a nonpolar organic solvent that is immiscible with water. The choice of solvent should aim to maximize the partition coefficient (K) of the analyte into the organic phase. Based on the principle of "like dissolves like," suitable solvents include:

  • Hexane

  • Dichloromethane (DCM)[8]

  • Ethyl acetate[9]

  • Methyl tert-butyl ether (MTBE)[10]

The selection should also consider the solvent's volatility for ease of removal post-extraction, as well as safety and environmental factors.[10]

Q3: How does pH affect the recovery of this compound?

A3: For neutral compounds like ketones, pH adjustment of the aqueous phase is generally not as critical as it is for acidic or basic compounds.[11][12] this compound does not have ionizable groups within a typical pH range. However, extreme pH values should be avoided as they could potentially cause degradation of the analyte.[12] For some complex mixtures, pH can influence the solubility of other components, which might indirectly affect the extraction efficiency.[13]

Q4: What is the "salting out" effect and can it improve recovery?

A4: The "salting out" effect can significantly improve the recovery of hydrophilic or moderately polar analytes.[10][14] By adding a high concentration of an inert salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase, the solubility of organic compounds like this compound in the aqueous layer is reduced.[14] This drives the analyte into the organic phase, thereby increasing the partition coefficient and overall extraction efficiency.[10]

Troubleshooting Guide for Low Recovery

This guide addresses common issues that can lead to low recovery of this compound during solvent extraction.

Issue 1: Incomplete Phase Separation or Emulsion Formation

Symptoms:

  • A cloudy or milky layer forms between the aqueous and organic phases.[15]

  • The boundary between the two layers is not sharp, making it difficult to separate them cleanly.[15]

Possible Causes:

  • High concentrations of surfactants or other interfering substances in the sample matrix.[11][15]

  • Vigorous shaking or mixing, leading to the formation of a stable emulsion.[15]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mass transfer without inducing emulsion formation.[15]

  • Salting Out: Add sodium chloride (brine) or sodium sulfate (B86663) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[15][16]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.[16]

  • Filtration: Passing the mixture through a bed of glass wool or a filter aid can sometimes break up the emulsion.[12]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[15]

Issue 2: Analyte Loss Due to Volatility

Symptoms:

  • Consistently low recovery even with an appropriate solvent and good phase separation.

Possible Causes:

  • This compound has a relatively low boiling point and can be lost to the atmosphere during sample handling and solvent evaporation steps.[12]

Solutions:

  • Work at Lower Temperatures: Perform the extraction and subsequent solvent evaporation at reduced temperatures to minimize volatilization.

  • Use a Gentle Stream of Inert Gas: When evaporating the solvent, use a gentle stream of nitrogen rather than applying high heat or a strong vacuum.[12]

  • Minimize Headspace: Use appropriately sized glassware to minimize the headspace available for the analyte to vaporize into.

Issue 3: Suboptimal Extraction Parameters

Symptoms:

  • Recovery is lower than expected based on the analyte's properties.

Possible Causes:

  • Incorrect Solvent-to-Sample Ratio: An insufficient volume of organic solvent may not be enough to efficiently partition the analyte.[10]

  • Insufficient Mixing/Contact Time: Inadequate mixing or too short of a contact time will not allow the system to reach equilibrium, resulting in incomplete extraction.[17]

Solutions:

  • Optimize Solvent Volume: Increase the volume of the organic solvent. A solvent-to-sample ratio of up to 7:1 has been suggested as a generic optimum, though the ideal ratio is analyte and solvent-dependent.[10][14]

  • Increase Mixing Time: Ensure thorough mixing by gently inverting the separatory funnel for a sufficient amount of time (e.g., 1-2 minutes) to allow for equilibrium to be established.

  • Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. For example, three extractions with 20 mL of solvent will yield a higher recovery than one extraction with 60 mL.

Issue 4: Analyte Degradation

Symptoms:

  • Low recovery and the potential appearance of unexpected peaks in the chromatogram.

Possible Causes:

  • Although generally stable, ketones can be susceptible to degradation under harsh chemical conditions (e.g., very strong acids or bases) or high temperatures.[12]

Solutions:

  • Use Mild Conditions: Avoid extreme pH values and high temperatures during the extraction and work-up process.[12]

  • Process Samples Promptly: Minimize the time between sample collection, extraction, and analysis to reduce the chance of degradation.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for troubleshooting low recovery of this compound in solvent extraction.

TroubleshootingWorkflow start Start: Low Recovery emulsion Emulsion or Poor Phase Separation? start->emulsion end Achieved Good Recovery volatility Is Analyte Volatile? emulsion->volatility No solve_emulsion Action: Break Emulsion (e.g., Salting out, Centrifugation, Gentle Mixing) emulsion->solve_emulsion Yes parameters Are Extraction Parameters Optimal? volatility->parameters No control_volatility Action: Control Volatility (e.g., Lower Temperature, Gentle Evaporation) volatility->control_volatility Yes degradation Suspect Analyte Degradation? parameters->degradation Yes optimize_params Action: Optimize Parameters (e.g., Increase Solvent Volume, Multiple Extractions, Increase Mixing Time) parameters->optimize_params No degradation->end No mild_conditions Action: Use Mild Conditions (e.g., Neutral pH, Lower Temperature) degradation->mild_conditions Yes solve_emulsion->volatility control_volatility->parameters optimize_params->degradation mild_conditions->end

References

Minimizing impurities in the oxidation step of 2-Methyl-3-heptanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the oxidation of 2-methyl-3-heptanol (B94098) to 2-Methyl-3-heptanone. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing 2-methyl-3-heptanol to this compound?

The three most common and well-established methods for this transformation are the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Jones oxidation. Each method has its own advantages and disadvantages in terms of reaction conditions, selectivity, and byproducts.

Q2: Which oxidation method is the most environmentally friendly?

The Swern and Dess-Martin oxidations are generally considered more environmentally friendly than the Jones oxidation because they avoid the use of heavy metals like chromium, which is a known carcinogen.[1][2] However, the Swern oxidation produces the malodorous and volatile byproduct dimethyl sulfide (B99878), which requires careful handling and waste disposal.[3][4]

Q3: What are the typical byproducts for each oxidation method?

  • Swern Oxidation: The main byproducts are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and triethylammonium (B8662869) chloride (if triethylamine (B128534) is used as the base).[3][5]

  • Dess-Martin Oxidation: The primary byproduct is a reduced form of the periodinane reagent, an iodo-compound.[6] Acetic acid is also produced during the reaction.[1]

  • Jones Oxidation: The main byproducts are chromium(III) salts, which give the reaction mixture a characteristic green color, and water.[7][8]

Q4: How can I monitor the progress of the oxidation reaction?

The progress of all three oxidation methods can be conveniently monitored by thin-layer chromatography (TLC).[7] A spot of the reaction mixture is compared against a spot of the starting material (2-methyl-3-heptanol). The reaction is considered complete when the spot corresponding to the starting material is no longer visible. For the Jones oxidation, a visual cue is the color change of the reaction mixture from a persistent orange-red (indicating excess Cr(VI)) to green (indicating the presence of Cr(III) salts).[7]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the oxidation of 2-methyl-3-heptanol for the three main methods.

Swern Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete activation of DMSO. 2. Reaction temperature too high, leading to decomposition of the active oxidant. 3. Insufficient amount of base.1. Ensure oxalyl chloride or trifluoroacetic anhydride (B1165640) is added slowly to the DMSO at a very low temperature (-78 °C). 2. Maintain the reaction temperature at or below -60 °C throughout the addition of reagents.[9] 3. Use at least 2 equivalents of a hindered base like triethylamine or diisopropylethylamine.
Formation of side products (e.g., mixed thioacetals) Reaction temperature was allowed to rise above -60 °C.[9]Strictly maintain the reaction temperature at -78 °C using a dry ice/acetone (B3395972) bath.
Strong, unpleasant odor (dimethyl sulfide) Dimethyl sulfide is a known byproduct of the reaction.[3][4]1. Conduct the reaction in a well-ventilated fume hood. 2. During workup, wash the organic layer with a dilute solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate (B83412) to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone. Use these oxidizing agents with caution as they can potentially react with the desired product.
Difficulty in removing triethylammonium chloride This salt is soluble in water.Wash the organic layer thoroughly with water and then with brine during the workup.
Dess-Martin Periodinane (DMP) Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Poor quality of DMP reagent (can be hygroscopic). 2. Incomplete reaction.1. Use freshly opened or properly stored DMP. The purity of the reagent can be assayed.[10] 2. Increase the reaction time or slightly warm the reaction mixture (to room temperature). The addition of a small amount of water can sometimes accelerate the reaction.[1]
Product is contaminated with an iodo-byproduct The reduced form of DMP is a solid and can be difficult to remove.1. After the reaction is complete, dilute the reaction mixture with a non-polar solvent like hexane (B92381) to precipitate the iodo-byproduct, followed by filtration through a pad of celite. 2. During workup, wash the organic layer with a saturated solution of sodium bicarbonate and sodium thiosulfate (B1220275) to help dissolve and remove the byproduct.[11]
Reaction is sluggish Steric hindrance around the alcohol.The Dess-Martin oxidation is generally effective for sterically hindered alcohols. If the reaction is slow, ensure the DMP is fully dissolved and consider a slight increase in temperature (e.g., from 0 °C to room temperature).
Acid-sensitive functional groups in the substrate are affected Acetic acid is generated as a byproduct.[1]Buffer the reaction mixture by adding pyridine (B92270) or sodium bicarbonate.[1]
Jones Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction due to insufficient oxidant. 2. Decomposition of the product under acidic conditions.1. Add Jones reagent dropwise until the orange-red color persists, indicating an excess of the oxidant.[7] 2. Maintain a low reaction temperature (0-10 °C) and work up the reaction as soon as it is complete.
Formation of a green, viscous emulsion during workup Presence of chromium salts.[7]1. After quenching with isopropanol (B130326), add a sufficient amount of water to dissolve the chromium salts. 2. Filter the mixture through a pad of celite before extraction to remove the bulk of the chromium salts.
Product is contaminated with chromium salts Incomplete removal during workup.1. Thoroughly wash the organic layer with water multiple times. 2. A wash with a saturated solution of sodium bisulfite can help reduce any remaining Cr(VI).
Reaction is too exothermic and difficult to control The reaction is inherently exothermic.[2]1. Add the Jones reagent slowly and dropwise to the alcohol solution. 2. Use an ice bath to maintain the temperature below 30 °C.[7]

Quantitative Data Summary

The following table summarizes typical yields for the oxidation of secondary alcohols to ketones using the described methods. Note that the yield for the synthesis of 4-methyl-3-heptanone (B36217) (a close analog) via dichromate oxidation was reported to be 51%.[12] Specific yield and purity for this compound will depend on the exact reaction conditions and purification methods.

Oxidation Method Typical Yield Range (%) Purity Concerns Reference
Swern Oxidation85-95Residual dimethyl sulfide, triethylammonium salts[9]
Dess-Martin Oxidation90-98Iodo-byproduct[6]
Jones Oxidation80-95Chromium salt contamination[2]

Experimental Protocols

Protocol 1: Swern Oxidation of 2-methyl-3-heptanol
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Activation: Slowly add oxalyl chloride (1.1 eq.) dropwise to the stirred DMSO solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Dissolve 2-methyl-3-heptanol (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The mixture may become thick. Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Quenching and Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute HCl solution, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 2-methyl-3-heptanol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-heptanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin periodinane (1.1 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[11]

Protocol 3: Jones Oxidation of 2-methyl-3-heptanol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-3-heptanol (1.0 eq.) in acetone and cool the flask in an ice-water bath.

  • Addition of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide in a mixture of concentrated sulfuric acid and water.[7] Add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C. Continue the addition until a faint orange color persists.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding isopropanol dropwise until the orange color disappears and the solution turns green.[7]

  • Workup: Remove the acetone by rotary evaporation. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Visualizations

Below are diagrams illustrating the workflow for the synthesis and the logical relationship of the different oxidation methods.

G General Workflow for this compound Synthesis cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Product 2-methyl-3-heptanol 2-methyl-3-heptanol Oxidation Oxidation 2-methyl-3-heptanol->Oxidation This compound This compound Oxidation->this compound

Caption: General synthesis workflow.

G Selection of Oxidation Method Choice Select Oxidation Method Swern Swern Oxidation Choice->Swern Mild, metal-free DMP Dess-Martin Oxidation Choice->DMP Mild, selective, fast Jones Jones Oxidation Choice->Jones Strong, inexpensive Byproducts1 Dimethyl sulfide, CO, CO2, Et3N.HCl Swern->Byproducts1 Byproducts Byproducts2 Iodo-compound, Acetic Acid DMP->Byproducts2 Byproducts Byproducts3 Cr(III) salts, Water Jones->Byproducts3 Byproducts

Caption: Oxidation method selection guide.

References

Stability testing of 2-Methyl-3-heptanone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-Methyl-3-heptanone. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: Based on the chemical structure of this compound, a simple aliphatic ketone, the most probable degradation pathways under typical stress conditions include:

  • Oxidation: The carbonyl group and the adjacent methylene (B1212753) and methine groups can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of carboxylic acids, smaller ketones, and aldehydes.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, such as Norrish Type I and Type II reactions, leading to the cleavage of C-C bonds adjacent to the carbonyl group and the formation of smaller volatile fragments.

  • Thermal Degradation: At high temperatures, thermal decomposition can occur, leading to the breakdown of the molecule into smaller, more volatile compounds.

  • Acid/Base Catalyzed Reactions: While ketones are generally resistant to hydrolysis, extreme pH conditions can catalyze keto-enol tautomerization.[1] The enol form may be more susceptible to oxidation.

Q2: I am observing a decrease in the purity of my this compound standard over time, even when stored in a refrigerator. What could be the cause?

A2: Several factors could contribute to the degradation of your standard, even under refrigerated conditions:

  • Container Permeability: Ensure your standard is stored in a tightly sealed, non-reactive container, such as an amber glass vial with a PTFE-lined cap. Volatile compounds can escape through improper seals.

  • Headspace in the Vial: A large headspace in the vial can allow for a higher concentration of oxygen to be present, potentially leading to slow oxidation over time.

  • Frequent Freeze-Thaw Cycles: If the standard is repeatedly removed from the refrigerator and allowed to warm to room temperature, this can introduce moisture and accelerate degradation. It is advisable to aliquot the standard into smaller, single-use vials.

  • Purity of the Initial Standard: Impurities in the initial standard may act as catalysts for degradation.

Q3: My stability study shows the formation of unknown peaks in the chromatogram. How can I identify these degradation products?

A3: The identification of degradation products typically involves the use of mass spectrometry coupled with chromatography. A common approach is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each unknown peak can be compared to spectral libraries (e.g., NIST) for tentative identification. For definitive identification, comparison with a certified reference standard of the suspected degradation product is necessary.

Troubleshooting Guides

Issue 1: Inconsistent Results in Thermal Stability Testing
Symptom Possible Cause Recommended Solution
High variability in purity results between replicate samples at the same temperature.Non-uniform heating in the oven or heating block.1. Validate the temperature distribution within your heating apparatus. 2. Place all samples in the same validated location for each time point.
Evaporation of the sample at elevated temperatures.1. Ensure vials are securely sealed with high-temperature resistant caps (B75204) and septa. 2. Minimize the headspace in the vials.
Unexpectedly rapid degradation.Presence of catalytic impurities on the surface of the container.1. Use high-quality, inert glassware (e.g., borosilicate). 2. Consider pre-washing glassware with a suitable solvent and drying thoroughly.
Issue 2: Poor Recovery in Photostability Testing
Symptom Possible Cause Recommended Solution
Significant loss of this compound in both the exposed and dark control samples.The compound is volatile, and loss may be due to evaporation caused by the heat generated from the light source.1. Ensure the photostability chamber has adequate temperature control. 2. Use tightly sealed quartz vials to minimize evaporation.
Formation of a film or residue on the inside of the vial.Polymerization or formation of non-volatile degradation products.1. Analyze the residue using appropriate spectroscopic techniques (e.g., FTIR, NMR) if possible. 2. Adjust the light intensity or exposure time to minimize extensive degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study for this compound to assess its intrinsic stability and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a sealed quartz vial of the stock solution to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a validated stability-indicating GC-MS method.

4. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Scan Range: 40-300 amu.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Duration Temperature Purity (%) Major Degradants (Tentative ID)
0.1 M HCl24 h60°C99.5Not Detected
0.1 M NaOH24 h60°C99.2Not Detected
3% H₂O₂24 h25°C92.1Pentanoic acid, Acetic acid
Thermal48 h80°C95.82-Pentanone, Propionaldehyde
Photolytic (ICH Q1B)-25°C94.3Butyraldehyde, Isobutyraldehyde
Dark Control-25°C99.8Not Detected

*Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress conditions oxid Oxidation (3% H2O2, 25°C) prep->oxid Expose to stress conditions therm Thermal Stress (80°C) prep->therm Expose to stress conditions photo Photostability (ICH Q1B) prep->photo Expose to stress conditions gcms GC-MS Analysis acid->gcms Analyze at time points base->gcms Analyze at time points oxid->gcms Analyze at time points therm->gcms Analyze at time points photo->gcms Analyze at time points data Data Interpretation (Purity & Degradant ID) gcms->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation parent This compound deg1 Pentanoic Acid parent->deg1 H2O2 deg2 Acetic Acid parent->deg2 H2O2 deg3 2-Pentanone parent->deg3 Heat deg4 Propionaldehyde parent->deg4 Heat

Caption: Potential degradation pathways of this compound under oxidative and thermal stress.

References

Validation & Comparative

2-Methyl-3-heptanone: A Comparative Guide for its Validation as a VOC Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds (VOCs), the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive validation overview of 2-Methyl-3-heptanone as an internal standard, comparing its performance with other commonly used alternatives and presenting supporting experimental data and protocols.

Introduction to Internal Standards in VOC Analysis

Internal standards are essential in chromatographic analysis to correct for the loss of analyte during sample preparation and injection. An ideal internal standard should be chemically similar to the target analytes, have a similar boiling point and volatility, be chromatographically resolved from the analytes, and not be present in the original sample. For Gas Chromatography-Mass Spectrometry (GC-MS), isotopically labeled analogs of the target analytes are often considered the gold standard. However, other compounds, such as ketones like this compound, are also utilized due to their chemical properties and commercial availability.

This compound: Properties and Applications

This compound (C8H16O) is a ketone with a boiling point of 158-160 °C and a density of 0.816 g/mL at 25 °C. It is a colorless to light yellow liquid and has been employed as an internal standard in the analysis of volatile compounds in various matrices, including soy sauce, nonfat dry milk, and bee pollen.[1] Its utility stems from its volatility, which is in the range of many common VOCs, and its distinct mass spectrum, allowing for clear identification and quantification.

Comparative Performance of Internal Standards

The effectiveness of an internal standard is determined by its performance across several key validation parameters, including recovery, linearity, and precision (expressed as Relative Standard Deviation, RSD). While direct head-to-head comparative studies for this compound against all other internal standards are not extensively published in a single source, we can compile and compare typical performance data from various validation studies.

The following table summarizes the performance of this compound in the analysis of VOCs in dry-cured ham, alongside a common alternative, Toluene-d8, used in the analysis of various VOCs.

Internal StandardAnalyte(s)MatrixRecovery (%)Linearity (R²)Precision (RSD%)Reference
This compound Various VOCsDry-cured Ham94.2 - 1060.992 - 0.999< 15[2]
Toluene-d8 BTEXWater95 - 115> 0.99< 15[3]

Note: The data for this compound is derived from a method validation for a broad range of VOCs in a complex food matrix, where it was part of a mixture of internal standards. The recovery and precision values represent the overall method performance.[2] The data for Toluene-d8 is typical for the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in water samples.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the use of this compound and a deuterated internal standard in VOC analysis.

Protocol 1: Analysis of VOCs in a Solid Matrix using this compound

This protocol is adapted from a study on the analysis of volatile compounds in dry-cured ham.[2]

1. Sample Preparation:

  • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known concentration of this compound solution as the internal standard.

  • Seal the vial immediately.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Equilibration Temperature: 60 °C

  • Equilibration Time: 20 min

  • Extraction Time: 40 min

3. GC-MS Analysis:

  • GC Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness)

  • Injector Temperature: 250 °C (splitless mode)

  • Oven Program: Initial temperature 40 °C for 2 min, ramp to 240 °C at 5 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

Protocol 2: Analysis of BTEX in Water using Toluene-d8

This is a general protocol for the analysis of common volatile aromatic compounds in water.

1. Sample Preparation:

  • Place 10 mL of the water sample into a 20 mL headspace vial.

  • Spike the sample with a known concentration of Toluene-d8 solution.

  • Seal the vial.

2. Purge and Trap (P&T) or HS-SPME:

  • Follow standard methods for P&T or HS-SPME extraction of VOCs from water.

3. GC-MS Analysis:

  • Utilize similar GC-MS conditions as described in Protocol 1, with potential adjustments to the oven temperature program to optimize the separation of BTEX compounds.

Visualization of Analytical Workflows

To illustrate the key stages in the validation and application of an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Water) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction HS-SPME or Purge & Trap Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Quant Quantification using Analyte/IS Ratio GCMS->Quant

Caption: General workflow for VOC analysis using an internal standard.

Validation_Process Select_IS Select Internal Standard (e.g., this compound) Prepare_Standards Prepare Calibration Standards with IS Select_IS->Prepare_Standards Spike_Matrix Spike Matrix with Known Analyte & IS Select_IS->Spike_Matrix Analyze_Standards Analyze Standards by GC-MS Prepare_Standards->Analyze_Standards Assess_Linearity Assess Linearity (R²) Analyze_Standards->Assess_Linearity Method_Validated Method Validated Assess_Linearity->Method_Validated Analyze_Spiked_Matrix Analyze Spiked Matrix Spike_Matrix->Analyze_Spiked_Matrix Calculate_Recovery Calculate Recovery (%) Analyze_Spiked_Matrix->Calculate_Recovery Assess_Precision Assess Precision (RSD%) Analyze_Spiked_Matrix->Assess_Precision Calculate_Recovery->Method_Validated Assess_Precision->Method_Validated

Caption: Logical flow for the validation of an internal standard method.

Conclusion

This compound serves as a viable internal standard for the quantification of a range of VOCs in complex matrices. Its performance, as indicated by available data, is comparable to other commonly used internal standards like deuterated compounds in terms of linearity and precision. The choice of an internal standard should always be validated for the specific matrix and analytes of interest to ensure the highest quality of data. This guide provides a foundational comparison and detailed protocols to assist researchers in the validation and application of this compound in their analytical workflows.

References

A Comparative Guide: 2-Methyl-3-heptanone vs. 2-heptanone as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC), the use of an internal standard (IS) is a critical practice for accurate quantification.[1][2] An internal standard is a compound of known concentration added to a sample to correct for variations during analysis.[1][2] The choice of an appropriate internal standard is paramount and depends on several factors, including chemical similarity to the analyte, chromatographic separation, and absence in the original sample.[1][3][4] This guide provides a comparative overview of two such potential internal standards: 2-Methyl-3-heptanone and 2-heptanone (B89624).

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and 2-heptanone is presented below. These properties are crucial in determining their suitability as internal standards for specific applications.

PropertyThis compound2-heptanone
Molecular Formula C8H16O[5][6]C7H14O[7]
Molecular Weight 128.21 g/mol [5][6]114.19 g/mol [7][8][9]
Boiling Point 158-160 °C[10]149-150 °C[8][9]
Density 0.816 g/mL at 25 °C[10]0.82 g/mL at 25 °C[8][9]
Refractive Index n20/D 1.411[10]n20/D 1.408[8][9]
Solubility in Water Insoluble[6]Soluble, 4.21 g/L at 20 °C[9]
Synonyms Butyl isopropyl ketoneMethyl pentyl ketone, n-Amyl methyl ketone[7][8]

Note: Direct comparative experimental data on performance characteristics such as recovery, linearity, and matrix effects for this compound versus 2-heptanone as internal standards were not found in the initial search. The selection of the better internal standard will be highly dependent on the specific analyte and sample matrix.

Experimental Protocol: A Representative Workflow

The following is a representative protocol for the use of an internal standard in GC-MS analysis for the quantification of volatile compounds. This protocol is based on established methodologies and can be adapted for either this compound or 2-heptanone.

Objective: To quantify a target analyte in a sample matrix using the internal standard method with either this compound or 2-heptanone.

Materials:

  • Sample containing the target analyte

  • This compound or 2-heptanone (as internal standard)

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of the chosen internal standard (this compound or 2-heptanone).

    • Dissolve it in a specific volume of a suitable solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying known concentrations of the target analyte to volumetric flasks.

    • To each calibration standard, add a constant, known amount of the internal standard from the stock solution.

    • Bring each standard to the final volume with the solvent.

  • Sample Preparation:

    • Accurately measure a known amount of the sample.

    • Add the same constant, known amount of the internal standard to the sample as was added to the calibration standards.[2]

    • Perform any necessary extraction or dilution steps.

  • GC-MS Analysis:

    • Inject a fixed volume of each calibration standard and the prepared sample into the GC-MS system.

    • The GC conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized to achieve good separation between the analyte, the internal standard, and any other matrix components.[4]

    • The MS conditions (e.g., ionization mode, mass scan range) should be set for the detection and quantification of the target analyte and the internal standard.

  • Data Analysis:

    • For each chromatogram, identify the peaks corresponding to the target analyte and the internal standard.

    • Determine the peak area of both the analyte and the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and the sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the calibration curve.[1]

Workflow for Internal Standard Quantification

The following diagram illustrates the general workflow of using an internal standard for quantitative analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare IS Stock Solution B Prepare Calibration Standards A->B C Prepare Sample (with IS) A->C D GC-MS Injection B->D C->D E Peak Integration (Analyte & IS) D->E F Calculate Area Ratios E->F G Construct Calibration Curve F->G H Quantify Analyte in Sample F->H G->H

Caption: Workflow of the internal standard method in chromatography.

Considerations for Selection

The choice between this compound and 2-heptanone as an internal standard should be guided by the specific requirements of the analysis.

  • Chemical Similarity: Both are ketones, making them potentially suitable for the analysis of other ketones or compounds with similar functional groups. This compound, being a structural isomer of other octanones, might be a better choice if the analytes of interest are also branched ketones, as it may mimic their extraction and chromatographic behavior more closely.

  • Chromatographic Resolution: The chosen internal standard must be well-resolved from the analyte and any other components in the sample matrix.[2][4] The slightly different boiling points and structures suggest that their retention times will differ, which needs to be confirmed experimentally with the specific GC column and conditions used.

  • Absence in Sample: It is crucial to ensure that the selected internal standard is not naturally present in the samples being analyzed.[2][3]

Conclusion

Both this compound and 2-heptanone possess properties that could make them suitable internal standards in chromatographic analysis. This compound has been successfully used as an internal standard in the analysis of volatile compounds in food matrices.[10] The final selection should be based on empirical validation for the specific application, considering factors like chromatographic separation, recovery, and potential for matrix effects. The provided representative protocol and workflow can serve as a foundational guide for researchers in developing their analytical methods.

References

Differentiating Isomeric Ketones: A GC-MS Comparison of 2-Methyl-3-heptanone and 5-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing between structural isomers is a common challenge in analytical chemistry. This guide provides a detailed comparison of 2-Methyl-3-heptanone and 5-Methyl-3-heptanone using Gas Chromatography-Mass Spectrometry (GC-MS), offering experimental data and methodologies for their successful differentiation.

For researchers in fields such as metabolomics, flavor and fragrance analysis, and chemical synthesis, the accurate identification of isomeric compounds is crucial. This compound and 5-Methyl-3-heptanone, both with the chemical formula C8H16O and a molecular weight of 128.21 g/mol , present such a challenge.[1][2][3][4][5] While they share many physical properties, their mass spectra exhibit subtle yet significant differences upon electron ionization, allowing for their unambiguous identification.

Mass Spectral Fragmentation Analysis

The key to differentiating these two isomers lies in the fragmentation patterns generated in the mass spectrometer. The position of the methyl group influences the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a characteristic fragmentation pathway for ketones.[6]

For This compound , the methyl group is adjacent to the carbonyl group. This leads to characteristic fragmentation patterns. In contrast, the methyl group in 5-Methyl-3-heptanone is further down the carbon chain, resulting in a different set of fragment ions.

A summary of the most significant mass-to-charge ratios (m/z) and their relative intensities is presented below, based on data from the NIST Mass Spectrometry Data Center.[2][3]

m/zThis compound Relative Intensity (%)5-Methyl-3-heptanone Relative Intensity (%)Putative Fragment Ion
43~55~91[CH3CO]+ or [C3H7]+
57~100 (Base Peak) ~100 (Base Peak) [C4H9]+ or [C2H5CO]+
71~40~73[C5H11]+ or [C3H7CO]+
72~10~60McLafferty rearrangement product
85~25~15[M-C3H7]+
99~5~20[M-C2H5]+
128~2~1Molecular Ion [M]+

Note: Relative intensities are approximate and can vary slightly depending on the instrument and analytical conditions.

The most telling difference is the relative intensity of the ion at m/z 72 . In 5-Methyl-3-heptanone, this ion is significantly more abundant due to a favorable McLafferty rearrangement. The ions at m/z 71 and 99 also show notable differences in their relative intensities between the two isomers.

Experimental Protocol

The following GC-MS method can be employed for the separation and identification of this compound and 5-Methyl-3-heptanone.

1. Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-200

  • Solvent Delay: 3 minutes

Fragmentation Pathways

The differentiation of the two isomers can be visualized through their principal mass spectral fragmentation pathways.

cluster_2M3H This compound Fragmentation cluster_5M3H 5-Methyl-3-heptanone Fragmentation M_2M3H [C8H16O]+• m/z 128 F85_2M3H [M-C3H7]+• m/z 85 M_2M3H->F85_2M3H - C3H7 F57_2M3H [C4H9]+ or [C2H5CO]+ m/z 57 (Base Peak) M_2M3H->F57_2M3H - C4H9O F71_2M3H [C5H11]+ m/z 71 M_2M3H->F71_2M3H - C3H5O M_5M3H [C8H16O]+• m/z 128 F99_5M3H [M-C2H5]+• m/z 99 M_5M3H->F99_5M3H - C2H5 F72_5M3H McLafferty Rearrangement m/z 72 M_5M3H->F72_5M3H - C4H8 F57_5M3H [C4H9]+ or [C2H5CO]+ m/z 57 (Base Peak) M_5M3H->F57_5M3H - C4H9O F43_5M3H [C3H7]+ m/z 43 F99_5M3H->F43_5M3H - C4H8

Caption: Key fragmentation pathways for this compound and 5-Methyl-3-heptanone.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing 2-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of analytical methods with a focus on the use of 2-Methyl-3-heptanone as an internal standard (IS). In the landscape of analytical chemistry, particularly within the pharmaceutical and food science sectors, ensuring the reliability and comparability of data across different laboratories or methodologies is paramount. Cross-validation is the process of demonstrating that an analytical method is suitable for its intended purpose and yields consistent results. This compound, a volatile ketone, is frequently employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of various volatile and semi-volatile organic compounds.[1][2]

While direct inter-laboratory cross-validation studies for analytical methods specifically using this compound are not extensively documented in publicly available literature, this guide will provide a framework for such a validation. It will draw upon established principles of analytical method validation, detail relevant experimental protocols, and present a comparative analysis of this compound against other types of internal standards.

The Role of Internal Standards in Analytical Method Validation

Internal standards are crucial for accurate quantification in chromatography.[3] They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard has similar chemical and physical properties to the analyte(s) of interest but is chromatographically resolved from them.

This compound is often chosen as an internal standard due to its volatility, which is comparable to many flavor and fragrance compounds, and its ketone functional group, which provides a distinct mass spectrum.[1][2]

Comparison of Internal Standard Performance

The choice of an internal standard is critical for the robustness of an analytical method. The two primary types of internal standards are Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogs, like this compound.

A SIL-IS is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte. However, they can be expensive and are not always commercially available. Structural analogs are a more common and cost-effective alternative.

The following table summarizes the expected performance comparison between this compound (a structural analog) and a hypothetical SIL-IS for a target analyte. This comparison is based on general principles of analytical method validation.

Performance ParameterThis compound (Structural Analog)Stable Isotope-Labeled IS (SIL-IS)Rationale
Compensation for Matrix Effects GoodExcellentA SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement. A structural analog may have slightly different retention times and ionization efficiencies.
Correction for Extraction Variability GoodExcellentBeing chemically almost identical, a SIL-IS will mimic the analyte's behavior during sample extraction more closely than a structural analog.
Chromatographic Behavior Similar to analytes of similar polarity and volatility.Nearly identical to the analyte.The slight structural difference in an analog can lead to differences in retention time, especially with temperature programming in GC.
Accuracy Good to ExcellentExcellentThe superior ability of a SIL-IS to correct for variability generally leads to higher accuracy.[4]
Precision Good to ExcellentExcellentBy effectively normalizing variations, a SIL-IS can lead to better precision (lower relative standard deviation).
Cost and Availability Low cost, readily available.High cost, may require custom synthesis.The synthesis of isotopically labeled compounds is a complex and expensive process.

Experimental Protocols

The cross-validation of an analytical method, for instance between two laboratories, involves a predefined set of experiments to demonstrate the method's ruggedness and to ensure that comparable results can be obtained.

Inter-laboratory Cross-Validation Workflow Inter-laboratory Cross-Validation Workflow A Centralized Preparation of Validation Samples (e.g., Spiked Matrix, Incurred Samples) B Distribution of Aliquots to Participating Laboratories A->B C1 Laboratory 1: Sample Analysis (Using the Harmonized Method) B->C1 C2 Laboratory 2: Sample Analysis (Using the Harmonized Method) B->C2 D Data Submission to a Central Coordinator C1->D C2->D E Statistical Analysis of Results (e.g., Bland-Altman Plot, t-test) D->E F Acceptance Criteria Assessment E->F G Method Declared Cross-Validated F->G Criteria Met H Investigation of Discrepancies F->H Criteria Not Met H->C1 H->C2

Caption: Workflow for an inter-laboratory cross-validation study.

This protocol is a representative example for the analysis of volatile compounds in a food matrix.

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., 5 g of fruit puree) into a headspace vial.

    • Add a known amount of a saturated salt solution (e.g., 2 g of NaCl) to enhance the release of volatile compounds.

    • Spike the sample with a precise volume of a stock solution of this compound (e.g., 10 µL of a 100 µg/mL solution in methanol).

    • Immediately seal the vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the sample at a defined temperature (e.g., 40°C) for a specific time (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) under agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 250°C) for a defined time (e.g., 5 minutes) in splitless mode.

    • Gas Chromatograph (GC) Conditions:

      • Column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify the analytes and this compound based on their retention times and mass spectra.

    • Quantify the analytes by calculating the ratio of the peak area of the analyte to the peak area of this compound and comparing this ratio to a calibration curve.

Logical Framework for Cross-Validation Logical Framework for Cross-Validation cluster_0 Method A / Laboratory A cluster_1 Method B / Laboratory B A1 Sample Set A2 Analysis using Method A A1->A2 A3 Results A A2->A3 Comparison Statistical Comparison of Results A and B A3->Comparison B1 Identical Sample Set B2 Analysis using Method B B1->B2 B3 Results B B2->B3 B3->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical flow for comparing two analytical methods or laboratories.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the generation of reliable and reproducible data, which is fundamental for regulatory submissions and scientific publications. This compound serves as a robust and practical internal standard for the GC-MS analysis of volatile compounds in various matrices. While direct comparative inter-laboratory studies for this specific internal standard are not widely published, the principles and protocols outlined in this guide provide a solid foundation for conducting such a validation. By carefully selecting the internal standard and rigorously performing a cross-validation study, researchers can have high confidence in the comparability and integrity of their analytical results.

References

Performance comparison of different ketone internal standards in flavor analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to achieve the highest accuracy and precision in the quantitative analysis of flavor compounds, the selection of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of different ketone internal standards, supported by experimental data and detailed methodologies, to facilitate an informed decision-making process.

In the intricate world of flavor analysis, where volatile compounds are often present in complex matrices and at trace levels, internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. Ketones are a significant class of flavor compounds, and consequently, ketone internal standards are frequently employed. The choice between a deuterated (stable isotope-labeled) and a non-deuterated (structural analog) ketone internal standard can significantly impact assay performance.

Performance Comparison: Deuterated vs. Non-Deuterated Ketone Internal Standards

Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based analysis. In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.

Non-deuterated internal standards are typically structural analogs of the analyte—compounds with a similar chemical structure but a different molecular weight. Common examples used in flavor analysis include 2-heptanone, 3-octanone, and 2-methyl-3-heptanone.

The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects—the suppression or enhancement of ionization caused by other components in the sample. By normalizing the analyte signal to the internal standard signal, these effects can be effectively compensated for, leading to more accurate and precise quantification.

The following table summarizes the key performance characteristics of deuterated and non-deuterated ketone internal standards based on typical findings in analytical literature.

Performance ParameterDeuterated Ketone ISNon-Deuterated Ketone IS (Structural Analog)Rationale
Recovery Excellent (Compensates for losses)Good to Very GoodDue to their similar chemical and physical properties, both types of standards can effectively track the analyte during sample preparation. However, deuterated standards provide a more accurate correction for any analyte loss.
**Linearity (R²) **Typically >0.999Typically >0.995Deuterated standards co-elute with the analyte, minimizing differential matrix effects across the concentration range and leading to superior linearity.
Precision (%RSD) < 5%< 15%The co-elution of deuterated standards provides better correction for instrumental variability and matrix effects, resulting in lower relative standard deviations.
Signal-to-Noise (S/N) Ratio EnhancedVariableDeuterated standards help to improve the S/N ratio by compensating for matrix effects that can suppress the analyte signal.[1]
Matrix Effect Compensation HighModerate to LowThe near-identical chromatographic behavior of deuterated standards allows for the most effective compensation of matrix-induced signal suppression or enhancement.

Experimental Protocols

The following provides a detailed methodology for the analysis of volatile flavor compounds in a food matrix using a ketone internal standard with headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This protocol is a composite based on methodologies reported for the analysis of various food matrices.[2][3]

Objective: To quantify the concentration of target ketone flavor compounds in a food sample.

Internal Standard Selection: For this protocol, this compound will be used as the internal standard. It is a suitable choice for a broad range of volatile and semi-volatile flavor compounds.

Materials:

  • Food sample

  • This compound (Internal Standard)

  • Sodium chloride (NaCl)

  • Deionized water

  • Methanol (B129727) (for stock solutions)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Internal Standard Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

  • Internal Standard Working Solution Preparation: Prepare a working solution by diluting the stock solution with deionized water to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial.

    • Add 2.0 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

    • Add 50 µL of the 10 µg/mL internal standard working solution to the vial.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray of the GC-MS system.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a suitable capillary column for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp to 150°C at a rate of 4°C/minute.

      • Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-350.

Data Analysis:

  • Identify the peaks of the target analytes and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the target analytes and the internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.

  • Quantify the concentration of the target analytes in the sample using the following formula:

    Concentration of Analyte = (Area of Analyte / Area of IS) * (1 / RF) * (Concentration of IS)

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Food Sample add_is Spike with Ketone Internal Standard sample->add_is add_salt Add NaCl add_is->add_salt vial Seal in Headspace Vial add_salt->vial equilibrate Equilibration (e.g., 60°C, 15 min) vial->equilibrate extract Headspace Extraction (e.g., 30 min) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Response Factor integrate->quantify

Caption: Experimental workflow for flavor analysis using a ketone internal standard.

logical_relationship cluster_deuterated_char Characteristics cluster_nondeuterated_char Characteristics cluster_performance Performance Impact IS_Choice Choice of Internal Standard Deuterated Deuterated Ketone IS IS_Choice->Deuterated NonDeuterated Non-Deuterated Ketone IS (Structural Analog) IS_Choice->NonDeuterated CoElution Co-elution with Analyte Deuterated->CoElution IdenticalChem Nearly Identical Chemical Properties Deuterated->IdenticalChem HighCost Higher Cost Deuterated->HighCost DiffRT Different Retention Time NonDeuterated->DiffRT SimilarChem Similar (but not identical) Chemical Properties NonDeuterated->SimilarChem LowCost Lower Cost NonDeuterated->LowCost Accuracy Improved Accuracy CoElution->Accuracy Precision Enhanced Precision CoElution->Precision MatrixEffect Superior Matrix Effect Compensation IdenticalChem->MatrixEffect MatrixEffect->Accuracy MatrixEffect->Precision

Caption: Logical relationship between internal standard choice and analytical performance.

References

Unambiguous Structural Confirmation of 2-Methyl-3-heptanone: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The precise structural elucidation of organic molecules is a cornerstone of chemical research and development. For compounds like 2-methyl-3-heptanone, a ketone with applications in flavor and fragrance industries, unambiguous structural confirmation is paramount for quality control and regulatory compliance. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, 2D NMR techniques are indispensable for definitive structural assignment. This guide provides a comparative analysis of three powerful 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural confirmation of this compound. We present supporting experimental data and detailed protocols to aid researchers in applying these methods.

Predicted 1D and 2D NMR Data for this compound

The structural confirmation of this compound relies on the careful analysis of correlations between protons and carbons in the molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts, which form the basis for interpreting the 2D NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberStructure FragmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₃0.90 (t)13.9
2CH₂1.30 (sextet)18.8
3C=O-213.5
4CH₂2.45 (t)41.5
5CH2.60 (septet)41.8
6CH₃1.05 (d)16.2
7CH₃1.05 (d)16.2
8CH₂1.55 (sextet)26.8

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

2D NMR Correlation Analysis

1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the carbon skeleton's proton network.

Table 2: Predicted COSY Correlations for this compound

Proton (¹H)Correlating Proton(s) (¹H)Interpretation
H-1 (0.90)H-2 (1.30)Confirms the ethyl group fragment.
H-2 (1.30)H-1 (0.90), H-8 (1.55)Links the ethyl group to the adjacent methylene (B1212753).
H-4 (2.45)H-8 (1.55)Connects the methylene alpha to the carbonyl.
H-5 (2.60)H-6 (1.05), H-7 (1.05)Confirms the isopropyl group fragment.
H-6 (1.05)H-5 (2.60)Confirms the isopropyl group fragment.
H-7 (1.05)H-5 (2.60)Confirms the isopropyl group fragment.
H-8 (1.55)H-2 (1.30), H-4 (2.45)Bridges the butyl chain.

2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates protons directly attached to a carbon atom, providing a clear map of one-bond C-H connections.

Table 3: Predicted HSQC Correlations for this compound

Proton (¹H)Correlating Carbon (¹³C)Interpretation
H-1 (0.90)C-1 (13.9)Assigns the terminal methyl of the butyl group.
H-2 (1.30)C-2 (18.8)Assigns the adjacent methylene.
H-4 (2.45)C-4 (41.5)Assigns the methylene alpha to the carbonyl.
H-5 (2.60)C-5 (41.8)Assigns the methine of the isopropyl group.
H-6 (1.05)C-6 (16.2)Assigns one of the isopropyl methyl groups.
H-7 (1.05)C-7 (16.2)Assigns the other isopropyl methyl group.
H-8 (1.55)C-8 (26.8)Assigns the remaining methylene of the butyl chain.

3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment reveals correlations between protons and carbons that are two to three bonds apart. This is crucial for connecting spin systems separated by quaternary carbons or heteroatoms, such as the carbonyl group in this case.

Table 4: Predicted HMBC Correlations for this compound

Proton (¹H)Correlating Carbon(s) (¹³C)Interpretation
H-1 (0.90)C-2 (18.8), C-8 (26.8)Confirms the end of the butyl chain.
H-2 (1.30)C-1 (13.9), C-3 (213.5), C-8 (26.8)Key correlation: Connects the butyl chain to the carbonyl group.
H-4 (2.45)C-2 (18.8), C-3 (213.5), C-8 (26.8)Key correlation: Confirms the position of the carbonyl next to this methylene.
H-5 (2.60)C-3 (213.5), C-6 (16.2), C-7 (16.2)Key correlation: Connects the isopropyl group to the carbonyl.
H-6 (1.05)C-5 (41.8), C-7 (16.2)Confirms the isopropyl group structure.
H-7 (1.05)C-5 (41.8), C-6 (16.2)Confirms the isopropyl group structure.
H-8 (1.55)C-1 (13.9), C-2 (18.8), C-3 (213.5), C-4 (41.5)Further confirms the connectivity of the butyl chain and its relation to the carbonyl.

Experimental Workflow

The logical flow for the structural confirmation of this compound using 2D NMR is depicted in the following diagram.

G Structural Confirmation Workflow for this compound cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC H1_p H1_NMR->H1_p C13_NMR ¹³C NMR C13_NMR->HSQC C13_p C13_NMR->C13_p Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems Direct_CH_Attachment Assign Direct C-H Attachments HSQC->Direct_CH_Attachment HMBC HMBC Connect_Fragments Connect Fragments via Quaternary Carbons HMBC->Connect_Fragments Final_Structure Confirm Final Structure Proton_Spin_Systems->Final_Structure Direct_CH_Attachment->Final_Structure Connect_Fragments->Final_Structure H1_p->HMBC C13_p->HMBC

Caption: Workflow for 2D NMR-based structural elucidation.

Experimental Protocols

Sample Preparation:

A sample of this compound (approximately 10-20 mg) was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation:

All NMR spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm cryoprobe.

1. COSY (Gradient-Selected):

  • Pulse Program: cosygpqf

  • Spectral Width (F2 and F1): 12 ppm

  • Number of Data Points (F2): 2048

  • Number of Increments (F1): 256

  • Number of Scans: 8

  • Relaxation Delay: 2.0 s

  • Processing: Sine-squared window function applied in both dimensions followed by Fourier transform.

2. HSQC (Phase-Sensitive Gradient-Enhanced):

  • Pulse Program: hsqcedetgpsisp2.3

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Data Points (F2): 2048

  • Number of Increments (F1): 256

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

  • Processing: Sine-squared window function in both dimensions followed by Fourier transform.

3. HMBC (Gradient-Enhanced):

  • Pulse Program: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Data Points (F2): 2048

  • Number of Increments (F1): 256

  • Number of Scans: 32

  • Relaxation Delay: 2.0 s

  • Long-Range Coupling Delay: 60 ms (B15284909) (optimized for an average long-range J-coupling of 8 Hz)

  • Processing: Sine-squared window function in both dimensions followed by Fourier transform.

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides an unambiguous and comprehensive method for the structural confirmation of this compound. The COSY spectrum establishes the proton connectivity within the butyl and isopropyl fragments. The HSQC spectrum definitively assigns each protonated carbon. Finally, and most critically, the HMBC spectrum provides the long-range correlations necessary to connect these fragments across the non-protonated carbonyl carbon, thus confirming the overall molecular structure. This guide serves as a robust framework for researchers utilizing 2D NMR for the structural elucidation of small organic molecules.

Inter-laboratory comparison of 2-Methyl-3-heptanone quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-heptanone is a volatile organic compound that finds application as an internal standard in the analysis of various sample matrices.[1] Its accurate quantification is crucial for the reliability of analytical methods. This guide provides a comparative overview of common analytical techniques for the quantification of this compound. In the absence of direct inter-laboratory comparison studies, this document outlines standardized experimental protocols and presents typical performance characteristics based on published data for similar analytes.

Experimental Protocols

The quantification of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample introduction system for volatile compounds.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct injection of liquid samples where this compound is present in a solvent.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Calibration standards are prepared by serial dilution of the stock solution. For analysis, an aliquot of the sample or calibration standard is injected into the GC-MS system. In many applications, this compound itself is used as an internal standard.[2] In such cases, a known amount is added to the samples and calibration standards of the target analytes.[2]

  • Instrumentation: A standard GC-MS system is used.

    • GC Column: A non-polar capillary column, such as a HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness), is commonly employed.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Injection: Splitless or split injection can be used depending on the concentration of the analyte. For trace analysis, splitless injection is preferred.[2]

    • Temperature Program: An initial oven temperature of 40°C held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 250°C.[2]

    • MS Detector: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[3]

Method 2: Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS)

This method is ideal for the analysis of this compound in complex matrices such as biological fluids, food, or environmental samples.

  • Sample Preparation: A known amount of the sample is placed in a headspace vial. For quantitative analysis, a known amount of an internal standard can be added. The vial is sealed with a PTFE/silicone septum.[4]

  • HS-SPME Procedure:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.[4]

    • Extraction: The vial is incubated at a controlled temperature (e.g., 40-70°C) for a specific time (e.g., 20-60 min) to allow the volatile compounds to partition into the headspace.[4] The SPME fiber is then exposed to the headspace for a defined period (e.g., 20-60 min) to adsorb the analytes.[4]

    • Desorption: The fiber is withdrawn from the sample vial and immediately inserted into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.[4]

  • Instrumentation: The GC-MS parameters are similar to those described in Method 1. The injection port is operated in splitless mode to ensure the complete transfer of analytes from the SPME fiber to the column.[4]

Data Presentation: Expected Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of ketones using GC-MS based on published data for similar compounds, as direct inter-laboratory comparison data for this compound is not available. These values can serve as a benchmark for laboratories developing and validating their own methods.

Performance CharacteristicTypical ValueReference
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) Analyte and matrix dependent, typically in the low µg/L to ng/L range.[5]
Limit of Quantification (LOQ) Analyte and matrix dependent, typically in the µg/L range.[6]
Precision (RSD%) < 15%[7][8]
Accuracy/Recovery (%) 85 - 115%[5][8]

Mandatory Visualization

experimental_workflow Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Add_IS Addition of Internal Standard (e.g., this compound-d3) Sample->Add_IS Vial Transfer to Headspace Vial Add_IS->Vial Incubation Incubation (e.g., 60°C for 30 min) Vial->Incubation Extraction SPME Fiber Exposure (e.g., DVB/CAR/PDMS fiber) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation (HP-5MS column) Desorption->Separation Detection Mass Spectrometric Detection (EI, Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the quantification of this compound using HS-SPME-GC-MS.

References

A Comparative Guide to Relative Response Factor Calculation for 2-Methyl-3-heptanone in GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of volatile compounds is paramount. In gas chromatography with flame ionization detection (GC-FID), the use of an internal standard and the determination of the relative response factor (RRF) are crucial for achieving precise and reliable results. This guide provides a comparative overview of the calculation of the RRF for 2-Methyl-3-heptanone, a common ketone, using two different types of internal standards: an n-alkane (n-Undecane) and another ketone (2-Heptanone).

Comparison of Internal Standards for RRF Determination

The choice of an internal standard is critical and can influence the accuracy and robustness of the analytical method. An ideal internal standard should be chemically similar to the analyte, well-resolved from other peaks in the chromatogram, and not present in the original sample. Here, we compare a non-polar hydrocarbon, n-undecane, and a structurally similar ketone, 2-heptanone (B89624), as internal standards for the analysis of this compound.

Internal StandardAnalyte: this compoundHypothetical RRFAdvantagesDisadvantages
n-Undecane This compound1.15Good peak shape, chemically inert, often well-separated from more polar analytes.Differences in polarity compared to the analyte might lead to variations in response due to matrix effects.
2-Heptanone This compound1.05Similar chemical and physical properties to the analyte, which can compensate for variations in injection volume and matrix effects more effectively.Potential for co-elution with other sample components due to similar polarity.

Note: The RRF values presented in this table are hypothetical and for illustrative purposes. The actual RRF must be determined experimentally in the user's laboratory with their specific instrumentation and analytical conditions.

Experimental Protocol for RRF Determination

This section details the methodology for determining the RRF of this compound against an internal standard.

1. Materials and Reagents:

  • This compound (purity ≥ 99%)

  • n-Undecane (purity ≥ 99%)

  • 2-Heptanone (purity ≥ 99%)

  • Methanol (B129727) or another suitable solvent (GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

2. Preparation of Standard Solutions:

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

    • Repeat this process for n-undecane and 2-heptanone to prepare their respective primary stock solutions.

  • Calibration Standard Solutions:

    • Prepare a series of at least five calibration standards by diluting the primary stock solutions.

    • Each calibration standard should contain a constant concentration of the internal standard (e.g., 50 µg/mL) and varying concentrations of this compound (e.g., 10, 25, 50, 75, and 100 µg/mL).

3. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL (split mode, 50:1)

4. Data Analysis and RRF Calculation:

  • Inject each calibration standard into the GC-FID system and record the chromatograms.

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the response factor (RF) for each compound at each concentration level using the following formula:

    • RF = Peak Area / Concentration

  • Calculate the Relative Response Factor (RRF) for this compound relative to the internal standard for each calibration level:

    • RRF = RF of this compound / RF of Internal Standard

  • The final RRF is the average of the RRF values obtained across all calibration levels. The relative standard deviation (RSD) of the RRFs should be less than 5%.

Alternatively, a calibration curve can be generated by plotting the ratio of the peak area of the analyte to the internal standard against the ratio of their concentrations. The RRF is the slope of this line.

Workflow for RRF Determination

RRF_Workflow cluster_prep Standard Preparation cluster_analysis GC-FID Analysis cluster_calc Calculation prep_stock Prepare Primary Stock Solutions (Analyte & Internal Standards) prep_cal Prepare Calibration Standards (Varying Analyte, Constant IS) prep_stock->prep_cal gc_analysis Inject Calibration Standards prep_cal->gc_analysis integrate_peaks Integrate Peak Areas (Analyte & IS) gc_analysis->integrate_peaks calc_rf Calculate Response Factor (RF) for each compound integrate_peaks->calc_rf calc_rrf Calculate Relative Response Factor (RRF) (RRF = RF_analyte / RF_IS) calc_rf->calc_rrf avg_rrf Average RRF values calc_rrf->avg_rrf final_result final_result avg_rrf->final_result Final RRF

Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).

Logical Relationship of RRF Calculation

RRF_Logic cluster_response_factors Response Factors (RF) analyte Analyte (A) This compound Peak Area (Area_A) Concentration (Conc_A) rf_a RF_A = Area_A / Conc_A analyte:pa->rf_a analyte:ca->rf_a is Internal Standard (IS) Peak Area (Area_IS) Concentration (Conc_IS) rf_is RF_IS = Area_IS / Conc_IS is:pis->rf_is is:cis->rf_is rrf RRF = RF_A / RF_IS rf_a->rrf:f0 rf_is->rrf:f0

Caption: Logical diagram illustrating the calculation of the Relative Response Factor (RRF).

Hydrodeoxygenation of Methyl-Heptanone Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The hydrodeoxygenation of ketones is a crucial process in biorefining, aiming to remove oxygen from biomass-derived molecules to produce hydrocarbons suitable for fuel applications. The isomeric structure of the ketone can significantly influence the reaction pathways and the resulting product distribution.

Performance Comparison for 5-Methyl-3-Heptanone

A study on the hydrodeoxygenation of 5-methyl-3-heptanone using bifunctional catalysts highlights the conversion to a mixture of C8 alkenes (5-methyl-3-heptene and 5-methyl-2-heptene) and a C8 alkane (3-methyl heptane)[1]. The process involves a one-step catalytic reaction under mild conditions[1].

The reaction proceeds through the hydrogenation of the C8 ketone to 5-methyl-3-heptanol (B97940) over metal sites, followed by dehydration of the alcohol on acid sites of the support to form C8 alkenes. These alkenes can then be further hydrogenated to the corresponding C8 alkane[1].

The choice of the transition metal in the catalyst plays a critical role in the product selectivity. Over a 20 wt% copper-alumina (Cu-Al2O3) catalyst, a mixture of C8 alkenes and alkane was produced. In contrast, a 1 wt% platinum-alumina (Pt-Al2O3) catalyst predominantly yielded the C8 alkane, with a selectivity of up to 97% and a conversion of 99.9% across various temperatures[1]. This difference is attributed to the higher hydrogenation activity of platinum compared to copper[1].

Quantitative Data Summary

The following table summarizes the quantitative data for the hydrodeoxygenation of 5-methyl-3-heptanone over different catalysts.

CatalystTemperature (°C)H₂/Ketone Molar RatioConversion (%)Alkene Selectivity (%)Alkane Selectivity (%)
20 wt% Cu-Al₂O₃2202~95~82~18
1 wt% Pt-Al₂O₃180-260Varied99.9Lowup to 97

Experimental Protocols

Catalyst Preparation:

The bifunctional catalysts were prepared by loading a transition metal (copper or platinum) onto an alumina (B75360) support.

  • 20 wt% Cu-Al₂O₃: The catalyst was prepared by incipient wetness impregnation of the alumina support with an aqueous solution of copper nitrate. After impregnation, the catalyst was dried and then calcined in air.

  • 1 wt% Pt-Al₂O₃: The platinum catalyst was prepared by a similar incipient wetness impregnation method using a solution of a platinum salt. The impregnated support was then dried and calcined.

Hydrodeoxygenation Reaction:

The hydrodeoxygenation of 5-methyl-3-heptanone was carried out in a fixed-bed reactor system.

  • The catalyst is loaded into the reactor.

  • The catalyst is reduced in situ by flowing hydrogen at an elevated temperature.

  • A mixture of 5-methyl-3-heptanone and a carrier gas (e.g., hydrogen) is fed into the reactor at a controlled flow rate.

  • The reaction is conducted at atmospheric pressure and a specific temperature range (180 °C to 260 °C)[1].

  • The product stream is cooled, and the liquid and gas phases are separated.

  • The products are analyzed using gas chromatography (GC) to determine the conversion of the ketone and the selectivity towards different products.

Visualizing the Process

Reaction Pathway

HDO_Pathway ketone 5-Methyl-3-Heptanone alcohol 5-Methyl-3-Heptanol ketone->alcohol + H₂ (Metal Sites) alkenes 5-Methyl-3-Heptene & 5-Methyl-2-Heptene alcohol->alkenes - H₂O (Acid Sites) alkane 3-Methyl Heptane alkenes->alkane + H₂ (Metal Sites)

Caption: Hydrodeoxygenation pathway of 5-methyl-3-heptanone.

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrodeoxygenation Reaction cluster_analysis Analysis impregnation Impregnation drying Drying impregnation->drying calcination Calcination drying->calcination reduction Catalyst Reduction calcination->reduction reaction Reaction of Ketone + H₂ reduction->reaction separation Product Separation reaction->separation gc_analysis Gas Chromatography separation->gc_analysis

Caption: General experimental workflow for hydrodeoxygenation.

References

A Comparative Guide to the Enantioselective Analysis of Chiral Methyl-Heptanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral methyl-heptanones is a critical task in various fields, including flavor and fragrance chemistry, pheromone research, and asymmetric synthesis. The stereochemistry of these volatile ketones often dictates their biological activity and sensory properties. This guide provides an objective comparison of the primary analytical techniques used for the enantiomeric separation of chiral methyl-heptanones: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). The performance of these methods is compared, and supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate technique for a given research need.

Comparison of Analytical Techniques

The choice of analytical technique for the enantioselective analysis of methyl-heptanones depends on several factors, including the specific isomer, required sensitivity, sample throughput, and available instrumentation. While concrete comparative data for all methyl-heptanone isomers across all techniques is not available in a single study, this guide synthesizes available information and provides representative experimental conditions.

Table 1: Comparison of GC, HPLC, and SFC for Enantioselective Analysis of Chiral Ketones

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation of volatile enantiomers based on differential interactions with a chiral stationary phase (CSP).Differential partitioning of enantiomers between a liquid mobile phase and a solid CSP.Separation based on differential interactions with a CSP using a supercritical fluid as the primary mobile phase.
Typical Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.Suitable for a broad range of compounds, bridging the gap between GC and HPLC.
Common CSPs Cyclodextrin derivatives (e.g., Chirasil-Dex).Polysaccharide derivatives (e.g., Chiralpak®, Lux® Cellulose).Polysaccharide derivatives (e.g., Chiralpak®, Lux® Cellulose).
Advantages High resolution, fast analysis times, sensitive detectors (e.g., FID, MS).[1][2]Broad applicability, wide variety of CSPs, established technology.[3]Fast separations, reduced organic solvent consumption, suitable for preparative scale.[4]
Limitations Requires analyte volatility and thermal stability.Higher consumption of organic solvents, potentially longer analysis times than GC or SFC.Requires specialized instrumentation.

Experimental Data and Protocols

The following sections provide detailed experimental protocols and performance data for the enantioselective analysis of specific methyl-heptanone isomers using different chromatographic techniques.

Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers like methyl-heptanones. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose.

Table 2: Hypothetical GC Enantioseparation Data for Methyl-Heptanone Isomers on a Cyclodextrin-Based CSP

CompoundEnantiomerRetention Time (min)Resolution (Rs)
2-Methyl-3-heptanone (R)-(-)-12.51.8
(S)-(+)-12.9
4-Methyl-3-heptanone (R)-14.21.6
(S)-14.6
5-Methyl-3-heptanone (R)-13.11.9
(S)-13.6

Note: This data is illustrative and based on typical performance for similar chiral ketones. Actual results may vary.

Experimental Protocol: Chiral GC-MS of Methyl-Heptanones

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: CP-Chirasil-Dex CB (or equivalent cyclodextrin-based chiral capillary column), 25 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: 50°C (hold for 2 min), ramp to 150°C at 2°C/min, hold for 5 min.

  • Injector Temperature: 230°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • MS Detector: Electron ionization (EI) at 70 eV, scan range 40-200 m/z.

  • Sample Preparation: Dilute the methyl-heptanone sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using polysaccharide-based CSPs is a versatile method for the enantioseparation of a wide range of compounds, including ketones. Both normal-phase and reversed-phase modes can be employed.

Table 3: Hypothetical HPLC Enantioseparation Data for Methyl-Heptanone Isomers on a Polysaccharide-Based CSP

CompoundColumnMobile PhaseEnantiomerRetention Time (min)Resolution (Rs)
This compound Chiralpak® AD-Hn-Hexane/Isopropanol (B130326) (95:5)18.22.1
29.5
4-Methyl-3-heptanone Lux® Cellulose-1n-Hexane/Ethanol (90:10)110.11.9
211.4
5-Methyl-3-heptanone Chiralpak® IBn-Hexane/Isopropanol (98:2)115.32.5
217.8

Note: This data is illustrative and based on typical performance for similar chiral ketones. Actual results may vary.

Experimental Protocol: Chiral HPLC of Methyl-Heptanones

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or other suitable polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for each isomer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a racemic standard of the methyl-heptanone isomer at a concentration of 1.0 mg/mL in the mobile phase.

Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and often faster alternative to HPLC for chiral separations, utilizing supercritical CO2 as the primary mobile phase component.

Table 4: Hypothetical SFC Enantioseparation Data for Methyl-Heptanone Isomers on a Polysaccharide-Based CSP

CompoundColumnMobile PhaseEnantiomerRetention Time (min)Resolution (Rs)
This compound Lux® Cellulose-1CO2/Methanol (90:10)13.52.0
24.1
4-Methyl-3-heptanone Chiralpak® ICCO2/Ethanol (95:5)14.81.8
25.5
5-Methyl-3-heptanone Chiralpak® IACO2/Isopropanol (85:15)12.92.3
23.5

Note: This data is illustrative and based on typical performance for similar chiral ketones. Actual results may vary.

Experimental Protocol: Chiral SFC of Methyl-Heptanones

  • Instrumentation: SFC system with a UV or photodiode array (PDA) detector.

  • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm (or other suitable immobilized polysaccharide-based column).

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the methyl-heptanone sample in the alcohol co-solvent to a concentration of approximately 1 mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enantioselective analysis of chiral methyl-heptanones.

Enantioselective_Analysis_Workflow Sample Racemic Methyl- Heptanone Sample Preparation Sample Preparation (Dilution) Sample->Preparation GC Chiral GC Analysis Preparation->GC Volatile HPLC Chiral HPLC Analysis Preparation->HPLC SFC Chiral SFC Analysis Preparation->SFC Data Data Acquisition (Chromatogram) GC->Data HPLC->Data SFC->Data Analysis Data Analysis (Peak Integration, Resolution Calculation) Data->Analysis Result Enantiomeric Purity (ee%) Analysis->Result

References

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